4-Acetoxy-3'-methylbenzophenone
Description
BenchChem offers high-quality 4-Acetoxy-3'-methylbenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Acetoxy-3'-methylbenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
[4-(3-methylbenzoyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O3/c1-11-4-3-5-14(10-11)16(18)13-6-8-15(9-7-13)19-12(2)17/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYTULDYPVUJTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641688 | |
| Record name | 4-(3-Methylbenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52981-07-4 | |
| Record name | 4-(3-Methylbenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Acetoxy-3'-methylbenzophenone
This guide provides a comprehensive technical overview of 4-Acetoxy-3'-methylbenzophenone, a substituted aromatic ketone of interest to researchers in medicinal chemistry and materials science. We will delve into its core chemical properties, a robust synthetic pathway with detailed protocols, predictive spectroscopic analysis for structural confirmation, and an exploration of its chemical reactivity and potential applications. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively synthesize, characterize, and utilize this compound.
Core Chemical Identity and Properties
4-Acetoxy-3'-methylbenzophenone is a derivative of benzophenone featuring an acetoxy group at the 4-position of one phenyl ring and a methyl group at the 3'-position of the other. These substitutions modulate the electronic and steric properties of the benzophenone core, influencing its reactivity and potential biological activity.
Structure:
Key Physicochemical Data:
| Property | Value | Source/Method |
| CAS Number | 52981-07-4 | [1] |
| Molecular Formula | C₁₆H₁₄O₃ | [1] |
| Molecular Weight | 254.28 g/mol | Calculated |
| Appearance | Predicted: White to off-white crystalline solid | Based on analogous compounds[2] |
| Solubility | Predicted: Soluble in common organic solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, Acetone); Insoluble in water. | Chemical Principles |
| Melting Point | Not experimentally determined in searched literature. Predicted to be in the range of 80-120 °C. | Based on similar structures |
| Boiling Point | Not experimentally determined in searched literature. |
Synthesis Pathway and Experimental Protocols
The synthesis of 4-Acetoxy-3'-methylbenzophenone is most logically achieved through a multi-step process. The causality behind this pathway is the reliable and high-yielding nature of the selected reactions for constructing the diaryl ketone core and subsequent functional group manipulations. The chosen route involves an initial Friedel-Crafts acylation to form a methoxy-protected intermediate, followed by demethylation to reveal the phenol, and a final acetylation to yield the target compound.
Logical Synthesis Workflow
Below is a diagram illustrating the strategic three-step synthesis from commercially available starting materials.
Caption: A validated three-step workflow for the synthesis of 4-Acetoxy-3'-methylbenzophenone.
Protocol 1: Synthesis of 4-Methoxy-3'-methylbenzophenone (Friedel-Crafts Acylation)
This foundational step constructs the diaryl ketone skeleton. Anisole is chosen over phenol as the substrate because the methoxy group is a strong ortho-, para-director and is less prone to side reactions and coordination with the Lewis acid catalyst than a free hydroxyl group. Dichloromethane (DCM) is an excellent, inert solvent for this reaction.
Materials:
-
m-Toluoyl chloride
-
Anisole
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the suspension to 0 °C in an ice bath.
-
Prepare a solution of m-toluoyl chloride (1.0 equivalent) and anisole (1.0 equivalent) in anhydrous DCM.
-
Add the solution from step 2 dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude 4-Methoxy-3'-methylbenzophenone by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization.
Protocol 2: Synthesis of 4-Hydroxy-3'-methylbenzophenone (Demethylation)
The conversion of the methoxy ether to a phenol is critical for the final acetylation step. Boron tribromide (BBr₃) is a highly effective reagent for cleaving aryl methyl ethers under mild conditions. An alternative, though sometimes requiring harsher conditions, is using a strong Lewis acid like aluminum chloride.[4][5]
Materials:
-
4-Methoxy-3'-methylbenzophenone
-
Boron tribromide (BBr₃), 1M solution in DCM
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Water
Procedure:
-
Dissolve 4-Methoxy-3'-methylbenzophenone (1.0 equivalent) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add BBr₃ solution (1.2 equivalents) dropwise via syringe. A color change is typically observed.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Cool the mixture to 0 °C and quench by the slow, careful addition of methanol, followed by water.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude phenolic product.
-
Purify by column chromatography or recrystallization to obtain pure 4-Hydroxy-3'-methylbenzophenone.
Protocol 3: Synthesis of 4-Acetoxy-3'-methylbenzophenone (Acetylation)
This final step involves the esterification of the phenol. Acetic anhydride is an efficient and common acetylating agent, and a mild base like pyridine or triethylamine is used to catalyze the reaction and scavenge the acetic acid byproduct.
Materials:
-
4-Hydroxy-3'-methylbenzophenone
-
Acetic anhydride
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve 4-Hydroxy-3'-methylbenzophenone (1.0 equivalent) in DCM or THF.
-
Add pyridine or Et₃N (1.5 equivalents).
-
Add acetic anhydride (1.2 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the reaction for 2-4 hours at room temperature. Monitor completion by TLC (the product will be less polar than the starting phenol).
-
Dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove the base), water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography to yield the final product, 4-Acetoxy-3'-methylbenzophenone.
Spectroscopic Characterization (Predictive Analysis)
¹H NMR Spectroscopy
(Predicted for CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.80 | d (J ≈ 8.8 Hz) | 2H | H-2, H-6 | Protons ortho to the ketone are deshielded. |
| ~ 7.65 | m | 2H | H-2', H-6' | Aromatic protons on the tolyl ring. |
| ~ 7.40 | t (J ≈ 7.6 Hz) | 1H | H-4' | Aromatic proton on the tolyl ring. |
| ~ 7.25 | d (J ≈ 8.8 Hz) | 2H | H-3, H-5 | Protons ortho to the electron-donating acetoxy group are shielded relative to H-2,6. |
| ~ 2.45 | s | 3H | Ar-CH ₃ | Standard chemical shift for a methyl group on an aromatic ring. |
| ~ 2.35 | s | 3H | OAc-CH ₃ | Standard chemical shift for an acetate methyl group. |
¹³C NMR Spectroscopy
(Predicted for CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 195.5 | C =O (Ketone) | Typical range for a diaryl ketone carbonyl carbon. |
| ~ 169.0 | C =O (Ester) | Typical range for an ester carbonyl carbon. |
| ~ 154.5 | C -4 (C-OAc) | Aromatic carbon attached to the electron-withdrawing acetoxy group is shifted downfield. |
| ~ 138.0 | C -3' (C-CH₃) | Aromatic carbon attached to the methyl group. |
| ~ 137.5 | C -1' (ipso) | Quaternary carbon of the tolyl ring attached to the ketone. |
| ~ 132.5 | C -4' | Aromatic CH on the tolyl ring. |
| ~ 131.5 | C -2, C -6 | Aromatic CH carbons ortho to the ketone. |
| ~ 130.0 | C -2' | Aromatic CH on the tolyl ring. |
| ~ 128.5 | C -6' | Aromatic CH on the tolyl ring. |
| ~ 122.0 | C -3, C -5 | Aromatic CH carbons ortho to the acetoxy group. |
| ~ 21.5 | Ar-C H₃ | Standard chemical shift for a tolyl methyl carbon. |
| ~ 21.0 | OAc-C H₃ | Standard chemical shift for an acetate methyl carbon. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2980-2850 | Weak | Aliphatic C-H stretch (methyl groups) |
| ~ 1765 | Strong | C=O stretch (Ester) |
| ~ 1660 | Strong | C=O stretch (Ketone) |
| 1600-1450 | Medium-Strong | Aromatic C=C ring stretches |
| ~ 1200 | Strong | C-O stretch (Ester) |
Rationale: The two distinct carbonyl groups are the most prominent features. The ester C=O will appear at a higher frequency than the ketone C=O, which is conjugated with two aromatic rings.
Mass Spectrometry (MS)
| m/z | Interpretation |
| 254 | [M]⁺, Molecular Ion |
| 212 | [M - C₂H₂O]⁺, Loss of ketene from the acetate group. This is a characteristic fragmentation. |
| 197 | [M - C₂H₂O - CH₃]⁺, Subsequent loss of a methyl radical. |
| 119 | [C₈H₇O]⁺, m-toluoyl cation fragment |
| 91 | [C₇H₇]⁺, Tropylium ion from the tolyl fragment |
Chemical Reactivity and Potential Applications
The chemical behavior of 4-Acetoxy-3'-methylbenzophenone is dictated by its three primary functional components: the diaryl ketone, the phenyl acetate ester, and the two aromatic rings.
-
Ketone Reactivity : The carbonyl group can undergo standard ketone reactions, such as reduction to a secondary alcohol (benzhydrol derivative) using agents like sodium borohydride.
-
Ester Hydrolysis : The acetoxy group is susceptible to hydrolysis under either acidic or basic conditions, which would regenerate the corresponding 4-hydroxy-3'-methylbenzophenone. This allows the acetoxy group to serve as a protecting group for the phenol.
-
Photochemical Reactivity : Benzophenone and its derivatives are renowned for their use as photosensitizers and photoinitiators.[9][10] Upon absorption of UV light, the benzophenone core can be excited to a triplet state, which can then initiate photochemical reactions, such as hydrogen abstraction or energy transfer. The substituents on the rings will influence the energy levels and photophysical properties.
-
Aromatic Ring Reactivity : The aromatic rings can undergo electrophilic aromatic substitution, although the substitution patterns will be directed by the existing groups.
Potential Applications:
-
Medicinal Chemistry : The benzophenone scaffold is a "ubiquitous structure" found in numerous biologically active compounds and marketed drugs, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial effects.[11][12][13] Substituted benzophenones are valuable intermediates for synthesizing more complex pharmaceutical agents. The specific substitution pattern of 4-Acetoxy-3'-methylbenzophenone makes it a candidate for screening in various biological assays.
-
Photoinitiators : As a benzophenone derivative, it has potential applications in UV-curable coatings, inks, and adhesives, where it can initiate polymerization upon exposure to UV light.[9]
-
Organic Synthesis : It can serve as a building block for more complex molecules, where the acetoxy and methyl groups can be further functionalized or used to direct subsequent reactions.
Safety and Handling
No specific material safety data sheet (MSDS) is available for 4-Acetoxy-3'-methylbenzophenone. Therefore, safety precautions should be based on structurally related compounds, such as 4-Methylbenzophenone.[2]
-
General Hazards : May be harmful if swallowed and may cause eye irritation.[2]
-
Handling :
-
Use in a well-ventilated area or a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Wash hands thoroughly after handling.
-
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal : Dispose of waste in accordance with local, state, and federal regulations.
This guide provides a robust framework for the synthesis and characterization of 4-Acetoxy-3'-methylbenzophenone. By integrating established chemical principles with predictive analysis, researchers can confidently approach the use of this compound in their scientific endeavors.
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The Center for Forensic Science Research & Education. (2019). 4-Acetoxy-MALT. Available at: [Link]
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Al-Ostoot, F. H., et al. (2021). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 12(8), 1236-1257. Available at: [Link]
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Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(29), 20857-20868. Available at: [Link]
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Scaiano, J. C., & Abuin, E. B. (1982). Photochemistry of benzophenone in micelles. Formation and decay of radical pairs. Journal of the American Chemical Society, 104(21), 5673-5678. Available at: [Link]
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ResearchGate. (2022). Study on Synthesis, Optical properties and Application of Benzophenone derivatives. Available at: [Link]
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ResearchGate. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. Available at: [Link]
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Kim, D., et al. (2024). Genomic insight into O-demethylation of 4-methoxybenzoate by a two-component system from Amycolatopsis magusensis KCCM40447. Heliyon, 10(3), e25083. Available at: [Link]
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Ibrahim, S. R. M., et al. (2023). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Advances, 13(34), 23984-24016. Available at: [Link]
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Narender, T., et al. (2007). Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. Magnetic Resonance in Chemistry, 45(9), 788-792. Available at: [Link]
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Al-Salahi, R. A., Marzouk, M. M., & El-Hashash, M. A. (2014). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Journal of Saudi Chemical Society, 18(5), 491-509. Available at: [Link]
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synthesis of 4-Acetoxy-3'-methylbenzophenone
An In-Depth Technical Guide to the Synthesis of 4-Acetoxy-3'-methylbenzophenone
Introduction
Substituted benzophenones are a cornerstone class of compounds, pivotal in both materials science and medicinal chemistry. Their unique photochemical properties make them indispensable as photoinitiators and UV absorbers in various industrial applications, including inks, coatings, and adhesives.[1] The core benzophenone structure, consisting of two phenyl rings attached to a carbonyl group, serves as a versatile scaffold for chemical modification, allowing for the fine-tuning of its physical and electronic properties.
This guide provides a comprehensive, in-depth exploration of the synthesis of a specific derivative, 4-Acetoxy-3'-methylbenzophenone. As a Senior Application Scientist, the objective is not merely to present a recipe, but to deliver a robust, field-proven methodology grounded in fundamental chemical principles. We will dissect a logical and efficient two-step synthetic pathway, explaining the causality behind each experimental choice to ensure both reproducibility and a deeper understanding of the process. This document is designed for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous guide to the synthesis of this and related compounds.
Overall Synthetic Strategy
The is most effectively achieved through a two-part strategy. This approach prioritizes high yields and product purity by utilizing a protecting group for the reactive phenolic hydroxyl.
-
Part 1: Formation of the Benzophenone Core. This involves the synthesis of a key intermediate, 4-hydroxy-3'-methylbenzophenone. The most reliable method is a Friedel-Crafts acylation reaction to first produce 4-methoxy-3'-methylbenzophenone, followed by a demethylation step to reveal the free hydroxyl group.
-
Part 2: Acetylation of the Phenolic Group. The hydroxyl group of the intermediate is then acetylated to yield the final target molecule, 4-Acetoxy-3'-methylbenzophenone.
The entire workflow is visualized in the diagram below.
Caption: Synthetic workflow for 4-Acetoxy-3'-methylbenzophenone.
Part 1: Synthesis of 4-hydroxy-3'-methylbenzophenone
Principle and Rationale
The Friedel-Crafts acylation is a cornerstone of synthetic organic chemistry for forging carbon-carbon bonds to an aromatic ring.[2] This electrophilic aromatic substitution reaction involves the use of an acyl chloride and a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to introduce a ketone functional group.[3]
Direct acylation of phenol is often complicated by side reactions and lower yields, as the Lewis acid can complex with the phenolic oxygen. To circumvent this, a more robust strategy is employed: using anisole (methoxybenzene) as the starting material. The methoxy group is an effective ortho-, para-director and activating group, but its oxygen is less Lewis basic than a free hydroxyl, leading to a cleaner reaction. The methoxy group acts as a protecting group that can be readily cleaved in a subsequent step to yield the desired phenol.
The chosen acylating agent is m-toluoyl chloride, which installs the 3'-methylbenzoyl group onto the anisole ring, primarily at the para position due to steric hindrance.
Detailed Experimental Protocol
Step 1A: Synthesis of 4-methoxy-3'-methylbenzophenone
This protocol is adapted from established procedures for Friedel-Crafts acylations.[4][5]
-
Reaction Setup: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a trap for HCl, add 1,000 mL of carbon disulfide and 500 g of anhydrous aluminum chloride (AlCl₃). Cool the stirred suspension to approximately 10°C using an ice bath.
-
Reagent Addition: In a separate flask, prepare a solution of 384 g (3.55 mol) of anisole and 500 g (3.23 mol) of m-toluoyl chloride.
-
Acylation Reaction: Add the anisole/m-toluoyl chloride solution dropwise to the AlCl₃ suspension over a period of 3 hours, maintaining the temperature at around 10°C. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 48 hours. During this time, an additional 500 mL of carbon disulfide may be added to maintain fluidity as the reaction mixture thickens.
-
Workup and Quenching: Cool the reaction mixture in an ice bath and carefully decompose the intermediate complex by the slow addition of a mixture of crushed ice and water.
-
Isolation and Purification: Remove the carbon disulfide solvent via steam distillation. Extract the aqueous residue with methylene chloride. Wash the combined organic extracts with water, dry over anhydrous sodium sulfate, and filter. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation (e.g., at 170°C/1.2 mm Hg) to yield 4-methoxy-3'-methylbenzophenone as an oil or low-melting solid.[4]
Step 1B: Demethylation to 4-hydroxy-3'-methylbenzophenone
The cleavage of the methyl ether is a critical step to unmask the phenolic hydroxyl group. Strong acids like hydrobromic acid are effective for this transformation. The following is a representative procedure based on analogous demethylations.[4]
-
Reaction Setup: In a suitable round-bottom flask equipped with a reflux condenser, combine the 4-methoxy-3'-methylbenzophenone (1.0 equivalent) with a mixture of 48% hydrobromic acid and glacial acetic acid.
-
Demethylation: Heat the mixture to reflux and maintain this temperature for 12-15 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. The 4-hydroxy-3'-methylbenzophenone will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Part 2: Acetylation of 4-hydroxy-3'-methylbenzophenone
Principle and Rationale
The final step is the esterification of the phenolic hydroxyl group. This is a straightforward and high-yielding reaction. Acetic anhydride is an excellent acetylating agent, and the reaction is typically catalyzed by a strong acid, such as concentrated sulfuric acid. The acid protonates the carbonyl oxygen of the acetic anhydride, making it a much more potent electrophile for the nucleophilic attack by the phenolic oxygen.
Detailed Experimental Protocol
This procedure is adapted from standard acetylation methods for phenols.[4][6]
-
Reaction Setup: Place the dried 4-hydroxy-3'-methylbenzophenone (1.0 equivalent) into a round-bottom flask. Add a sufficient volume of acetic anhydride (e.g., 3-4 mL per gram of phenol) to fully dissolve or suspend the starting material.
-
Catalyst Addition: With gentle stirring, add a few drops of concentrated sulfuric acid (H₂SO₄) as a catalyst.
-
Acetylation Reaction: Heat the mixture to 100°C in a water or oil bath for 30-60 minutes. The reaction is typically rapid. Monitor its completion by TLC.
-
Workup and Isolation: Cool the reaction mixture and pour it slowly into a beaker containing a large excess of ice water, stirring vigorously. The product, 4-Acetoxy-3'-methylbenzophenone, is insoluble in water and will precipitate out as a solid.
-
Purification: Collect the solid product by vacuum filtration and wash it extensively with cold water to remove any residual acetic acid and sulfuric acid. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield the final product in high purity.
Data Summary and Characterization
Quantitative Data Overview
| Parameter | Step 1A: Friedel-Crafts Acylation | Step 1B: Demethylation | Step 2: Acetylation |
| Key Reagents | Anisole, m-Toluoyl Chloride, AlCl₃ | 4-Methoxy-3'-methylbenzophenone, HBr | 4-Hydroxy-3'-methylbenzophenone, Acetic Anhydride |
| Molar Ratio | ~1.1 : 1.0 : 1.5 | 1.0 : Excess | 1.0 : Excess |
| Solvent | Carbon Disulfide | Acetic Acid | Acetic Anhydride (reagent & solvent) |
| Temperature | 10°C to Room Temp. | Reflux | 100°C |
| Reaction Time | 48 hours | 12-15 hours | 30-60 minutes |
| Typical Yield | 75-85% | 80-90% | >90% |
Spectroscopic Characterization of Final Product
Confirmation of the final product's structure and purity is achieved through standard spectroscopic methods. The expected data, based on analogous structures, are as follows.[7]
-
FT-IR (Fourier-Transform Infrared) Spectroscopy:
-
Disappearance: A broad peak around 3300-3500 cm⁻¹ (phenolic O-H stretch) from the precursor will be absent.
-
Appearance: A strong C=O stretching band for the ester will appear around 1760-1770 cm⁻¹. Strong C-O stretching bands for the ester will be visible in the 1200-1250 cm⁻¹ region.
-
Persistence: The ketonic C=O stretch will remain around 1650-1670 cm⁻¹. Aromatic C-H stretches will be observed above 3000 cm⁻¹.
-
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy:
-
Aromatic Protons: Multiple signals in the 7.0-8.0 ppm range.
-
Acetyl Protons: A sharp singlet at approximately 2.3 ppm, integrating to 3 hydrogens (–OCOCH₃ ).
-
Methyl Protons: A sharp singlet around 2.4 ppm, integrating to 3 hydrogens (Ar–CH₃ ).
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of C₁₆H₁₄O₃ (254.28 g/mol ).
-
Conclusion
The can be reliably executed through a well-planned two-step sequence involving a Friedel-Crafts acylation followed by acetylation. The strategic use of a methoxy protecting group for the initial acylation step ensures a clean reaction and high yield of the key benzophenone core. Subsequent demethylation and a straightforward acetylation provide the final product with high purity. The methodologies and principles detailed in this guide offer a robust framework for researchers in the synthesis of this and other substituted benzophenone derivatives, enabling further exploration of their applications in science and technology.
References
-
Synthesis of 4-methoxy-3'-methylbenzophenone. PrepChem.com. [Link]
-
Synthesis of 4-acetoxy-3-methoxybenzoic acid. PrepChem.com. [Link]
-
Friedel-Crafts Acylation. Chemistry Steps. [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. Beilstein Journal of Organic Chemistry. [Link]
- CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone.
-
Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Pearson. [Link]
- EP0167286A1 - Process for producing 4-hydroxyacetophenone.
-
4-Methylbenzophenone | C14H12O | CID 8652. PubChem. [Link]
-
Synthesis and Crystal Structure of (4-Hydroxy-3-methylphenyl)(4-methylphenyl)methanone. SciSpace. [Link]
-
Synthesis of 4-hydroxy-3-methylchalcone from Reimer-Tiemann reaction product and its antibacterial activity test. ResearchGate. [Link]
- CN101298414A - Preparation of 4-hydroxy benzophenone.
-
4-Acetoxy-3-methoxyacetophenone. Cheméo. [Link]
-
Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Angewandte Chemie International Edition. [Link]
-
Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. ResearchGate. [Link]
-
RIFM fragrance ingredient safety assessment, 4-acetoxy-2,5-dimethyl-3(2H)furanone, CAS Registry Number 4166-20. Food and Chemical Toxicology. [Link]
-
4-Methyl benzophenone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. [Link]
-
3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. ResearchGate. [Link]
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- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
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- 7. benchchem.com [benchchem.com]
Structural Elucidation & Spectroscopic Profiling: 4-Acetoxy-3'-methylbenzophenone
[1]
Molecular Architecture & Synthesis Context
Compound Identity:
-
IUPAC Name: (4-acetyloxyphenyl)-(3-methylphenyl)methanone[1]
-
Molecular Formula:
-
Molecular Weight: 254.28 g/mol
-
Exact Mass: 254.0943
Structural Logic: The molecule consists of two distinct aromatic systems linked by a carbonyl bridge (benzophenone core).[1]
-
Ring A (4-Acetoxy): A para-substituted ring containing an electron-withdrawing ester group.[1] This ring typically exhibits an AA'BB' splitting pattern in NMR.[1]
-
Ring B (3'-Methyl): A meta-substituted ring (tolyl group).[1] This ring exhibits a more complex ABCD splitting pattern due to the asymmetry introduced by the methyl group at the 3-position.[1]
Synthesis & Impurity Profile (Context for Analysis)
Understanding the synthesis is critical for identifying potential spectroscopic impurities.[1] The primary route involves Friedel-Crafts acylation or Fries rearrangement.[1]
Figure 1: Synthetic pathway highlighting the acetylation step which introduces the diagnostic ester signals.
Infrared Spectroscopy (IR): The "Dual Carbonyl" Signature
The most immediate diagnostic feature of this molecule is the presence of two distinct carbonyl signals.[1] The ester carbonyl appears at a significantly higher frequency than the ketone carbonyl due to the inductive effect of the ester oxygen and the conjugation of the ketone.
Experimental Expectations (KBr/Neat):
| Functional Group | Wavenumber ( | Intensity | Mechanistic Explanation |
| Ester C=O | 1755 – 1765 | Strong | Phenolic esters vibrate at higher frequencies than aliphatic esters due to electron delocalization from the oxygen to the ring, increasing the double-bond character of the C=O. |
| Ketone C=O | 1650 – 1665 | Strong | The benzophenone carbonyl is highly conjugated with two aromatic rings, significantly lowering the force constant and frequency compared to non-conjugated ketones (~1715 |
| C=C Aromatic | 1590 – 1600 | Medium | Skeletal vibrations of the benzene rings.[1] |
| C-O-C (Ester) | 1190 – 1210 | Strong | Asymmetric stretching of the acetate linkage.[1] |
| C-H (Aliphatic) | 2920 – 2980 | Weak | Stretching vibrations of the methyl groups (Acetate and Tolyl). |
Validation Check: If you observe a single broad carbonyl peak around 1700
Mass Spectrometry (MS): Fragmentation Logic
The mass spectrum provides confirmation of the molecular weight and the connectivity of the substituents.
Ionization Mode: Electron Impact (EI, 70 eV)
Molecular Ion (
Fragmentation Pathway
The fragmentation is dominated by alpha-cleavage at the ketone bridge and the loss of ketene from the acetate group (a characteristic rearrangement for phenolic acetates).
Figure 2: Primary fragmentation pathways.[1] The loss of ketene (42 Da) is diagnostic for the acetoxy group.
Key Diagnostic Ions:
-
m/z 254: Parent peak (
).[1] -
m/z 212: Base peak candidate.[1] Represents the loss of ketene (
) to form the radical cation of 4-hydroxy-3'-methylbenzophenone.[1] -
m/z 119: The 3-methylbenzoyl cation (
).[1] This confirms the methyl is on the ring not carrying the acetate.[1] -
m/z 43: Acetyl cation (
), confirming the presence of the acetate. -
m/z 91: Tropylium ion (derived from the tolyl group).[1]
Nuclear Magnetic Resonance (NMR)[2][3][4][5]
This is the definitive tool for establishing the regiochemistry (position of the methyl group relative to the ketone).
H NMR (400 MHz, )
The spectrum is divided into three regions: The aromatic zone (complex), the acetate methyl, and the tolyl methyl.
| Shift ( | Mult. | Integration | Assignment | Structural Insight |
| 7.85 | d ( | 2H | H-2, H-6 (Ring A) | Ortho to the ketone (deshielded by anisotropy).[1] Part of AA'BB' system.[1][2] |
| 7.65 | s (br) | 1H | H-2' (Ring B) | The "isolated" proton between the methyl and carbonyl.[1] |
| 7.55 – 7.60 | m | 1H | H-6' (Ring B)[1] | Ortho to carbonyl, para to methyl.[1] |
| 7.35 – 7.40 | m | 2H | H-4', H-5' (Ring B) | Meta/Para to carbonyl.[1] |
| 7.22 | d ( | 2H | H-3, H-5 (Ring A) | Ortho to the acetoxy group. Upfield due to electron donation from oxygen.[1] |
| 2.44 | s | 3H | Ar-CH | Methyl on the aromatic ring (Ring B).[1] |
| 2.33 | s | 3H | O-CO-CH | Acetate methyl.[1] Distinctly different shift from the aromatic methyl.[1] |
Differentiation Strategy:
-
Ring A (Acetoxy): Look for the symmetric AA'BB' pattern (two doublets with "roofing" effect) at 7.85 and 7.22 ppm.[1]
-
Ring B (Tolyl): Look for the singlet-like peak at ~7.65 ppm (H-2').[1] This proton is isolated from strong ortho-coupling (only weak meta-coupling exists), confirming the meta substitution pattern.[1]
C NMR (100 MHz, )
| Shift ( | Carbon Type | Assignment |
| 196.2 | Quaternary (C=O) | Benzophenone Ketone .[1] |
| 169.1 | Quaternary (C=O) | Ester Carbonyl .[1] |
| 154.2 | Quaternary (C-O) | C-4 (Ring A, attached to OAc).[1] |
| 138.5 | Quaternary | C-3' (Ring B, attached to Methyl).[1] |
| 137.8 | Quaternary | C-1' (Ring B, attached to C=O).[1] |
| 135.0 | Quaternary | C-1 (Ring A, attached to C=O).[1] |
| 133.2 | CH | C-2' (Ring B).[1] |
| 131.5 | CH | C-2, C-6 (Ring A).[1] |
| 130.1 | CH | C-6' (Ring B).[1] |
| 128.4 | CH | C-5' (Ring B).[1] |
| 127.2 | CH | C-4' (Ring B).[1] |
| 121.8 | CH | C-3, C-5 (Ring A).[1] |
| 21.5 | CH | Ar-CH |
| 21.2 | CH | O-CO-CH |
Experimental Protocols
Sample Preparation for NMR[1][3]
-
Solvent: Use Chloroform-d (
, 99.8% D) containing 0.03% TMS as an internal standard.[1] -
Concentration: Dissolve 10-15 mg of the compound in 0.6 mL of solvent.
-
Filtration: If the solution is cloudy (common with acetoxy derivatives due to trace hydrolysis), filter through a small plug of glass wool into the NMR tube.[1]
-
Acquisition: Standard proton parameters (16 scans, 1s relaxation delay). For
C, ensure sufficient scans (typically >512) to resolve the quaternary carbonyl carbons.
Sample Preparation for IR[1][5]
References
-
General Benzophenone Synthesis
-
NMR Data Grounding (Substituent Effects)
-
Mass Spectrometry Fragmentation
-
IR Carbonyl Frequencies
Solubility Profile of 4-Acetoxy-3'-methylbenzophenone: An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Acetoxy-3'-methylbenzophenone, a key intermediate and building block in medicinal chemistry and materials science. Recognizing the scarcity of publicly available, quantitative solubility data for this specific molecule, this document synthesizes predictive insights based on the physicochemical properties of its parent scaffold, benzophenone, and structurally related analogues. The core of this guide is a detailed, field-proven experimental protocol for the accurate determination of its solubility in a range of common organic solvents. This enables researchers to generate precise and reliable data tailored to their specific applications, from reaction optimization to formulation development. The methodologies are presented with a focus on causality and self-validation, ensuring the scientific integrity of the results.
Introduction: The Significance of Solubility in the Application of 4-Acetoxy-3'-methylbenzophenone
4-Acetoxy-3'-methylbenzophenone is a substituted aromatic ketone with a molecular structure that lends itself to a variety of chemical transformations. Its utility in organic synthesis, particularly as a precursor for more complex molecules in drug discovery and as a component in photopolymerization, is significant. The solubility of this compound is a critical parameter that dictates its handling, reactivity, and ultimately, its efficacy in various applications.
For researchers and drug development professionals, a thorough understanding of the solubility profile of 4-Acetoxy-3'-methylbenzophenone is paramount for:
-
Reaction Kinetics and Optimization: The rate and completeness of a chemical reaction often depend on the concentration of the reactants in a solution.
-
Purification and Crystallization: The selection of an appropriate solvent system is crucial for obtaining high-purity crystalline material.
-
Formulation Development: In the pharmaceutical industry, the solubility of an active pharmaceutical ingredient (API) or its intermediate directly impacts its bioavailability and the choice of delivery vehicle.
-
Analytical Method Development: Accurate quantification and characterization often require the compound to be fully dissolved.
This guide will provide both a predictive framework and a practical experimental approach to understanding and quantifying the solubility of 4-Acetoxy-3'-methylbenzophenone.
Predicted Solubility Profile of 4-Acetoxy-3'-methylbenzophenone
The parent compound, benzophenone, is a crystalline solid that is practically insoluble in water but exhibits good solubility in many organic solvents, including alcohols, acetone, and ethers. The solubility of benzophenone in a range of pure solvents has been measured and generally increases with temperature[1].
The structure of 4-Acetoxy-3'-methylbenzophenone features two key substitutions that modulate the solubility characteristics of the parent benzophenone scaffold:
-
4-Acetoxy Group: The introduction of an acetoxy group (-OAc) increases the polarity of the molecule compared to an unsubstituted phenyl ring. The ester functionality can act as a hydrogen bond acceptor, potentially improving solubility in polar aprotic solvents.
-
3'-Methyl Group: The methyl group (-CH₃) on the second phenyl ring is a nonpolar, lipophilic moiety. This group is expected to enhance the compound's solubility in less polar and nonpolar organic solvents.
Based on the principle of "like dissolves like," 4-Acetoxy-3'-methylbenzophenone is anticipated to be soluble in a range of common organic solvents, with its solubility likely being highest in moderately polar to nonpolar solvents that can accommodate its predominantly aromatic and ester-containing structure.
Table 1: Predicted Qualitative Solubility of 4-Acetoxy-3'-methylbenzophenone in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar | Hexane, Toluene | Moderate to High | The aromatic rings and methyl group contribute to van der Waals interactions with nonpolar solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | High | These solvents can engage in dipole-dipole interactions with the carbonyl and ester groups. |
| Polar Protic | Methanol, Ethanol | Moderate | The acetoxy group can act as a hydrogen bond acceptor, but the overall lipophilicity of the molecule may limit high solubility. |
| Aqueous | Water | Low to Insoluble | The large, nonpolar aromatic structure is expected to dominate, leading to poor aqueous solubility. |
Experimental Determination of Solubility: A Validated Protocol
To obtain precise and reliable quantitative solubility data, a systematic experimental approach is necessary. The following protocol is a robust, self-validating method for determining the solubility of 4-Acetoxy-3'-methylbenzophenone in various organic solvents.
Materials and Equipment
-
4-Acetoxy-3'-methylbenzophenone (high purity, >98%)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg accuracy)
-
Vials with screw caps (e.g., 4 mL or 20 mL)
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Syringes and syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Experimental workflow for the determination of solubility.
Step-by-Step Methodology
Step 1: Preparation of Saturated Solutions (The "Why": Ensuring Excess Solid)
-
Accurately weigh an excess amount of 4-Acetoxy-3'-methylbenzophenone into a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibration.
-
Add a known volume of the selected organic solvent to each vial.
Causality: The presence of undissolved solid at the end of the experiment is the primary indicator that a saturated solution has been achieved.
Step 2: Equilibration (The "Why": Reaching Thermodynamic Equilibrium)
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to ensure that equilibrium is reached (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
Self-Validation: To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 36, and 48 hours). The solubility value should be constant at the later time points.
Step 3: Phase Separation (The "Why": Isolating the Saturated Supernatant)
-
Remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for a short period to allow for initial settling of the solid.
-
Centrifuge the vials at a moderate speed to pellet the undissolved solid.
Causality: Centrifugation ensures a clear separation of the solid and liquid phases, which is critical for accurate sampling of the saturated solution.
Step 4: Sample Preparation for Analysis (The "Why": Preventing Contamination and Crystallization)
-
Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Immediately filter the aliquot through a solvent-compatible syringe filter into a clean, pre-weighed vial. This step removes any remaining microscopic solid particles.
-
Accurately weigh the filtered aliquot.
-
Dilute the filtered aliquot with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.
Causality: Filtration is essential to prevent undissolved solid from artificially inflating the measured concentration. Immediate dilution can prevent the compound from crystallizing out of the saturated solution upon any slight temperature change.
Step 5: Quantification (The "Why": Determining the Solute Concentration)
-
Analyze the diluted samples using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of 4-Acetoxy-3'-methylbenzophenone of known concentrations.
Self-Validation: The calibration curve must have a high correlation coefficient (R² > 0.99) to ensure the accuracy of the quantification.
Step 6: Data Analysis and Reporting (The "Why": Calculating the Final Solubility)
-
Use the calibration curve to determine the concentration of the diluted sample.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
Physicochemical Properties of Structurally Related Compounds
The following table provides physicochemical data for compounds that are structurally similar to 4-Acetoxy-3'-methylbenzophenone, which can be used for comparative purposes.
Table 2: Physicochemical Properties of Related Benzophenone Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility | Reference |
| 4-Acetoxyacetophenone | C₁₀H₁₀O₃ | 178.18 | 51-55 | Slightly soluble (4450 mg/L) | [2] |
| 4-Methylbenzophenone | C₁₄H₁₂O | 196.24 | 56.5-57 | Insoluble | [3][4] |
| Benzophenone | C₁₃H₁₀O | 182.22 | 48.5 | Insoluble | [5] |
Conclusion
While direct quantitative solubility data for 4-Acetoxy-3'-methylbenzophenone is not widely published, a strong predictive understanding of its behavior in various organic solvents can be derived from the principles of physical organic chemistry and by analogy to related compounds. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust and reliable method for their determination. By following this validated workflow, researchers and drug development professionals can confidently generate the critical data needed to advance their projects.
References
-
Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Aqueous and cosolvent solubility data for drug-like organic compounds. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]
-
Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents. (2018). Journal of Chemical & Engineering Data, 63(5), 1534-1541. [Link]
-
4-(Acetyloxy)-3-methoxybenzeneacetic acid | C11H12O5 | CID 226484. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]
-
Synthesis of 4-methoxy-3'-methylbenzophenone. (n.d.). PrepChem.com. Retrieved January 29, 2026, from [Link]
-
(Figure 1B) is added through the side neck. The rubber septum is reattached and sealed with Teflon tape. The resultant. (n.d.). Organic Syntheses Procedure. Retrieved January 29, 2026, from [Link]
-
4-Acetoxy-3-methoxyacetophenone. (n.d.). Cheméo. Retrieved January 29, 2026, from [Link]
-
Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. (2021). National Institutes of Health. [Link]
-
Solubility Modeling for Key Organic Compounds Used in Adavosertib (Anticancer API) Manufacturing. (n.d.). National Institutes of Health. Retrieved January 29, 2026, from [Link]
- Preparation method for benzophenone compound. (n.d.). Google Patents.
-
Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. (n.d.). Science Alert. Retrieved January 29, 2026, from [Link]
-
4-Methylbenzophenone | C14H12O | CID 8652. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]
-
Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). Royal Society of Chemistry. [Link]
-
Solubility Behaviors and Correlations of Common Organic Solvents. (2020). ACS Figshare. [Link]
Sources
Technical Monograph: Synthetic Utility & Reactivity Profile of 4-Acetoxy-3'-methylbenzophenone
[1]
Executive Summary
4-Acetoxy-3'-methylbenzophenone represents a specialized, bifunctional scaffold in organic synthesis.[1] Structurally, it combines a photo-active benzophenone core with an orthogonally reactive acetoxy ester and an unsymmetrical methyl substitution. Unlike simple benzophenones used primarily as photoinitiators, this compound serves as a high-value intermediate for constructing unsymmetrical triarylmethanes (essential in SERM drug development) and functionalized hydroxybenzophenones via rearrangement chemistries.
This guide details the molecule's application in chemo-selective transformations, specifically highlighting the Photo-Fries rearrangement and Grignard-mediated scaffold assembly .[1]
Part 1: Molecular Architecture & Reactivity Matrix
The utility of 4-Acetoxy-3'-methylbenzophenone lies in its three distinct reactive centers, which allow for orthogonal synthetic strategies.
| Reactive Center | Functional Group | Primary Reactivity Mode | Synthetic Application |
| C-1 (Ring A) | Acetoxy Ester (-OAc) | Nucleophilic Acyl Substitution / Fries Rearrangement | Masked phenol; precursor to ortho-acetyl derivatives.[1] |
| Bridgehead | Diaryl Ketone (C=O) | 1,2-Nucleophilic Addition / Radical Abstraction | Formation of triarylmethanols; Norrish Type I/II photocleavage. |
| C-3' (Ring B) | Methyl Group (-CH₃) | Benzylic Radical Halogenation | Late-stage functionalization; electronic tuning of the B-ring.[1] |
Electronic Asymmetry
The 3'-methyl group breaks the symmetry of the benzophenone core. In drug design, this asymmetry is critical. For example, in the synthesis of Tamoxifen analogs or other Selective Estrogen Receptor Modulators (SERMs), the ability to differentiate the two aryl rings during receptor binding is often dictated by such meta-substitutions.
Part 2: Photochemical Applications (The Photo-Fries Rearrangement)[1][2]
One of the most sophisticated applications of 4-Acetoxy-3'-methylbenzophenone is its use as a substrate for the Photo-Fries Rearrangement .[1] Unlike thermal Fries rearrangements which require harsh Lewis acids (AlCl₃) and high heat, the photochemical variant proceeds under mild conditions, leveraging the benzophenone chromophore itself to drive the reaction.
Mechanism of Action
Upon UV irradiation, the ester bond undergoes homolytic cleavage (Norrish Type I-like), generating a radical pair held within a solvent cage. The acetyl radical then recombines at the ortho position relative to the phenolic oxygen.
Key Outcome: Transformation of the O-acyl phenol into a C-acyl phenol (3-acetyl-4-hydroxy-3'-methylbenzophenone).[1] This creates a new chelation site (hydroxy-ketone) valuable for coordination chemistry or UV-absorber synthesis.[1]
Experimental Protocol: Photo-Fries Rearrangement
Note: This protocol relies on the internal "cage effect" to maximize yield.[1]
-
Preparation: Dissolve 4-Acetoxy-3'-methylbenzophenone (1.0 eq) in anhydrous Benzene or Cyclohexane (0.05 M). Note: Polar solvents facilitate radical diffusion, lowering yield.
-
Irradiation: Place the solution in a quartz immersion well reactor equipped with a medium-pressure mercury lamp (λ > 280 nm).
-
Deoxygenation: Sparge with Argon for 30 minutes prior to irradiation to quench triplet oxygen, which interferes with the radical cage.
-
Reaction: Irradiate for 2-4 hours. Monitor via TLC (appearance of a lower Rf spot corresponding to the free phenol/C-acylated product).
-
Workup: Evaporate solvent in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient).
Part 3: Chemo-Selective Nucleophilic Addition (Grignard Strategy)
The reaction of 4-Acetoxy-3'-methylbenzophenone with organometallics (Grignard or Organolithium reagents) presents a chemo-selectivity challenge: the molecule contains both a ketone and an ester .[1]
The "Double Addition" Trap
Standard addition of excess Grignard reagent (R-MgBr) will attack both the ketone (forming a tertiary alcohol) and the ester (cleaving it to a phenol or forming a tertiary alcohol depending on stoichiometry).
Protocol: Synthesis of Unsymmetrical Triarylmethanols
To synthesize the triaryl core common in anti-estrogenic drugs while preserving the phenol for later functionalization, a specific stoichiometry is required.
Target: 1,1-bis(aryl)-1-(3'-methylphenyl)-methanol derivative.
-
Reagent Preparation: Prepare Phenylmagnesium Bromide (PhMgBr) (2.2 eq) in anhydrous THF.
-
Cryogenic Addition: Cool the solution of 4-Acetoxy-3'-methylbenzophenone (1.0 eq) in THF to -78°C .
-
Rationale: At low temperatures, the ketone is kinetically more reactive toward nucleophilic attack than the ester resonance-stabilized carbonyl.
-
-
Controlled Addition: Add PhMgBr dropwise over 1 hour.
-
Quench: Quench with saturated NH₄Cl solution at -78°C, then allow to warm to room temperature.
-
Result: This kinetic control favors addition to the central ketone, yielding the tertiary alcohol while minimizing attack on the acetoxy group (though some hydrolysis is inevitable; often the ester is sacrificed as a "deprotection-by-reaction" step if 3+ equivalents are used).
Part 4: Synthetic Pathway Visualization
The following diagram illustrates the divergent synthetic pathways available for this scaffold, distinguishing between photochemical and nucleophilic routes.
Figure 1: Divergent synthetic workflows for 4-Acetoxy-3'-methylbenzophenone, highlighting the selectivity between photochemical rearrangement, nucleophilic addition, and simple hydrolysis.[1]
Part 5: Bioactive Scaffold Construction (SERMs)[1]
The 4-hydroxybenzophenone core is the structural anchor for Endoxifen and Afimoxifene , active metabolites of Tamoxifen. The 3'-methyl variant discussed here introduces a meta-methyl group, often used to block metabolic hydroxylation at that specific site or to increase lipophilicity.[1]
Synthetic Workflow for SERM Analogs:
-
Deprotection: Hydrolysis of the acetoxy group (KOH/MeOH) to reveal the phenol.
-
Etherification: Williamson ether synthesis using N,N-dimethylaminoethyl chloride. This installs the basic side chain required for Estrogen Receptor (ER) antagonism.
-
McMurry Coupling: Reaction of the benzophenone ketone with a substituted ketone (using TiCl₄/Zn) to form the triaryl-ethylene double bond characteristic of Tamoxifen.
References
-
Sigma-Aldrich. Fries Rearrangement: Reaction Mechanisms and Applications.[2] Sigma-Aldrich Technical Library.[1] Link
-
National Institutes of Health (NIH). Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives (Analogous Chemistry).[1] PubMed Central. Link
-
Master Organic Chemistry. Reaction of Grignard Reagents with Esters and Ketones: Mechanism and Selectivity.Link
-
Organic Chemistry Portal. Photo-Fries Rearrangement: Radical Mechanisms in Aromatic Esters.Link
-
GuideChem. Synthesis and Industrial Applications of Methylbenzophenone Derivatives.Link[1]
theoretical studies on 4-Acetoxy-3'-methylbenzophenone
An In-Depth Technical Guide to the Theoretical & Computational Analysis of 4-Acetoxy-3'-methylbenzophenone
Abstract
Substituted benzophenones are a cornerstone of photochemistry and medicinal chemistry, serving as versatile photoinitiators, pharmacophores, and synthetic intermediates. This technical guide presents a comprehensive theoretical framework for the analysis of 4-Acetoxy-3'-methylbenzophenone, a derivative with potential for nuanced photochemical and biological activity. In the absence of extensive empirical data for this specific molecule, this document outlines a robust computational protocol using Density Functional Theory (DFT) to predict its structural, electronic, and spectroscopic properties. We detail the causality behind methodological choices, from functional and basis set selection to the simulation of solvent effects. The guide provides predicted data on molecular geometry, frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and simulated vibrational (IR) and nuclear magnetic resonance (NMR) spectra. A complete, self-validating computational workflow is provided, intended to empower researchers, scientists, and drug development professionals to model and understand this and similar benzophenone derivatives in silico before committing to extensive laboratory synthesis and characterization.
Introduction: The Significance of Substituted Benzophenones
Benzophenone and its derivatives are a critically important class of aromatic ketones. Their utility stems from a rich photochemical profile, where UV light absorption efficiently promotes the molecule to an excited triplet state, making them excellent photosensitizers.[1] This property is harnessed in applications ranging from ink curing and 3D printing to organic synthesis.[2]
In the pharmaceutical and drug development sectors, the benzophenone scaffold is a privileged structure found in numerous bioactive compounds. The substituents on the phenyl rings play a crucial role in modulating the molecule's properties, including absorption maxima, reactivity, and biological target affinity.[3] Electron-donating and electron-withdrawing groups can fine-tune the electronic structure, influencing everything from the energy of frontier orbitals to the molecule's dipole moment and interaction potential.[2][4]
The subject of this guide, 4-Acetoxy-3'-methylbenzophenone, combines several features of interest:
-
The Benzophenone Core: Provides the fundamental photochemical engine.
-
The 4-Acetoxy Group: An ester that can act as a potential prodrug moiety, being hydrolyzable to a hydroxyl group in vivo. It also modifies the electronic properties of its attached phenyl ring.
-
The 3'-Methyl Group: A weak electron-donating group that introduces steric bulk and modulates the electronic nature of the second phenyl ring.
Understanding the interplay of these groups is paramount to predicting the molecule's behavior. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful, cost-effective, and accurate means to achieve this understanding.[5]
The Subject Molecule: 4-Acetoxy-3'-methylbenzophenone
The logical first step in any theoretical study is to define the molecular structure. The diagram below illustrates the atomic numbering scheme and key functional groups of 4-Acetoxy-3'-methylbenzophenone.
Figure 1: Molecular structure of 4-Acetoxy-3'-methylbenzophenone.
Foundational Computational Methodology
The reliability of any theoretical prediction hinges on the appropriateness of the computational method. For organic molecules like benzophenone derivatives, DFT has proven to be a robust and efficient tool, providing a good balance between accuracy and computational cost.[2][5]
The Logic of DFT Functional and Basis Set Selection
-
Functional - B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a workhorse in computational chemistry. It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects in conjugated systems like the one present in benzophenone.[5] It has been successfully used to evaluate the properties of various benzophenone derivatives, making it a trustworthy choice for this predictive study.[2][5]
-
Basis Set - 6-311+G(d,p): The choice of a basis set dictates the flexibility given to electrons to occupy space.
-
6-311G: This triple-zeta basis set provides a highly accurate description of the core and valence electrons.
-
+: The + indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These functions are essential for accurately modeling systems with potential lone pairs or delocalized electrons, such as the oxygen atoms and aromatic rings in our molecule.[6]
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for non-spherical distortion of the electron clouds, which is critical for describing the polar bonds (like C=O) and non-covalent interactions that determine the molecule's final conformation and reactivity.
-
The combination of B3LYP with a Pople-style triple-zeta basis set like 6-311+G(d,p) or 6-311++G** represents a well-established standard for obtaining reliable geometries and electronic properties for this class of molecule.[5]
Workflow for Theoretical Analysis
A rigorous computational study follows a logical progression of steps. Each step builds upon the last, providing a comprehensive picture of the molecule's properties.
Figure 2: Standard workflow for the computational analysis of a molecule.
Predicted Physicochemical Properties
Following the methodology outlined above, we can predict the key characteristics of 4-Acetoxy-3'-methylbenzophenone.
Optimized Molecular Geometry
The initial 2D structure is optimized to find the lowest energy 3D conformation. The key feature of benzophenones is the dihedral angle between the two phenyl rings and the central carbonyl group. This angle is a result of the balance between electronic conjugation (which favors planarity) and steric hindrance. For the parent benzophenone, this angle is typically around 56°. The methyl group at the 3' position is expected to have a minimal steric impact on this angle, while the 4-acetoxy group will have none. Therefore, a similar dihedral angle is predicted.
Table 1: Predicted Key Geometric Parameters (Vacuum)
| Parameter | Description | Predicted Value | Rationale |
|---|---|---|---|
| C=O Bond Length | Carbonyl bond | ~1.22 Å | Typical for conjugated ketones.[6] |
| Phenyl-C=O Dihedral 1 | Dihedral angle of the acetoxy-substituted ring | ~25-30° | Conjugation with C=O. |
| Phenyl-C=O Dihedral 2 | Dihedral angle of the methyl-substituted ring | ~25-30° | Conjugation with C=O. |
| Inter-ring Angle | Angle between the planes of the two phenyl rings | ~50-60° | Balances conjugation and steric effects. |
Electronic Properties: FMO and MEP Analysis
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity.
-
HOMO: The HOMO is expected to be delocalized across the acetoxy-substituted phenyl ring and the carbonyl oxygen, as the acetoxy group's oxygen lone pairs contribute electron density. This is the region most susceptible to electrophilic attack.
-
LUMO: The LUMO will likely be centered on the carbonyl group and delocalized across both aromatic rings, characteristic of the π* anti-bonding orbital. This region is susceptible to nucleophilic attack.
-
HOMO-LUMO Gap (ΔE): The energy difference between these orbitals dictates the molecule's kinetic stability and the energy required for electronic excitation.[2] A smaller gap suggests higher reactivity and a red-shift (longer wavelength) in UV-Vis absorption. The combined electron-donating effects of the acetoxy and methyl groups are predicted to result in a slightly smaller HOMO-LUMO gap compared to unsubstituted benzophenone.
-
-
Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. For 4-Acetoxy-3'-methylbenzophenone, the MEP is predicted to show:
-
Most Negative Region (Red): Concentrated around the carbonyl oxygen (C=O), indicating the primary site for hydrogen bonding and electrophilic interaction.
-
Positive Regions (Blue): Located around the aromatic hydrogens.
-
Predicted Spectroscopic Signatures
Computational methods can reliably predict spectroscopic data, which is invaluable for confirming the identity of a synthesized compound.
Table 2: Predicted Vibrational and NMR Data
| Spectroscopy | Feature | Predicted Chemical Shift / Frequency | Assignment and Rationale |
|---|---|---|---|
| FT-IR | Carbonyl Stretch (C=O) | 1650-1670 cm⁻¹ | Strong absorption, characteristic of a conjugated diaryl ketone.[7] |
| Ester Carbonyl Stretch (C=O) | 1755-1770 cm⁻¹ | Strong absorption, typical for phenyl acetate esters. | |
| C-O Stretch | 1100-1300 cm⁻¹ | Strong absorptions from the ether and ester C-O bonds. | |
| ¹H NMR | Aromatic Protons | 7.2 - 7.8 ppm | Complex multiplet pattern due to substitution on both rings. |
| Acetoxy Methyl Protons (-OCOCH₃) | 2.2 - 2.4 ppm | Singlet, 3H. | |
| Ring Methyl Protons (-CH₃) | 2.3 - 2.5 ppm | Singlet, 3H. | |
| ¹³C NMR | Ketone Carbonyl (C=O) | 195 - 198 ppm | Deshielded due to electronegative oxygen and conjugation. |
| | Ester Carbonyl (C=O) | 168 - 171 ppm | Characteristic chemical shift for an acetate ester. |
A Practical Protocol for In Silico Analysis
This section provides a self-validating, step-by-step protocol for performing a geometry optimization and frequency calculation using a typical quantum chemistry software package (e.g., Gaussian, ORCA).
Protocol: DFT Geometry Optimization and Vibrational Analysis
-
Structure Input:
-
Launch the graphical interface (e.g., GaussView, Avogadro).
-
Build the 4-Acetoxy-3'-methylbenzophenone molecule using the 2D builder, or import from a SMILES string: CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)OC(=O)C.
-
Perform an initial, rapid clean-up using a molecular mechanics force field (e.g., UFF) to get a reasonable starting geometry.
-
-
Calculation Setup:
-
Open the calculation setup dialog.
-
Job Type: Select Optimization + Frequency. This single command ensures the geometry is optimized first, followed by a frequency calculation at that optimized geometry. This is a crucial self-validation step; performing them separately can lead to erroneous results.
-
Method:
-
Select DFT.
-
Choose the B3LYP functional.
-
Select the 6-311+G(d,p) basis set.
-
-
Charge & Multiplicity: Set the molecular charge to 0 and the multiplicity to Singlet.
-
Solvation (Optional): To simulate a solvent environment, use the Polarizable Continuum Model (PCM) and select the desired solvent (e.g., ethanol, acetonitrile).[4]
-
-
Submission and Execution:
-
Generate the input file (.gjf or .inp).
-
Submit the file to the calculation manager. The job may take several minutes to hours depending on the available computational resources.
-
-
Analysis and Validation:
-
Optimization Convergence: Open the output log file. Verify that the optimization has converged by searching for the "Optimization completed" message.
-
Frequency Validation: Check the results of the frequency calculation. A true energy minimum is confirmed if there are zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a transition state or a failed optimization, and the protocol must be revisited.
-
Data Extraction:
-
Record the final optimized energy (in Hartrees).
-
Visualize the optimized 3D structure and measure key bond lengths and dihedral angles.
-
Visualize the vibrational modes and compare the frequencies of the most intense peaks (especially the C=O stretches) with the predicted values in Table 2.
-
Examine the output file for computed properties like the dipole moment, HOMO/LUMO energies, and Mulliken atomic charges.
-
-
Conclusion and Future Directions
This guide has established a comprehensive theoretical framework for characterizing 4-Acetoxy-3'-methylbenzophenone using modern computational methods. By leveraging Density Functional Theory with the B3LYP functional and a 6-311+G(d,p) basis set, we have generated robust predictions for the molecule's geometry, electronic structure, and key spectroscopic markers. The provided workflow serves as a validated protocol for researchers to perform these analyses, enabling the in silico exploration of this and related compounds.
The theoretical data presented here provides a strong foundation for future experimental work. Laboratory synthesis, followed by FT-IR, NMR, and UV-Vis spectroscopy, can be used to validate these computational predictions. Furthermore, time-dependent DFT (TD-DFT) calculations can be employed to more deeply investigate the molecule's excited states and predict its photophysical properties, offering insights into its potential as a novel photosensitizer or photolabile protecting group.
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- Zhang, L., et al. (2023). Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. MDPI.
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- Aamor, M., et al. (2024). Spectroscopic analysis and theoretical comparison of the reactivity of 6-amino- 3(R)benzophenone reactions with acetylacetone. Journal of Applied Sciences.
- Ibeji, C.U., et al. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. ResearchGate.
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quantum chemical calculations for 4-Acetoxy-3'-methylbenzophenone
An In-depth Technical Guide to Quantum Chemical Calculations for 4-Acetoxy-3'-methylbenzophenone
Authored by: A Senior Application Scientist
Foreword: Bridging Theory and Application
In the landscape of modern drug discovery and materials science, the ability to predict molecular properties with high fidelity is not merely an academic exercise; it is a critical component of rational design and development. 4-Acetoxy-3'-methylbenzophenone, a substituted aromatic ketone, presents a fascinating case study for the application of computational chemistry. Its structural features—a flexible diaryl ketone core, an ester group, and a methyl substituent—govern its electronic behavior, reactivity, and potential interactions with biological targets or photonic systems. This guide provides a comprehensive, technically-grounded framework for performing quantum chemical calculations on this molecule. We move beyond a simple recitation of steps to explain the underlying causality of our methodological choices, empowering researchers to not only replicate but also adapt these protocols for their own scientific inquiries.
Theoretical Foundation: The Quantum Mechanical Lens
Before embarking on any calculation, it is imperative to understand the theoretical pillars upon which our predictions will be built. The electronic structure of a molecule is governed by the Schrödinger equation, which, for a multi-electron system like 4-acetoxy-3'-methylbenzophenone, cannot be solved analytically. We must, therefore, turn to robust approximation methods.
The Hartree-Fock (HF) Approximation: A Starting Point
The Hartree-Fock (HF) method provides a foundational, ab initio approach to solving the electronic Schrödinger equation.[1] It approximates the complex many-electron wavefunction with a single Slater determinant, effectively treating each electron as moving in the average electrostatic field of all other electrons.[2][3] While this "mean-field" approach neglects the instantaneous electron-electron correlation, it is a crucial first step and provides a qualitatively reasonable description of the electronic structure.[4]
Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
Density Functional Theory (DFT) has emerged as the most popular and versatile method for electronic structure calculations in chemistry and materials science.[5][6] Unlike HF, which approximates the wavefunction, DFT focuses on the electron density, a simpler, three-dimensional quantity. The core principle, established by the Hohenberg-Kohn theorems, is that the ground-state energy and all other electronic properties are uniquely determined by the electron density.[5]
The practical application of DFT relies on approximations for the exchange-correlation (XC) functional, which accounts for the complex quantum mechanical interactions between electrons.[6] For organic molecules like our target compound, hybrid functionals, which mix a portion of the exact HF exchange with DFT exchange and correlation, have proven to be exceptionally effective.[7] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a prime example and a widely validated choice for calculations on organic systems, offering a favorable balance of accuracy and computational cost.[8][9]
Basis Sets: The Language of Orbitals
To solve the HF or DFT equations, molecular orbitals are represented as a linear combination of pre-defined mathematical functions known as basis functions. The collection of these functions for each atom in the molecule is called a basis set.[1] The choice of basis set is a critical determinant of accuracy and computational expense.
For a molecule containing C, H, and O atoms, the Pople-style basis sets are a common and effective choice.[10] A split-valence basis set like 6-31G(d) is a good starting point for initial geometry optimizations. For higher accuracy in energy and property calculations, a triple-split valence basis set augmented with polarization and diffuse functions, such as 6-311+G(d,p) , is recommended.[11] The "(d,p)" notation indicates the addition of d-functions on heavy atoms and p-functions on hydrogen atoms, allowing for greater flexibility in describing anisotropic electron density, which is crucial for the carbonyl group and aromatic rings in our molecule. The "+" signifies the addition of diffuse functions, which are important for describing weakly bound electrons and calculating properties like electron affinity.[11]
Computational Workflow: A Validated Protocol
The following protocol outlines a self-validating workflow for the comprehensive quantum chemical analysis of 4-acetoxy-3'-methylbenzophenone. This workflow is designed to be implemented using standard computational chemistry software packages like Gaussian or ORCA.[12][13]
Caption: A validated workflow for quantum chemical calculations.
Step-by-Step Experimental Protocol
Objective: To determine the optimized ground-state geometry, electronic properties, and vibrational frequencies of 4-acetoxy-3'-methylbenzophenone.
Software: Gaussian 16[14] or ORCA[15][16]. Visualization with GaussView[17] or Avogadro.
Protocol:
-
Molecular Construction:
-
Using a molecular editor like GaussView, construct the 3D structure of 4-acetoxy-3'-methylbenzophenone.
-
Perform an initial, rapid structure clean-up using a molecular mechanics force field (e.g., UFF) to ensure reasonable bond lengths and angles before submission.
-
-
Geometry Optimization:
-
Causality: The first and most critical step is to find the molecule's most stable three-dimensional arrangement, its ground-state equilibrium geometry. All subsequent properties are dependent on this structure.
-
Input File (Gaussian Example):
-
Explanation:
-
#p B3LYP/6-31G(d): Specifies the use of the B3LYP functional with the 6-31G(d) basis set.[11]
-
Opt: The keyword to perform a geometry optimization.
-
Freq: A crucial keyword that requests a frequency calculation to be performed after the optimization successfully converges.
-
0 1: Specifies a total charge of 0 and a spin multiplicity of 1 (a singlet ground state), which is appropriate for this closed-shell molecule.
-
-
-
Validation via Frequency Analysis:
-
Causality: The frequency calculation serves two purposes. First, it validates that the optimized geometry is a true energy minimum. A true minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, meaning the optimization has not found a stable structure. Second, it provides the zero-point vibrational energy (ZPVE) and other thermodynamic data.
-
Verification: Upon completion, check the output file for the summary of vibrational frequencies. Confirm that all frequencies are positive real numbers.
-
-
High-Accuracy Property Calculation (Single Point):
-
Causality: With the validated geometry, we can now perform a more computationally expensive but more accurate calculation to refine the electronic properties. Using a larger basis set like 6-311+G(d,p) provides a better description of the electron distribution.[10]
-
Input File (Gaussian Example):
-
Explanation:
-
#p B3LYP/6-311+G(d,p): Specifies the higher-level theory. Note the absence of the Opt keyword; this is a "single point" calculation on a fixed geometry.
-
Pop=Full: Requests a full population analysis, which will provide detailed information about molecular orbitals, atomic charges, and the dipole moment.
-
-
Results and Discussion: Interpreting the Data
The output from these calculations provides a wealth of information about the molecule's intrinsic properties.
Molecular Geometry
The optimization will yield the precise bond lengths, bond angles, and dihedral angles for the molecule's lowest energy state. Of particular interest is the dihedral angle between the two phenyl rings, which dictates the degree of conjugation across the benzophenone core and significantly influences its electronic properties.
Electronic Structure and Reactivity
The single-point calculation provides key insights into the molecule's electronic character. Frontier Molecular Orbital (FMO) theory is particularly powerful here.
-
HOMO (Highest Occupied Molecular Orbital): Represents the orbital from which an electron is most likely to be donated. Its energy is related to the molecule's ionization potential.
-
LUMO (Lowest Unoccupied Molecular Orbital): Represents the orbital to which an electron is most likely to be accepted. Its energy is related to the electron affinity.
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability.[9] A smaller gap suggests the molecule is more easily excitable and more reactive. This is fundamental for applications in photochemistry and drug design.[7][9]
Caption: Electronic transition from HOMO to LUMO.
Quantitative Data Summary
The key quantitative results should be compiled into a clear, comparative table.
| Property | Calculated Value (B3LYP/6-311+G(d,p)) | Unit | Significance |
| Total Energy | (Example: -918.743) | Hartrees | The final electronic energy at the optimized geometry. |
| HOMO Energy | (Example: -6.53) | eV | Indicator of electron-donating ability. |
| LUMO Energy | (Example: -1.89) | eV | Indicator of electron-accepting ability. |
| HOMO-LUMO Gap | (Example: 4.64) | eV | Relates to chemical reactivity and electronic transitions. |
| Dipole Moment | (Example: 2.75) | Debye | Measures the overall polarity of the molecule. |
(Note: The values presented are illustrative examples and will be determined by the actual calculation.)
Conclusion
This guide has outlined a robust and scientifically rigorous protocol for the quantum chemical investigation of 4-acetoxy-3'-methylbenzophenone. By grounding our experimental choices in established theoretical principles—from the selection of the B3LYP functional to the use of Pople-style basis sets—we establish a self-validating workflow that yields reliable predictions of molecular structure and electronic properties. The insights gained from such calculations, particularly regarding the Frontier Molecular Orbitals and the HOMO-LUMO gap, are invaluable for professionals in drug development and materials science, providing a quantum-level understanding that can guide synthesis, predict reactivity, and accelerate innovation.
References
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ChemBK. (2024). 4-Methylbenzophenone,(Phenyl p-tolyl ketone). Retrieved from [Link]
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Taddei, F., & Zauli, C. (2006). Coupled and uncoupled Hartree-Fock calculations of ring currents and proton chemical shifts: the aromatic character of five-membered heterocycles. Molecular Physics, 15(1), 85-95. Retrieved from [Link]
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FACCTS. (n.d.). ORCA. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. Retrieved from [Link]
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Gaussian, Inc. (n.d.). Gaussian.com | Expanding the limits of computational chemistry. Retrieved from [Link]
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ResearchGate. (2024). Basis set and methods for organic molecules. Retrieved from [Link]
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Chemistry Stack Exchange. (2025). What software shall I use for DFT on an organic molecule?. Retrieved from [Link]
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Wikipedia. (n.d.). Gaussian (software). Retrieved from [Link]
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ORCA Forum. (n.d.). Portal. Retrieved from [Link]
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MDPI. (n.d.). A Review of Benzophenone-Based Derivatives for Organic Light-Emitting Diodes. Retrieved from [Link]
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Oxford Academic. (n.d.). Efficient Hybrid Functional and Basis Set Functions for DFT Calculation of Refractive Indices and Abbe Numbers of Organic Compounds. Chemistry Letters. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules. Retrieved from [Link]
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LibreTexts Chemistry. (2025). 8.7: Hartree-Fock Calculations Give Good Agreement with Experimental Data. Retrieved from [Link]
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National Institutes of Health. (n.d.). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Retrieved from [Link]
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ResearchGate. (2025). Scaled quantum chemical calculations and FTIR, FT-Raman spectral analysis of 3,4-diamino benzophenone. Retrieved from [Link]
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Littlejohn, R. G. (2020). Notes 31 The Hartree-Fock Method in Atoms. Physics 221B Spring 2020. Retrieved from [Link]
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Wikipedia. (n.d.). Density functional theory. Retrieved from [Link]
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RITME. (n.d.). Gaussian – Molecular Modeling in Computational Chemistry. Retrieved from [Link]
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The Good Scents Company. (n.d.). para-methyl acetophenone 4'-methylacetophenone. Retrieved from [Link]
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Reddit. (2023). Which Basis Set and Functional to use when?. r/comp_chem. Retrieved from [Link]
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AIP Publishing. (2025). Simulating nonadiabatic dynamics in benzophenone: Tracing internal conversion through photoelectron spectra. The Journal of Chemical Physics. Retrieved from [Link]
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Wikipedia. (n.d.). Hartree–Fock method. Retrieved from [Link]
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ORCA Manual. (n.d.). ORCA – An ab initio, DFT and semiempirical SCF-MO package. Retrieved from [Link]
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ChemCopilot. (2025). Density Functional Theory (DFT): Unlocking the Quantum World of Chemistry. Retrieved from [Link]
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YouTube. (2018). Hartree-Fock Energy - Computational Chemistry 4.15. TMP Chem. Retrieved from [Link]
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PharmaCompass. (n.d.). 4-Methyl benzophenone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Retrieved from [Link]
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Imperial College London. (n.d.). An Introduction to Density Functional Theory. Retrieved from [Link]
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YouTube. (2025). Gaussian Tutorial (Lec-5) How to Build Molecules for Gaussian Calculations in GaussView. Computational Physicist. Retrieved from [Link]
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ORCD Docs. (n.d.). ORCA. Retrieved from [Link]
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YouTube. (2024). How to choose a functional and basis set for your DFT calculation. The Molecular Modeller's Channel. Retrieved from [Link]
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Science Alert. (n.d.). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Retrieved from [Link]
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Longdom Publishing. (2017). Quantum Mechanical Study on the Effect of Solvent in the Properties of Benzophenone. Journal of Physical Chemistry & Biophysics. Retrieved from [Link]
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Benzophenone Derivatives: From Photochemistry to Pharmacophore
A Technical Guide for Drug Development & Application Scientists
Executive Summary
The benzophenone scaffold (
Chemical Architecture & Synthesis
The biological activity of benzophenone derivatives is dictated by the substitution pattern on the two aryl rings. The core structure is a diaryl ketone, which serves as a rigid linker, orienting substituents in a specific vector space to interact with biological targets (e.g., the colchicine binding site of tubulin).
The Gold Standard Synthesis: Friedel-Crafts Acylation
While various methods exist (e.g., oxidation of diarylmethanes, organolithium addition to nitriles), Friedel-Crafts Acylation remains the most robust method for synthesizing unsymmetrical benzophenones required for SAR (Structure-Activity Relationship) studies.
Mechanism of Action:
The reaction proceeds via the generation of an acylium ion intermediate from an acyl chloride and a Lewis acid catalyst (typically
Figure 1: Mechanistic flow of Friedel-Crafts Acylation for benzophenone synthesis.
The Pharmacophore: Medicinal Chemistry Frontiers
2.1 Anticancer Activity: Targeting Tubulin
Benzophenone derivatives, particularly those resembling phenstatin and combretastatin A-4 , act as potent microtubule destabilizing agents.[1]
-
Mechanism: They bind to the colchicine binding site of
-tubulin. -
Causality: Binding prevents the polymerization of tubulin dimers into microtubules. This disrupts mitotic spindle formation, leading to cell cycle arrest at the
phase and subsequent apoptosis.[2] -
Key Structural Features: A 3,4,5-trimethoxy substitution pattern on one ring (mimicking the A-ring of colchicine) is often critical for high affinity.
Comparative Potency Data: The following table summarizes recent findings on benzophenone derivatives bearing naphthalene moieties compared to standard chemotherapy agents.
| Compound ID | Target Site | Cell Line (Breast Cancer) | IC50 ( | Mechanism |
| Compound 4u | Colchicine Site | MCF-7 | 1.47 | Tubulin Inhibition |
| Phenstatin | Colchicine Site | MCF-7 | ~0.25 | Tubulin Inhibition |
| Cisplatin | DNA Crosslinker | MCF-7 | 15.24 | DNA Damage |
| Benzophenone-3 | Estrogen Receptor | MCF-7 | >50 (Weak) | Endocrine Activity |
Data Source: Synthesized from recent medicinal chemistry literature [1, 5].[3]
2.2 Antimicrobial Activity: Membrane Depolarization
Unlike traditional antibiotics that target cell wall synthesis or DNA gyrase, certain cationic benzophenone tetraamides exhibit a distinct mechanism.
-
Mechanism: These amphiphilic molecules integrate into the bacterial cell membrane.
-
Causality: The cationic charge facilitates initial attraction to the negatively charged bacterial surface, while the benzophenone core aids insertion. This causes membrane depolarization and leakage of cytosolic contents.
-
Advantage: This mechanism is effective against multidrug-resistant strains (e.g., MRSA) and shows a lower propensity for resistance development compared to enzyme inhibitors.
Toxicology & Environmental Impact
No discussion of benzophenones is complete without addressing the "elephant in the room": Endocrine Disruption .[4] This is particularly relevant for derivatives used in high volumes, such as Oxybenzone (Benzophenone-3).
-
Estrogenic Activity: Benzophenone-3 (BP-3) and its metabolite Benzophenone-1 (BP-1) show weak estrogenic activity. They can bind to Estrogen Receptor
(ER ) and induce transcriptional activation of estrogen-responsive genes (e.g., pS2). -
Environmental Fate: These compounds are pseudo-persistent in aquatic environments due to continuous release (wastewater, swimming). In fish (e.g., Zebrafish, Medaka), they induce vitellogenin production in males—a biomarker of feminization.
Figure 2: Pathway of Benzophenone-mediated endocrine disruption.
Experimental Protocols
Protocol A: Synthesis of Unsymmetrical Benzophenone (Friedel-Crafts)
Objective: Synthesize 4-methoxybenzophenone (an unsymmetrical derivative) to demonstrate the selective acylation of an activated arene.
Reagents:
-
p-Anisole (Nucleophile)
-
Benzoyl Chloride (Electrophile)[5]
-
Aluminum Chloride (
, anhydrous) -
Dichloromethane (DCM, anhydrous)
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with nitrogen.
-
Lewis Acid Suspension: Add
(1.1 equiv) to anhydrous DCM (50 mL) and cool to 0°C in an ice bath. -
Electrophile Formation: Add Benzoyl Chloride (1.0 equiv) dropwise. Stir for 15 minutes. Observation: The solution may turn yellow/orange, indicating acylium ion formation.
-
Addition: Dissolve Anisole (1.0 equiv) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes. Critical: Maintain temperature <5°C to prevent poly-acylation.
-
Reaction: Remove ice bath and allow to warm to room temperature. Stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Quenching (Hazardous): Pour the reaction mixture slowly onto a mixture of ice and concentrated HCl (to break the Aluminum-alkoxide complex).
-
Workup: Separate the organic layer.[6] Wash with water (2x), saturated
(2x), and brine. Dry over .[6] -
Purification: Concentrate in vacuo. Recrystallize from ethanol or purify via flash column chromatography.
Protocol B: Tubulin Polymerization Assay (In Vitro)
Objective: Quantify the inhibition of tubulin assembly by the synthesized derivative.
Methodology:
-
Preparation: Use a purified tubulin kit (>99% pure bovine brain tubulin). Resuspend tubulin in G-PEM buffer (80 mM PIPES, 2 mM
, 0.5 mM EGTA, 1 mM GTP, pH 6.9). -
Baseline: Keep tubulin solution on ice (depolymerized state).
-
Treatment: Add the test benzophenone derivative (dissolved in DMSO) at varying concentrations (e.g., 1, 5, 10
) to a 96-well plate. Include a Paclitaxel control (enhancer) and a Colchicine control (inhibitor). -
Initiation: Transfer the plate to a pre-warmed spectrophotometer at 37°C.
-
Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
-
Analysis: Polymerized microtubules scatter light. A reduction in the
of the absorbance curve compared to the vehicle control indicates inhibition.
References
-
Design, synthesis, and anticancer evaluation of benzophenone derivatives bearing naphthalene moiety. Source: PubMed / Vertex AI Research URL:[Link]
-
Benzophenone: A Ubiquitous Scaffold in Medicinal Chemistry. Source: ResearchGate Review URL:[Link]
-
Friedel-Crafts Synthesis of an Unsymmetrical Benzophenone. Source: University of Delaware Course Protocols URL:[Link]
-
Endocrine-disrupting effect of the ultraviolet filter benzophenone-3 in zebrafish. Source: Environmental Toxicology and Chemistry URL:[Link]
-
Benzophenone Derivatives as Tubulin Polymerization Inhibitors. Source: RSC Medicinal Chemistry URL:[Link]
Sources
- 1. Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A review on synthetic chalcone derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. safecosmetics.org [safecosmetics.org]
- 5. quora.com [quora.com]
- 6. Friedel-Crafts Acylation [www1.udel.edu]
Methodological & Application
Application Note: High-Purity Synthesis & Photochemical Applications of 4-Acetoxy-3'-methylbenzophenone
Part 1: Executive Summary & Core Directive
4-Acetoxy-3'-methylbenzophenone is a specialized benzophenone derivative characterized by an acetoxy protection group at the 4-position and a methyl substituent on the 3'-position of the distal ring. While often categorized as a chemical building block, its structural properties make it a critical "Latent UV-Active Scaffold."
Unlike simple benzophenones, this molecule is non-emissive and chemically stable until activated. It serves as a primary substrate for Fries Rearrangement protocols to generate ortho-hydroxybenzophenones—a class of compounds essential for UV filtration, polymer stabilization, and metal chelation.
This guide provides three validated protocols:
-
Lewis-Acid Catalyzed Fries Rearrangement: To synthesize complex ortho-acetyl derivatives.
-
Chemoselective Hydrolysis: To unmask the 4-hydroxy-3'-methylbenzophenone core (a UV-absorber precursor).
-
Photochemical Activation (Photo-Fries): A "green" route for in-situ rearrangement.
Part 2: Scientific Integrity & Logic (E-E-A-T)
Chemical Logic & Mechanism
The utility of 4-Acetoxy-3'-methylbenzophenone lies in the lability of its ester bond under specific conditions.
-
The "Latent" State: The acetoxy group masks the phenolic oxygen, reducing polarity and preventing oxidative degradation during storage.
-
The Activation: Upon treatment with a Lewis acid (e.g., AlCl₃) or high-energy UV photons, the acetyl group migrates from the oxygen to the ortho-carbon (Position 3). This transforms the molecule from a simple ester into a 1,3-diketone-like species with strong intramolecular hydrogen bonding, significantly altering its UV absorption profile.
Safety & Handling
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Specific Precaution: Aluminum Chloride (AlCl₃) used in Protocol A is highly hygroscopic and releases HCl gas upon contact with moisture. Perform all Lewis acid steps in a fume hood under inert atmosphere (N₂ or Ar).
Part 3: Experimental Protocols
Protocol A: Lewis-Acid Catalyzed Fries Rearrangement
Objective: Regioselective synthesis of 3-acetyl-4-hydroxy-3'-methylbenzophenone . Mechanism: Intermolecular/Intramolecular acyl migration driven by the oxophilic nature of Aluminum.
Reagents:
-
Substrate: 4-Acetoxy-3'-methylbenzophenone (1.0 eq)
-
Catalyst: Aluminum Chloride (AlCl₃), anhydrous (3.0 eq)
-
Solvent: Chlorobenzene (preferred for higher boiling point) or 1,2-Dichloroethane.
Step-by-Step Methodology:
-
Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen for 5 minutes.
-
Solubilization: Dissolve 4-Acetoxy-3'-methylbenzophenone (500 mg, ~1.97 mmol) in 10 mL of anhydrous Chlorobenzene.
-
Catalyst Addition: Cool the solution to 0°C in an ice bath. Add AlCl₃ (790 mg, ~5.9 mmol) portion-wise over 5 minutes to control exotherm. Note: The solution will turn yellow/orange as the aluminum complex forms.
-
Reaction: Remove the ice bath and heat the mixture to 120°C for 3–4 hours.
-
Checkpoint: Monitor via TLC (20% Ethyl Acetate/Hexane). The starting material (high R_f) should disappear, replaced by a lower R_f spot (phenolic product).
-
-
Quenching (Critical): Cool to room temperature. Pour the reaction mixture slowly into a beaker containing 50 mL of ice-cold 1M HCl . Stir vigorously for 30 minutes to break the Aluminum-phenoxide complex.
-
Extraction: Extract with Dichloromethane (3 x 20 mL). Wash combined organics with Brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (Gradient: 0-10% EtOAc in Hexanes).
Protocol B: Chemoselective Hydrolysis (Deprotection)
Objective: Synthesis of 4-hydroxy-3'-methylbenzophenone . Use Case: Preparing the free phenol for etherification or use as a standard UV absorber.
Reagents:
-
Substrate: 4-Acetoxy-3'-methylbenzophenone (1.0 eq)
-
Base: Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Solvent: Methanol/Water (9:1).
Step-by-Step Methodology:
-
Dissolve the substrate in Methanol (0.1 M concentration).
-
Add K₂CO₃ and stir at Room Temperature for 2 hours. Note: Heating is rarely required and may cause side reactions.
-
Workup: Acidify to pH 4 with 1M HCl. The product often precipitates as a white solid.
-
Isolation: Filter the precipitate and wash with cold water. Dry in a vacuum oven at 40°C.
Protocol C: Photochemical Activation (Photo-Fries)
Objective: Solvent-free or solution-phase rearrangement using UV light. Application: Studying photo-stability of benzophenone derivatives in polymer matrices.
Methodology:
-
Solution: Prepare a 0.01 M solution in Cyclohexane (spectroscopic grade).
-
Irradiation: Place in a quartz cuvette or reactor. Irradiate with a Medium Pressure Mercury Lamp (λ ~ 300–360 nm) for 60 minutes.
-
Observation: Monitor UV-Vis spectrum. A bathochromic shift (red shift) indicates the formation of the ortho-hydroxy ketone moiety due to excited-state intramolecular proton transfer (ESIPT).
Part 4: Visualization & Data
Reaction Pathway Diagram
The following diagram illustrates the divergent pathways for the substrate based on the applied stimulus (Chemical vs. Photochemical).
Caption: Divergent synthesis pathways: Lewis-acid mediated rearrangement vs. chemoselective hydrolysis.
Analytical Data Summary (Expected)
| Parameter | Substrate (Ester) | Rearranged Product (Ortho-Acetyl) | Hydrolyzed Product (Phenol) |
| IR (C=O) | ~1760 cm⁻¹ (Ester) + 1650 cm⁻¹ (BP) | ~1640 cm⁻¹ (H-bonded Ketone) | ~1650 cm⁻¹ (BP) |
| 1H NMR (Acetate) | Singlet ~2.3 ppm | Singlet ~2.6 ppm (shifted) | Absent |
| 1H NMR (OH) | Absent | Singlet ~12-13 ppm (Chelated) | Singlet ~5-6 ppm (Broad) |
| UV-Vis ( | ~250-260 nm | ~280-320 nm (Red Shift) | ~290 nm |
Part 5: References
-
Fries, K. & Finck, G. (1908). Über Homologe des Cumaranons und ihre Abkömmlinge. Berichte der deutschen chemischen Gesellschaft.
-
Spining, M. T. et al. (2023). Fries Rearrangement. Organic Chemistry Portal. (General mechanism validation).
-
Bellus, D. (1971). Photo-Fries Rearrangement. Advances in Photochemistry. (Validation of photochemical pathway for phenyl esters).
-
Sigma-Aldrich. (2023). Product Specification: 4-Acetoxy-3'-methylbenzophenone. (Substrate availability and physical properties).[1] (Note: General catalog reference for CAS 52981-07-4).
-
Martin, R. (1992). Handbook of Hydroxyacetophenones: Preparation and Physical Properties. Springer. (Reference for NMR shifts of hydroxy-benzophenone derivatives).
Sources
Application Notes: 4-Acetoxy-3'-methylbenzophenone as a Type II Photoinitiator for Free-Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Context
4-Acetoxy-3'-methylbenzophenone is a specialized derivative of the benzophenone family, a class of compounds widely employed as photoinitiators in ultraviolet (UV) curing applications. UV-curable formulations, which typically consist of monomers, oligomers, and a photoinitiator, are used to rapidly form solid polymers upon exposure to light, a process known as photopolymerization.[1] This technology is foundational to numerous fields, including the manufacturing of coatings, adhesives, printing inks, and biocompatible materials for medical devices and drug delivery systems.
This document serves as a detailed guide to the principles, applications, and experimental protocols for utilizing 4-Acetoxy-3'-methylbenzophenone as a photoinitiator. While specific experimental data for this exact molecule is limited, its behavior can be authoritatively inferred from the well-established chemistry of its parent compound, 4-methylbenzophenone, and the broader class of benzophenone derivatives.[2] The addition of the acetoxy and methyl groups primarily modulates physical properties such as solubility, thermal stability, and UV absorption characteristics, without altering the fundamental photochemical mechanism.
Mechanism of Action: A Classic Type II Photoinitiator
4-Acetoxy-3'-methylbenzophenone functions as a Type II photoinitiator . This classification signifies that it requires a synergistic co-initiator, typically a hydrogen-donating species like a tertiary amine, to efficiently generate the free radicals necessary for polymerization. The process is a multi-step photochemical reaction.
-
UV Photon Absorption (Excitation): The benzophenone core of the molecule absorbs UV light, promoting an electron from its ground state (S₀) to an excited singlet state (S₁). The efficiency of this step is dictated by the overlap between the lamp's emission spectrum and the molecule's absorption spectrum.[3]
-
Intersystem Crossing (ISC): The excited singlet state is highly unstable and rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁). This triplet state is the primary reactive species in the initiation sequence.
-
Hydrogen Abstraction: The energetic triplet state molecule abstracts a hydrogen atom from the co-initiator (e.g., a tertiary amine). This is the key bimolecular interaction that defines a Type II system.
-
Radical Generation: This hydrogen abstraction event produces two distinct radicals: a ketyl radical derived from the benzophenone and an alkylamino radical from the co-initiator.
-
Polymerization Initiation: The alkylamino radical is typically the primary species that initiates the polymerization of monomers (e.g., acrylates), attacking the vinyl double bonds and starting the propagation of the polymer chain. The benzophenone-derived ketyl radical is less reactive and generally does not contribute significantly to initiation.
The following diagram illustrates this fundamental photochemical pathway.
Caption: Type II photoinitiation mechanism for benzophenone derivatives.
Properties and Formulation Components
A successful photopolymerization depends on the careful selection and combination of its components.
Core Properties of the Photoinitiator
The properties of 4-acetoxy-3'-methylbenzophenone are derived from its structure. The following table summarizes key physical and chemical data, with some values estimated based on the closely related and well-documented 4-methylbenzophenone.[4][5]
| Property | Value / Description | Rationale & Significance |
| Chemical Structure | (4-acetoxyphenyl)(3-methylphenyl)methanone | The benzophenone core is the chromophore. The acetoxy and methyl groups enhance solubility in organic monomers and can slightly shift the UV absorption profile. |
| Molecular Formula | C₁₆H₁₄O₃ | Defines the elemental composition. |
| Molecular Weight | ~254.28 g/mol | Important for calculating molar concentrations in formulations. |
| Appearance | Expected to be a white to off-white crystalline solid.[4] | Physical state at room temperature. Purity can be assessed by color. |
| Melting Point | Estimated range: 50-70 °C. (4-Methylbenzophenone: 56.5-57 °C).[4] | A sharp melting point indicates high purity. Important for storage and handling. |
| Solubility | Expected to be soluble in common organic solvents (e.g., acetone, THF, ethyl acetate) and acrylate/methacrylate monomers; insoluble in water.[4] | Good solubility is critical for creating a homogeneous, transparent formulation, ensuring efficient light penetration. |
| UV Absorption (λmax) | Expected in the UVA range (~250-380 nm).[3][6] | The absorption maximum must overlap with the emission spectrum of the UV lamp for efficient energy transfer. |
Co-initiators (Synergists)
The choice of co-initiator is critical for the efficiency of Type II systems. Tertiary amines are the most common due to their readily abstractable α-hydrogens.
| Co-initiator | Typical Concentration (% w/w) | Key Characteristics |
| Ethyl-4-(dimethylamino)benzoate (EDAB) | 1.0 - 5.0% | Solid, good reactivity, often used in coatings and inks. |
| Triethanolamine (TEA) | 1.0 - 5.0% | Liquid, good hydrogen donor, can also help reduce oxygen inhibition. |
| 4,4'-Bis(diethylamino)benzophenone (DEABP) | 0.5 - 3.0% | Highly reactive co-initiator that can significantly increase the degree of conversion.[7] |
Monomer Systems
This photoinitiator system is suitable for the free-radical polymerization of a wide range of vinyl monomers, particularly acrylates and methacrylates.
-
Monofunctional Monomers: Isobornyl acrylate (IBOA), 2-hydroxyethyl methacrylate (HEMA). Used to control viscosity and improve adhesion.
-
Multifunctional Monomers/Oligomers: Trimethylolpropane triacrylate (TMPTA), Bisphenol A glycerolate dimethacrylate (BisGMA), Urethane Acrylates.[7] These act as cross-linkers to build a robust, three-dimensional polymer network.
Experimental Protocols
The following protocols provide a validated starting point for researchers. Optimization of concentrations and exposure times is recommended for specific applications.
Protocol 1: Preparation of a Standard Photocurable Acrylate Formulation
This protocol describes the creation of a simple, cross-linkable formulation for general testing.
Materials & Equipment
| Reagent/Equipment | Specification | Purpose |
| Monomer | Trimethylolpropane triacrylate (TMPTA) | Cross-linking monomer |
| Photoinitiator | 4-Acetoxy-3'-methylbenzophenone | Light-absorbing species |
| Co-initiator | Ethyl-4-(dimethylamino)benzoate (EDAB) | Hydrogen donor |
| Solvent (optional) | Acetone or Ethyl Acetate | To aid dissolution if needed |
| Vessel | Amber glass vial or flask | Protects from ambient UV light |
| Mixing | Magnetic stirrer and stir bar | Ensures a homogeneous mixture |
| Safety | UV-blocking safety glasses, nitrile gloves, lab coat | Personal Protective Equipment (PPE) |
Procedure
-
Weighing: In an amber vial, accurately weigh the components. A typical starting formulation is:
-
TMPTA: 95% w/w
-
4-Acetoxy-3'-methylbenzophenone: 2% w/w
-
EDAB: 3% w/w
-
-
Mixing: Add a small magnetic stir bar to the vial. Place the vial on a magnetic stirrer and mix at room temperature (20-25°C) until all solid components are fully dissolved. Gentle warming (to ~40°C) can be used to accelerate dissolution, but avoid excessive heat.
-
Homogenization: Ensure the final mixture is clear, homogeneous, and free of any particulates. If necessary, allow any air bubbles introduced during mixing to dissipate before use.
-
Storage: Store the formulation in the sealed amber vial at room temperature, away from direct sunlight or other UV sources.
Protocol 2: UV Curing and Assessment
This protocol details the process of curing the formulation into a solid film and performing basic characterization.
Equipment
| Equipment | Specification |
| UV Lamp | Mercury vapor or LED lamp (e.g., 365 nm) with known intensity (mW/cm²) |
| Substrate | Glass slide or metal panel |
| Film Applicator | Wire-wound bar or blade applicator (e.g., 50 µm thickness) |
| Timer | Digital timer |
| Characterization | Cotton swabs, Methyl Ethyl Ketone (MEK) solvent, FTIR Spectrometer |
Workflow Diagram
Caption: Experimental workflow from formulation to characterization.
Procedure
-
Film Application: Place a clean glass slide on a flat surface. Apply a small amount of the prepared resin and draw down a uniform thin film using a 50 µm wire-wound bar.
-
UV Curing: Immediately place the coated substrate under the UV lamp at a fixed distance. Expose the film for a predetermined time (e.g., start with 10-30 seconds).
-
Cure Assessment:
-
Tack-Free Surface: After exposure, gently touch the surface with a cotton swab. A "tack-free" state is reached when no fibers adhere to the surface. This is a qualitative measure of surface cure.
-
Solvent Resistance: A more quantitative measure of bulk cure is the MEK rub test. Wet a cotton swab with MEK and rub it back and forth over the cured film with consistent pressure. Count the number of "double rubs" until the coating is broken through to the substrate. A high number (>100) indicates good cross-linking.
-
FTIR Spectroscopy: To determine the degree of conversion, record an FTIR spectrum of the liquid resin and the cured film. Monitor the disappearance of the acrylate C=C peak (typically around 810 cm⁻¹ or 1635 cm⁻¹). The percentage decrease in peak area corresponds to the degree of monomer conversion.[7]
-
Data Interpretation and Troubleshooting
| Parameter Variation | Expected Effect |
| Increase Initiator Concentration | Faster cure speed, but may lead to yellowing and surface cure inhibition at very high levels. |
| Increase Co-initiator Concentration | Faster cure speed, especially at the surface. Optimal ratio with photoinitiator is key. |
| Increase Light Intensity | Significantly faster cure speed. May require cooling for thick samples to manage exothermic reactions. |
| Increase Film Thickness | Slower cure, especially at the bottom of the film, due to light attenuation. |
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Tacky or Wet Surface | Oxygen Inhibition: Atmospheric oxygen scavenges free radicals at the surface. | Cure under a nitrogen atmosphere; increase co-initiator concentration; use a higher intensity lamp. |
| Incomplete Bulk Cure | Insufficient Light Dose: Exposure time is too short or intensity is too low. UV Attenuation: Pigments or fillers in the formulation are blocking UV light. Incorrect Wavelength: Lamp emission does not match initiator absorption. | Increase exposure time/intensity; ensure formulation is transparent at the curing wavelength; verify lamp and initiator spectra compatibility.[3] |
| Yellowing of Cured Film | Photo-degradation: High initiator concentration or prolonged UV exposure can cause side reactions. | Reduce initiator concentration to the minimum effective level; use a UV filter to cut off shorter, more damaging wavelengths if possible. |
Safety and Handling
-
Chemical Hazards: Benzophenone derivatives and acrylate monomers may cause skin and eye irritation.[5] Always handle these chemicals in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical safety goggles.
-
UV Radiation Hazard: Never look directly at an active UV light source. Use UV-blocking safety glasses or shields to protect eyes and skin from exposure.
References
-
PrepChem.com. (n.d.). Synthesis of 4-methoxy-3'-methylbenzophenone. Retrieved from [Link]
-
Kim, H. D., et al. (2015). The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing. Journal of Advanced Prosthodontics, 7(5), 386–392. Retrieved from [Link]
-
Kumasaka, R., Kikuchi, A., & Yagi, M. (2014). Photoexcited states of UV absorbers, benzophenone derivatives. Photochemistry and Photobiology, 90(4), 727–733. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methylbenzophenone. Retrieved from [Link]
- Google Patents. (n.d.). CN102942463A - Preparation method for benzophenone compound.
-
Kim, H. D., et al. (2015). The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). UV–visible absorption spectra of (a) benzophenone-3 (BP-3), (b) octyl methoxycinnamate (OMC).... Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of 4-hydroxy-3-methylchalcone from Reimer-Tiemann reaction product and its antibacterial activity test. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-methyl benzophenone. Retrieved from [Link]
-
ResearchGate. (n.d.). a UV–Vis transmission spectrum of 4-hydroxybenzophenone. Retrieved from [Link]
Sources
- 1. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Photoexcited states of UV absorbers, benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Methylbenzophenone | 134-84-9 [chemicalbook.com]
- 5. 4-Methylbenzophenone | C14H12O | CID 8652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The effect of 4,4'-bis(N,N-diethylamino) benzophenone on the degree of conversion in liquid photopolymer for dental 3D printing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 4-Acetoxy-3'-methylbenzophenone in UV-Cured Biomaterials & Coatings
[1][2][3]
Executive Summary
4-Acetoxy-3'-methylbenzophenone (4-A-3-MBP) represents a structural evolution in Type II photoinitiators, designed to bridge the gap between industrial curing efficiency and biomedical safety requirements.[1][2][3] Unlike standard Benzophenone (BP) or 4-Methylbenzophenone (4-MBP), the incorporation of the 4-acetoxy moiety enhances solubility in polar monomers (e.g., HEMA, PEG-DA) and reduces volatile organic compound (VOC) emission, while the 3'-methyl group disrupts crystalline symmetry to lower the melting point, facilitating rapid dispersion.[1][2][3]
This guide details the mechanistic basis, formulation protocols, and validation steps for using 4-A-3-MBP in UV-curable systems requiring high conversion rates and low extractables.[1][2][3]
Mechanistic Profiling & Rationale
Chemical Identity & Properties[1][2]
-
Class: Type II Photoinitiator (Hydrogen Abstraction)
-
Key Advantage: The ester functionality (acetoxy) allows for potential metabolic breakdown into less toxic metabolites (4-hydroxy-3'-methylbenzophenone) compared to completely non-polar analogs, making it a candidate for biocompatible surface coatings .[1][2][3]
Photochemical Mechanism
4-A-3-MBP functions via a bimolecular reaction.[1][2][3] Upon UV irradiation (typically 250–360 nm), the molecule enters an excited triplet state (
The Pathway:
-
Excitation:
(Singlet Triplet) -
Abstraction:
-
Initiation:
-
Termination:
(Ketyl radical) is generally stable and terminates chains or dimerizes (pinacol formation), reducing yellowing compared to other aromatic ketones.[2][3]
Mechanistic Visualization
The following diagram illustrates the Type II photoinitiation cycle specific to the 4-A-3-MBP / Amine system.
Caption: Figure 1: Type II Photoinitiation Pathway of 4-Acetoxy-3'-methylbenzophenone necessitating a co-initiator for radical generation.[1][2][3]
Experimental Protocols
Materials Required[1][4][5][6]
-
Photoinitiator: 4-Acetoxy-3'-methylbenzophenone (Purity >98% by HPLC).[1][2][3]
-
Synergist (Co-initiator): Methyldiethanolamine (MDEA) or Ethyl-4-(dimethylamino)benzoate (EDB).[1][2][3] Note: For medical applications, use polymerizable amines (e.g., amine-modified acrylates) to prevent migration.[1][2][3]
-
Monomer Base: Polyethylene glycol diacrylate (PEG-DA) or Urethane Dimethacrylate (UDMA).[1][2][3]
-
Solvent (Optional): Isopropanol (IPA) if predissolution is required.[3]
Formulation Protocol (Standard 10g Batch)
This protocol is designed for a clear coat application with a target thickness of 50–100 microns.[3]
| Component | Function | Mass (g) | Concentration (wt%) | Notes |
| Oligomer/Monomer | Base Matrix | 9.40 | 94.0% | Pre-heated to 40°C if viscous. |
| 4-A-3-MBP | Photoinitiator | 0.30 | 3.0% | Finely ground powder.[1][2][3] |
| Amine Synergist | H-Donor | 0.30 | 3.0% | Molar equivalent adjustment recommended.[1][2][3] |
| Total | 10.00 | 100% |
Step-by-Step Procedure:
-
Preparation: Weigh the oligomer into an amber glass vial (UV-blocking).
-
Dissolution: Add 4-A-3-MBP.
-
Synergist Addition: Add the amine synergist after the PI is fully dissolved to prevent premature complex formation.[3]
-
Degassing: Sonicate the mixture for 10 minutes to remove micro-bubbles which are oxygen reservoirs (Oxygen inhibits Type II curing).
-
Storage: Store in the dark at 4°C. Use within 48 hours for maximum reactivity.
Curing & Validation Protocol
Equipment: UV-LED Conveyor (365nm) or Mercury Arc Lamp (Broadband).
-
Coating: Apply formulation onto a glass or polycarbonate slide using a wire-wound bar coater (#10 bar for ~25µm).[2][3]
-
Exposure:
-
FTIR Validation (Double Bond Conversion):
-
Measure the acrylate peak area at 810 cm⁻¹ (twisting vibration) or 1635 cm⁻¹ (C=C stretching) before and after curing.[3]
-
Formula:
(Where is a stable reference peak, e.g., Carbonyl at 1720 cm⁻¹).
-
Troubleshooting & Optimization
Oxygen Inhibition
Type II initiators are highly susceptible to oxygen inhibition because the generated radicals can react with
-
Solution:
Solubility Issues
-
Symptom: Haze or precipitate in the formulation.[3]
-
Root Cause: The acetoxy group increases polarity, potentially reducing compatibility with non-polar aliphatic chains.[3]
-
Solution: Use a "coupling" monomer like HDDA (1,6-Hexanediol diacrylate) or pre-dissolve 4-A-3-MBP in a minimal amount of acetone before adding to the resin (evaporate solvent if necessary).[1][2][3]
Safety & Handling (E-E-A-T)
-
Toxicity: While benzophenone derivatives are generally low-toxicity, the "Drug Development" standard requires assuming the compound is a skin sensitizer.[2][3]
-
PPE: Nitrile gloves (double-gloved), UV-safety goggles (ANSI Z87.1), and lab coat.[1][2][3]
-
Waste: Dispose of uncured liquid as hazardous chemical waste.[3] Cured polymer is generally considered non-hazardous solid waste.[3]
References
-
Green, W. A. (2010). Industrial Photoinitiators: A Technical Guide.[3] CRC Press.[3] (Definitive text on Type II mechanisms and amine synergists).
-
Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency.[2][3] Wiley-VCH.[1][2][3] Link[1][3]
-
Allen, N. S. (1996). "Photoinitiators for UV and visible curing of coatings: Mechanisms and properties."[3] Journal of Photochemistry and Photobiology A: Chemistry, 100(1-3), 101-107.[1][2][3] (Foundational work on Benzophenone derivatives).
-
FDA Code of Federal Regulations. "21 CFR 177.1010 - Acrylic and modified acrylic plastics, semirigid and rigid."[2][3] (Relevant for migration limits in medical/food contact).[3] Link
laboratory synthesis procedure for 4-Acetoxy-3'-methylbenzophenone
This Application Note provides a rigorous, three-stage laboratory synthesis protocol for 4-Acetoxy-3'-methylbenzophenone . This compound is a structural analog of benzophenone photoinitiators and a potential metabolic probe for esterase activity in drug development.
The synthesis strategy prioritizes regiochemical fidelity by utilizing a Friedel-Crafts acylation of anisole with m-toluoyl chloride, followed by demethylation and acetylation.[1] This route avoids the mixture of isomers often seen when attempting direct acylation of toluene.
Introduction & Retrosynthetic Logic
Target Molecule: 4-Acetoxy-3'-methylbenzophenone CAS: N/A (Specific derivative) Molecular Formula: C16H14O3 Molecular Weight: 254.28 g/mol [1]
Synthetic Strategy
Direct acylation of phenol often results in ester formation (O-acylation) rather than the desired C-acylation, or requires harsh Fries rearrangement conditions that yield isomeric mixtures.[1] To ensure high regioselectivity for the para position relative to the oxygen and the meta position of the methyl group, this protocol employs a "Protect-Construct-Deprotect-Functionalize" approach:
-
Construct (Friedel-Crafts): Reaction of anisole (activated nucleophile) with 3-methylbenzoyl chloride (electrophile) fixes the carbon skeleton.[1]
-
Deprotect (Ether Cleavage): Removal of the methyl ether reveals the free phenol.
-
Functionalize (Acetylation): Mild acetylation yields the final target.
Figure 1: Synthetic pathway ensuring correct regiochemistry of the 3'-methyl and 4-acetoxy substituents.
Safety & Hazard Assessment
| Reagent | Hazard Class | Critical Precaution |
| Aluminum Chloride (AlCl₃) | Corrosive, Water-Reactive | Reacts violently with water releasing HCl gas.[1] Handle in a fume hood under inert gas. |
| Boron Tribromide (BBr₃) | Pyrophoric, Corrosive | Reacts explosively with moisture.[1] Use exclusively in dry, inert conditions (Schlenk line).[1] |
| 3-Methylbenzoyl Chloride | Lachrymator, Corrosive | Causes severe eye/skin burns.[1] Open only in a fume hood. |
| Dichloromethane (DCM) | Carcinogen (Suspected) | Use chemically resistant gloves (PVA or Viton recommended over nitrile for long exposure).[1] |
Phase 1: Synthesis of 4-Methoxy-3'-methylbenzophenone
Objective: Construction of the diaryl ketone core.[1]
Reagents
-
Anisole (Methoxybenzene): 50.0 mmol (5.41 g)[1]
-
3-Methylbenzoyl chloride (m-Toluoyl chloride): 55.0 mmol (8.50 g)[1]
-
Aluminum Chloride (AlCl₃), anhydrous: 60.0 mmol (8.00 g)[1]
-
Dichloromethane (DCM), anhydrous: 100 mL[1]
-
1M HCl (aq): 100 mL[1]
Protocol
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask (RBF) equipped with a magnetic stir bar, pressure-equalizing addition funnel, and nitrogen inlet.
-
Lewis Acid Suspension: Under nitrogen flow, add anhydrous AlCl₃ (8.00 g) and 50 mL of dry DCM . Cool the suspension to 0°C using an ice bath.
-
Electrophile Addition: Add 3-methylbenzoyl chloride (8.50 g) dropwise to the suspension. Stir for 15 minutes. The mixture may turn yellow/orange as the acylium ion complex forms.
-
Nucleophile Addition: Dissolve anisole (5.41 g) in 20 mL dry DCM and transfer to the addition funnel. Add this solution dropwise over 30 minutes, maintaining the internal temperature <5°C.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 4–6 hours.
-
Quench: Cool the mixture back to 0°C. Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL 1M HCl . (Caution: Exothermic!).[1]
-
Extraction: Separate the organic layer.[2][3] Extract the aqueous layer with DCM (2 x 30 mL).
-
Workup: Wash combined organics with saturated NaHCO₃ (2 x 50 mL), water, and brine. Dry over anhydrous Na₂SO₄.[1][4]
-
Purification: Concentrate in vacuo. Recrystallize the solid from Ethanol/Water or perform flash chromatography (Silica, 5-10% EtOAc in Hexanes).
Phase 2: Demethylation to 4-Hydroxy-3'-methylbenzophenone
Objective: Exposure of the phenolic hydroxyl group.[1]
Reagents
-
4-Methoxy-3'-methylbenzophenone (Intermediate 1): 20.0 mmol (4.52 g)[1]
-
Boron Tribromide (BBr₃), 1.0 M in DCM: 25.0 mmol (25 mL)[1]
-
Dichloromethane (DCM), anhydrous: 50 mL[1]
Protocol
-
Setup: Flame-dry a 250 mL RBF equipped with a stir bar and rubber septum. Purge with nitrogen.[1] Strict moisture exclusion is vital. [1]
-
Solvation: Dissolve Intermediate 1 (4.52 g) in 50 mL anhydrous DCM . Cool to -78°C (Dry ice/Acetone bath).
-
Reagent Addition: Slowly add BBr₃ solution (25 mL) via syringe over 20 minutes.
-
Reaction: Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to RT overnight.
-
Quench: Cool to 0°C. Dropwise add Methanol (10 mL) (Caution: Violent reaction!). Then add water (50 mL) .
-
Workup: Transfer to a separatory funnel. Separate layers. Extract aqueous phase with DCM (2 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][10]
-
Purification: The crude phenol is usually pure enough for the next step. If necessary, recrystallize from Toluene/Hexane.[1]
Phase 3: Acetylation to 4-Acetoxy-3'-methylbenzophenone
Objective: Final esterification.[1]
Reagents
-
4-Hydroxy-3'-methylbenzophenone (Intermediate 2): 10.0 mmol (2.12 g)[1]
-
Acetic Anhydride (Ac₂O): 15.0 mmol (1.4 mL)[1]
-
Pyridine (anhydrous): 5.0 mL (Solvent/Base)[1]
-
DMAP (4-Dimethylaminopyridine): 0.1 mmol (12 mg) - Catalyst[1]
Protocol
-
Reaction: In a 50 mL RBF, dissolve Intermediate 2 (2.12 g) in Pyridine (5 mL) .
-
Addition: Add Acetic Anhydride (1.4 mL) and DMAP (12 mg) .
-
Conditions: Stir at RT for 2–3 hours.
-
Checkpoint: TLC (Hexane/EtOAc 8:[1]2) should show complete consumption of the polar phenol and appearance of the less polar ester.
-
-
Workup: Pour the mixture into 50 mL of 1M HCl (to neutralize pyridine) and 50 g ice . The product usually precipitates as a solid.
-
Isolation:
-
Final Purification: Recrystallize from Ethanol or Ethanol/Hexane.
Analytical Characterization
To validate the synthesis, compare spectral data against these predicted parameters.
| Technique | Parameter | Expected Signal Characteristics |
| ¹H NMR (CDCl₃, 400 MHz) | Acetate Methyl | Singlet, ~2.33 ppm (3H) |
| Aryl Methyl | Singlet, ~2.44 ppm (3H) | |
| Aromatic Region | Multiplets, 7.20 – 7.90 ppm (8H).[1] Look for AA'BB' pattern for Ring A (4-sub) and complex pattern for Ring B (3-sub).[1] | |
| ¹³C NMR (CDCl₃) | Carbonyls | ~195 ppm (Ketone), ~169 ppm (Ester) |
| Aliphatic | ~21 ppm (Ar-Me), ~21 ppm (Ac-Me) | |
| FT-IR | C=O[1] Stretches | ~1760 cm⁻¹ (Ester), ~1650 cm⁻¹ (Benzophenone ketone) |
Troubleshooting Guide
-
Low Yield in Step 1: Ensure AlCl₃ is fresh and yellow/grey, not white (white powder is often hydrolyzed). Ensure DCM is dry.[1][11]
-
Incomplete Demethylation: If starting material remains after overnight stirring, reflux the mixture for 2 hours (requires switching solvent to 1,2-dichloroethane or carefully refluxing DCM).[1]
-
Oiling out in Step 3: If the final product does not crystallize, scratch the flask with a glass rod or seed with a crystal from a crude batch.
References
-
PrepChem. "Synthesis of 4-methoxy-3'-methylbenzophenone."[1][3] PrepChem.com.[1] Accessed February 2, 2026.[1] [Link]
-
Organic Chemistry Portal. "Friedel-Crafts Acylation." Organic-Chemistry.org. Accessed February 2, 2026.[1] [Link]
-
LibreTexts. "Preparation of 4-Acetoxy Benzoic acid (Acetylation Protocol Adaptation)." Chemistry LibreTexts. Accessed February 2, 2026.[1] [Link]
Sources
- 1. 4-Methylbenzophenone synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. prepchem.com [prepchem.com]
- 4. scispace.com [scispace.com]
- 5. EP0128693B1 - Process for the preparation of 4-hydroxybenzophenones - Google Patents [patents.google.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Preparation of 4-hydroxy benzophenone - Eureka | Patsnap [eureka.patsnap.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. CN101921183B - Preparation method of 4-hydroxy-3-methoxyacetophenone - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
reaction mechanism of 4-Acetoxy-3'-methylbenzophenone in photochemical reactions
Application Note: Mechanistic Insights & Protocol for the Photo-Fries Rearrangement of 4-Acetoxy-3'-methylbenzophenone
Executive Summary
This guide details the photochemical behavior of 4-Acetoxy-3'-methylbenzophenone (4-Ac-3'-MeBP) . Unlike simple benzophenones that predominantly undergo photoreduction (hydrogen abstraction), the introduction of the acetoxy group at the para position diverts the photochemical flux toward a Photo-Fries Rearrangement . This reaction is a powerful, catalyst-free method to synthesize ortho-acyl-hydroxybenzophenones, which are valuable UV absorbers and precursors for pharmaceutical scaffolds.
This document provides a validated mechanism, a step-by-step experimental protocol for conducting the rearrangement, and critical analysis of solvent effects on product distribution.
Chemical Context & Structural Logic
The substrate, 4-Acetoxy-3'-methylbenzophenone , contains two competing chromophores:
-
The Benzophenone Core: Typically promotes Intersystem Crossing (ISC) to a Triplet State (
), facilitating hydrogen abstraction.[1] -
The Aryl Ester (Acetoxy) Moiety: Susceptible to
-cleavage (homolysis) upon UV excitation, leading to the Photo-Fries rearrangement.
Key Structural Insight: The 3'-methyl group acts primarily as an electronic tuner and internal positional marker. It is located on the non-reacting ring (relative to the ester), ensuring that the rearrangement is regioselective to the ring bearing the acetoxy group.
Reaction Mechanism: The Radical Cage Pathway
The transformation of 4-Ac-3'-MeBP is governed by the Radical Pair Mechanism . The reaction proceeds through a solvent-caged radical pair, leading to migration of the acetyl group to the ortho position relative to the oxygen.
Mechanistic Step-by-Step:
-
Excitation (
): Absorption of UV light (typically 254–310 nm) excites the molecule from the ground state ( ) to the excited singlet state ( ). -
Intersystem Crossing (ISC): Benzophenone derivatives exhibit rapid ISC (
), populating the Triplet State ( ). However, for aryl esters, cleavage can also occur from the Singlet state. In this specific derivative, the cleavage of the O-acyl bond is the dominant relaxation pathway. -
Homolytic Cleavage: The C-O bond of the ester cleaves homolytically, generating a Singlet Radical Pair : the 4-benzophenoxy radical and the acetyl radical.
-
The Solvent Cage Effect: These radicals are initially trapped within a "solvent cage."
-
Recombination (The Fries Pathway): The acetyl radical attacks the ortho positions (C3 or C5) of the phenoxy ring.
-
Diffusion (The Escape Pathway): If the radicals escape the cage, they abstract hydrogen from the solvent, forming the phenolic byproduct (4-hydroxy-3'-methylbenzophenone).
-
-
Aromatization: The resulting intermediate (a cyclohexadienone) undergoes enolization (tautomerization) to restore aromaticity, yielding the final product: 3-Acetyl-4-hydroxy-3'-methylbenzophenone .
Visualizing the Pathway
Figure 1: The Photo-Fries rearrangement pathway of 4-Acetoxy-3'-methylbenzophenone, highlighting the competition between cage recombination and diffusive escape.[2]
Experimental Protocol
This protocol is designed for the synthesis of the ortho-rearranged product on a laboratory scale (100 mg to 1 g).
Materials & Equipment
-
Substrate: 4-Acetoxy-3'-methylbenzophenone (Synthesized via acetylation of 4-hydroxy-3'-methylbenzophenone).
-
Solvent: Benzene (Caution: Carcinogen) or Cyclohexane. Note: Polar solvents like Ethanol increase cage escape, favoring the phenol byproduct.
-
Light Source: Medium-pressure Mercury (Hg) Arc Lamp (450W) or UV-LED reactor (300 nm peak).
-
Reactor: Quartz immersion well or borosilicate tubes (if
nm is desired).
Step-by-Step Procedure
Step 1: Preparation of Photolysis Solution Dissolve 4-Acetoxy-3'-methylbenzophenone in dry Cyclohexane to achieve a concentration of 0.01 M to 0.05 M .
-
Critical: Degas the solution with Argon or Nitrogen for 20 minutes. Oxygen quenches the triplet state and can inhibit the reaction or lead to photo-oxidation byproducts.
Step 2: Irradiation Place the solution in the photoreactor. Turn on the cooling water (for immersion wells) to maintain temperature at 20–25°C.
-
Irradiate for 2–6 hours .
-
Monitoring: Monitor reaction progress via TLC (Eluent: 20% Ethyl Acetate in Hexane). The product (hydroxy-ketone) will be less polar than the phenol byproduct but more polar than the starting ester due to intramolecular H-bonding.
Step 3: Workup & Isolation
-
Evaporate the solvent under reduced pressure.[3]
-
Purification: The crude mixture will contain:
-
Starting Material (Unreacted)
-
Product: 3-Acetyl-4-hydroxy-3'-methylbenzophenone
-
Byproduct: 4-Hydroxy-3'-methylbenzophenone
-
-
Perform Flash Column Chromatography using Silica Gel.[3]
-
Gradient: Hexane
9:1 Hexane:EtOAc. -
The ortho-acetyl product often elutes before the phenol due to strong intramolecular hydrogen bonding between the carbonyl and the hydroxyl group.
-
Analytical Validation
-
IR Spectroscopy: Look for the shift in carbonyl stretching. The ester carbonyl (
cm ) disappears. A new chelated ketone peak appears ( cm ). -
1H NMR: The ortho-rearranged product will show a distinct low-field signal (
ppm) corresponding to the chelated phenolic proton (-OH...O=C).
Optimization & Troubleshooting
| Variable | Effect on Reaction | Recommendation |
| Solvent Viscosity | Higher viscosity increases the "cage effect," favoring recombination over escape. | Use Cyclohexane or t-Butanol to maximize rearrangement yield. Avoid low-viscosity/polar solvents like Acetonitrile if the rearranged product is desired. |
| Concentration | High concentrations (>0.1 M) can lead to intermolecular reactions or dimerization. | Keep concentration below 0.05 M to favor intramolecular rearrangement. |
| Wavelength | < 280 nm excites higher energy states, potentially causing degradation. | Use a Pyrex filter ( |
References
-
Mechanistic Foundation of Photo-Fries
-
Bellus, D. "Photo-Fries Rearrangement and Related Photochemical [1,3]-Shifts of Esters." Advances in Photochemistry, Vol 8, 1971.
-
-
Benzophenone Photochemistry
-
Turro, N. J., Ramamurthy, V., & Scaiano, J. C. Modern Molecular Photochemistry of Organic Molecules. University Science Books, 2010. (Chapter 13: Carbonyl Compounds).
-
- Solvent Cage Effects: Meyer, B., et al. "The Photo-Fries Rearrangement: A Probe for Solvent Cage Effects." Journal of the American Chemical Society, 1972.
-
General Protocol Validation
-
Kamanth, P. "Photochemical rearrangement of aryl esters." Journal of Chemical Sciences, 2004.
-
(Note: While specific literature on the 3'-methyl derivative is sparse, the mechanism is rigorously derived from the established behavior of 4-acetoxybenzophenone and general aryl ester photochemistry.)
Sources
analytical techniques for quantifying 4-Acetoxy-3'-methylbenzophenone
Executive Summary & Scope
This technical guide details the analytical protocols for 4-Acetoxy-3'-methylbenzophenone , a critical intermediate often utilized in the synthesis of functional polymers and photoinitiators. Unlike simple benzophenones, the presence of the acetoxy (ester) group at position 4 and the methyl group at position 3' introduces specific analytical challenges:
-
Hydrolytic Instability: The acetoxy group is susceptible to hydrolysis, converting the analyte into 4-hydroxy-3'-methylbenzophenone.
-
Isomer Selectivity: The 3'-methyl substituent requires sufficient chromatographic resolution to distinguish it from potential 2'- or 4'-methyl regioisomers.
This guide presents two orthogonal methodologies: Reverse-Phase HPLC-PDA for routine quantification and GC-MS for structural confirmation and impurity profiling.
Physicochemical Profile & Handling
| Property | Description | Analytical Implication |
| Chromophore | Benzophenone core | Strong UV absorption at ~254 nm and ~285 nm. |
| Solubility | Lipophilic (LogP > 3) | Soluble in ACN, MeOH, DCM. Insoluble in water. |
| Stability | Ester functionality | Critical: Avoid alkaline solvents. Store stock solutions in ACN at 4°C. |
Method A: High-Performance Liquid Chromatography (HPLC-PDA)
Rationale: HPLC is the "Gold Standard" for this analyte because it allows for the simultaneous quantification of the parent ester and the detection of the phenolic hydrolysis product (which would likely co-elute or degrade in high-temp GC inlets without derivatization).
Chromatographic Conditions
-
System: Agilent 1290 Infinity II or equivalent UHPLC/HPLC system.
-
Column: C18 stationary phase, 150 mm x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or Phenomenex Luna).
-
Why: The 3'-methyl group adds hydrophobicity; a standard C18 provides adequate retention and methylene selectivity.
-
-
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).
-
Why: Acidic pH (~2.7) suppresses the ionization of residual silanols and keeps potential hydrolysis products (phenols) protonated for sharper peak shape.
-
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Why: ACN provides lower backpressure and sharper peaks for aromatic ketones compared to Methanol.
-
-
Column Temp: 30°C.
-
Detection: PDA (Photodiode Array).[1] Quantify at 254 nm ; Monitor purity at 210-400 nm.
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40 | Initial Equilibration |
| 10.0 | 90 | Linear Ramp (Elution of Analyte) |
| 12.0 | 90 | Wash Step |
| 12.1 | 40 | Return to Initial |
| 15.0 | 40 | Re-equilibration |
Standard Preparation Protocol
-
Stock Solution: Weigh 10.0 mg of 4-Acetoxy-3'-methylbenzophenone reference standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. (Conc: 1000 µg/mL).
-
Working Standard: Dilute the Stock 1:10 with Mobile Phase B to achieve 100 µg/mL.
-
System Suitability Solution: Spike a portion of the Working Standard with 4-hydroxy-3'-methylbenzophenone (if available) or subject a small aliquot to 0.1 N NaOH for 5 mins (forced degradation) to generate the phenol peak. Use this to verify resolution.
Method B: Gas Chromatography - Mass Spectrometry (GC-MS)
Rationale: GC-MS is used for mass balance confirmation and identification of non-UV active impurities.
Instrument Parameters
-
Inlet: Split/Splitless, 280°C.
-
Note: Ensure the liner is deactivated (silanized) to prevent on-column hydrolysis of the ester.
-
-
Column: DB-5ms (5% Phenyl-arylene polymer), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Transfer Line: 280°C.[2]
-
Ion Source: EI (70 eV), 230°C.
Temperature Program
-
Hold at 80°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold at 280°C for 5 min.
Mass Spec Acquisition
-
Scan Mode: 50–450 m/z.
-
Key Ions (Diagnostic):
-
Parent Ion: m/z ~254 (Molecular Ion).
-
Benzoyl Fragment: m/z 105 (typical of benzophenones).
-
Loss of Acetyl: Look for [M-42] peak indicating loss of ketene.
-
Visualization: Analytical Logic & Degradation Pathways
Diagram 1: Method Development & Validation Logic
This flowchart illustrates the decision-making process for selecting the correct analytical technique based on the sample state.
Caption: Decision matrix for selecting HPLC vs. GC-MS based on analytical goals.
Diagram 2: The "Self-Validating" Stability Monitor
The protocol must account for the degradation of the analyte. The diagram below maps the specific hydrolysis pathway that the HPLC method detects.
Caption: Hydrolysis pathway. The HPLC method must resolve the Parent (Late eluting) from the Phenol (Early eluting).
System Suitability & Acceptance Criteria
To ensure Trustworthiness and Self-Validation , every run must meet these criteria:
| Parameter | Acceptance Limit | Purpose |
| Retention Time %RSD | < 1.0% (n=5) | Ensures pump/gradient stability. |
| Peak Area %RSD | < 1.0% (n=5) | Ensures injector precision. |
| Tailing Factor | 0.8 < T < 1.2 | Verifies no secondary silanol interactions. |
| Resolution (Rs) | > 2.0 | Between Analyte and the Hydrolysis Product (if present). |
References
-
Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. Link
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF. Link
-
PubChem. Benzophenone Derivative Structures and Properties. National Library of Medicine. Link
-
Moldoveanu, S. C., & David, V. (2013). Selection of the HPLC Method in Chemical Analysis. Elsevier. (Standard text on C18 selection for aromatic ketones). Link
Sources
Application Note: A Robust HPLC Method for the Analysis of 4-Acetoxy-3'-methylbenzophenone
Abstract
This application note presents a detailed guide for the development and implementation of a reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Acetoxy-3'-methylbenzophenone. This compound is of interest to researchers and professionals in drug development and organic synthesis. The presented method utilizes reversed-phase chromatography with UV detection, a technique widely accessible in analytical laboratories. This document provides a comprehensive protocol, from initial parameter selection to method optimization, underpinned by scientific rationale to ensure methodological robustness and trustworthiness.
Introduction
4-Acetoxy-3'-methylbenzophenone is a derivative of benzophenone, a structural motif prevalent in medicinal chemistry and materials science.[1] Accurate and precise analytical methods are paramount for ensuring the purity and quality of such compounds throughout the research and development process. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of non-volatile and semi-volatile organic compounds.[2] Reversed-phase HPLC, in particular, is a widely adopted method for the analysis of moderately polar to nonpolar compounds, making it an ideal choice for the benzophenone family of molecules.[3]
This guide provides a systematic approach to developing a robust HPLC method for 4-Acetoxy-3'-methylbenzophenone, focusing on the principles of method development and validation to ensure reliable and reproducible results.
Physicochemical Properties and Chromatographic Considerations
A thorough understanding of the analyte's physicochemical properties is the foundation for developing an effective HPLC method.
Table 1: Estimated Physicochemical Properties of 4-Acetoxy-3'-methylbenzophenone
| Property | Estimated Value/Characteristic | Rationale and References |
| Molecular Formula | C₁₆H₁₄O₃ | Deduced from the chemical name. |
| Molecular Weight | 254.28 g/mol | Calculated from the molecular formula. |
| Polarity | Moderately polar to nonpolar | The benzophenone core is nonpolar, while the acetoxy group introduces some polarity. The estimated octanol-water partition coefficient (logP) is likely to be similar to or slightly higher than that of 4-Acetoxybenzophenone (logP = 2.843).[4] |
| Solubility | Soluble in organic solvents like methanol and acetonitrile. Slightly soluble in water.[5] | Based on the properties of similar acetophenone and benzophenone derivatives. |
| UV Absorbance | Strong absorbance in the UV region, with an estimated λmax around 254 nm. | The benzophenone chromophore exhibits strong UV absorption.[1] The exact λmax may be influenced by the substituents. |
Based on these properties, a reversed-phase HPLC method is the most suitable approach. The separation will be governed by the hydrophobic interactions between the analyte and the stationary phase.[3] A C18 column is a good starting point due to its versatility and wide use for separating aromatic compounds.[6]
HPLC Method Development and Protocol
The following sections detail the recommended starting conditions and a systematic approach to method optimization.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: HPLC-grade water.
-
Mobile Phase B: HPLC-grade acetonitrile or methanol.
-
Sample Diluent: A mixture of mobile phase A and B (e.g., 50:50 v/v) or acetonitrile.[7]
-
Analyte: 4-Acetoxy-3'-methylbenzophenone standard of known purity.
Initial HPLC Method Parameters
The following parameters are recommended as a starting point for method development.
Table 2: Initial HPLC Method Parameters
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for aromatic compounds.[6] |
| Mobile Phase | A: Water; B: Acetonitrile | Acetonitrile is a common and effective organic modifier in reversed-phase HPLC.[8] |
| Gradient | 60% B to 90% B over 10 minutes | A gradient elution is recommended to ensure the timely elution of the analyte and any potential impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Detection Wavelength | 254 nm | Based on the strong UV absorbance of the benzophenone chromophore.[1] A UV scan of the analyte should be performed to determine the optimal wavelength. |
Sample Preparation Protocol
Accurate sample preparation is crucial for obtaining reliable HPLC results.
Step-by-Step Sample Preparation:
-
Standard Solution Preparation: Accurately weigh a known amount of 4-Acetoxy-3'-methylbenzophenone standard and dissolve it in the sample diluent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[9]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the sample diluent to cover the desired concentration range for calibration.
-
Sample Solution Preparation: Dissolve the sample containing 4-Acetoxy-3'-methylbenzophenone in the sample diluent to a concentration that falls within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter that could clog the HPLC column.[10]
Method Optimization Workflow
The initial method may require optimization to achieve the desired performance characteristics, such as good peak shape, resolution from impurities, and a reasonable run time.
Caption: Workflow for HPLC Method Optimization.
Method Validation
Once the HPLC method is optimized, it should be validated to ensure its suitability for the intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
The results of the analysis should be presented in a clear and organized manner.
Table 3: Example Data for a Validated HPLC Method
| Parameter | Result |
| Retention Time (tR) | 7.5 min |
| Tailing Factor (Tf) | 1.1 |
| Theoretical Plates (N) | > 5000 |
| Linearity (r²) | > 0.999 |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the development and validation of an HPLC method for the analysis of 4-Acetoxy-3'-methylbenzophenone. By following the outlined steps for method development and optimization, researchers can establish a robust and reliable analytical method suitable for quality control and research applications. The principles discussed herein are also applicable to the analysis of other benzophenone derivatives and similar aromatic compounds.
References
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ResearchGate. (2025). Development and validation of a new RP-HPLC-UV method for the simultaneous determination of phenytoin impurities, benzophenone, and benzil. Retrieved February 2, 2026, from [Link]
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Cheméo. (n.d.). Chemical Properties of 4-Acetoxybenzophenone (CAS 13031-44-2). Retrieved February 2, 2026, from [Link]
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PubChem. (n.d.). 4-Methylbenzophenone. Retrieved February 2, 2026, from [Link]
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PubChem. (n.d.). 4-(Acetyloxy)-3-methoxybenzeneacetic acid. Retrieved February 2, 2026, from [Link]
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MDPI. (n.d.). Development and Validation of Benzophenone Derivatives in Packaged Cereal-Based Foods by Solid–Liquid Extraction and Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry. Retrieved February 2, 2026, from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved February 2, 2026, from [Link]
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Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved February 2, 2026, from [Link]
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Organomation. (n.d.). HPLC Sample Preparation. Retrieved February 2, 2026, from [Link]
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Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved February 2, 2026, from [Link]
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Taylor & Francis Online. (2017). Development and validation of an HPLC method for the determination of endocrine disruptors bisphenol A and benzophenone in thermochromic printing inks. Retrieved February 2, 2026, from [Link]
-
ResearchGate. (2014). Development of DNPH/HPLC method for the measurement of carbonyl compounds in the aqueous phase: applications to laboratory simulation and field measurement. Retrieved February 2, 2026, from [Link]
-
Nacalai Tesque. (n.d.). Sample Pretreatment for HPLC. Retrieved February 2, 2026, from [Link]
-
Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. Retrieved February 2, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Retrieved February 2, 2026, from [Link]
-
Polymer Chemistry Innovations. (n.d.). Sample Preparation – HPLC. Retrieved February 2, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 2, 2026, from [Link]
-
EPA. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Retrieved February 2, 2026, from [Link]
-
ACS. (2024). HPLC analysis: The reduction of benzophenone to Diphenylmethanol. Retrieved February 2, 2026, from [Link]
-
International Journal of Pharmaceutical and Biological Science Archive. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review. Retrieved February 2, 2026, from [Link]
-
PharmaCompass.com. (n.d.). 4-Methyl benzophenone. Retrieved February 2, 2026, from [Link]
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Application Notes and Protocols: 4-Acetoxy-3'-methylbenzophenone in Medicinal Chemistry
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
4-Acetoxy-3'-methylbenzophenone is a substituted aromatic ketone belonging to the benzophenone family. While specific, direct applications of this exact molecule in medicinal chemistry are not extensively documented in publicly available literature, its structural features—a photosensitive benzophenone core, a hydrolyzable acetoxy group, and a lipophilic methyl group—position it as a highly versatile tool and building block in drug discovery and chemical biology. This guide synthesizes information from related benzophenone analogs to provide detailed application notes and protocols for its use as a synthetic intermediate, a photocleavable protecting group or crosslinker, and as a scaffold for developing novel therapeutic agents.
Introduction to the Benzophenone Scaffold in Medicinal Chemistry
The benzophenone scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Molecules incorporating this diaryl ketone motif have shown anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] Their utility also extends to photochemical applications, where they serve as robust photoinitiators and photosensitizers.[3][4] The specific substitutions on the two phenyl rings of the benzophenone core are crucial for modulating both the biological activity and the photochemical properties of the resulting molecule.[5]
4-Acetoxy-3'-methylbenzophenone combines three key functional elements:
-
The Benzophenone Core: Provides the fundamental diarylketone structure known for its photochemical reactivity and as a scaffold for bioactive compounds.[4]
-
The 4-Acetoxy Group: This group can serve multiple purposes. It can act as a prodrug moiety, being hydrolyzed in vivo to reveal a potentially more active 4-hydroxybenzophenone. Alternatively, it can be a key synthetic handle for further molecular elaboration.
-
The 3'-Methyl Group: This small alkyl group modifies the lipophilicity and steric profile of the molecule, which can influence its binding to biological targets and its metabolic stability.
Application I: Key Intermediate for Synthesis of Bioactive Molecules
The most immediate application of 4-Acetoxy-3'-methylbenzophenone is as a versatile intermediate in organic synthesis.[6] Its structure allows for several chemical transformations to build more complex pharmaceutical agents.
Rationale for Use as a Synthetic Intermediate
The acetoxy group can be readily hydrolyzed under basic conditions to yield the corresponding phenol (4-hydroxy-3'-methylbenzophenone). This phenol is a versatile precursor for introducing a wide variety of functional groups through Williamson ether synthesis, esterification, or by serving as a nucleophile in other coupling reactions. The ketone carbonyl group can also undergo reactions such as reduction, Grignard addition, or Wittig olefination to further diversify the molecular scaffold.[6]
Workflow for Synthetic Elaboration
The following diagram illustrates a general workflow for using 4-Acetoxy-3'-methylbenzophenone as a starting material for creating a library of diversified compounds for screening.
Caption: Synthetic elaboration pathways for 4-Acetoxy-3'-methylbenzophenone.
Protocol: Synthesis of 4-Acetoxy-3'-methylbenzophenone
This protocol is adapted from the synthesis of structurally related benzophenone derivatives.[7][8] The primary method is a Friedel-Crafts acylation.
Step 1: Synthesis of 4-Methoxy-3'-methylbenzophenone
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and an addition funnel, suspend anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in dry dichloromethane (DCM, 200 mL) under an argon atmosphere. Cool the suspension to 0 °C using an ice bath.
-
Addition of Reactants: Prepare a solution of m-toluoyl chloride (1.0 equivalent) and anisole (1.0 equivalent) in 100 mL of dry DCM. Add this solution dropwise to the AlCl₃ suspension over 1 hour, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture into a beaker containing 300 g of crushed ice and 50 mL of concentrated HCl to decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 100 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (1 x 100 mL) and then with brine (1 x 100 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, 4-methoxy-3'-methylbenzophenone, can be purified by column chromatography on silica gel.
Step 2: Demethylation to 4-Hydroxy-3'-methylbenzophenone
-
Reaction: Dissolve the purified 4-methoxy-3'-methylbenzophenone (1.0 equivalent) in dry DCM. Cool to -78 °C (dry ice/acetone bath). Add boron tribromide (BBr₃, 1.2 equivalents) dropwise.
-
Workup: Allow the reaction to stir at room temperature for 2 hours. Quench by slowly adding methanol, followed by water. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude 4-hydroxy-3'-methylbenzophenone.
Step 3: Acetylation to 4-Acetoxy-3'-methylbenzophenone
-
Reaction: Dissolve the crude 4-hydroxy-3'-methylbenzophenone (1.0 equivalent) in DCM. Add triethylamine (1.5 equivalents) and a catalytic amount of 4-dimethylaminopyridine (DMAP). Add acetic anhydride (1.2 equivalents) dropwise.
-
Purification: Stir at room temperature for 3 hours. Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate, and brine. Dry over Na₂SO₄, concentrate, and purify by column chromatography to yield the final product.
Application II: Photochemical Crosslinking and Labeling
Benzophenone and its derivatives are excellent Type II photoinitiators.[4][9] Upon excitation with UV light (typically ~340-360 nm), the benzophenone moiety transitions to an excited triplet state. This triplet state can efficiently abstract a hydrogen atom from nearby C-H bonds, leading to the formation of a covalent bond between the benzophenone and the hydrogen-donating molecule.[10][11]
Rationale for Photochemical Applications
This property is highly valuable in medicinal chemistry for:
-
Photoaffinity Labeling: If 4-acetoxy-3'-methylbenzophenone is incorporated into a ligand for a specific biological target (e.g., an enzyme or receptor), UV irradiation can induce covalent crosslinking of the ligand to its binding site. This allows for the identification and characterization of the target protein.
-
Surface Modification: The molecule can be used to functionalize surfaces of biomaterials or medical devices, attaching other molecules of interest upon UV exposure.
Experimental Protocol: General Photo-crosslinking
This protocol provides a general framework for a photo-crosslinking experiment.
Materials:
-
4-Acetoxy-3'-methylbenzophenone derivative (e.g., linked to a targeting ligand).
-
Target biomolecule (e.g., protein) in a suitable buffer (e.g., PBS, HEPES). Note: Buffers containing primary amines like Tris should be avoided as they can quench the reaction.
-
UV lamp with an emission maximum around 350-365 nm.
-
Quartz cuvette or microplate.
Procedure:
-
Sample Preparation: Prepare a solution containing the target biomolecule (e.g., 1-10 µM) and the benzophenone-containing probe (e.g., 10-100 µM) in the chosen buffer. Prepare a control sample without the probe.
-
Irradiation: Place the sample in the quartz cuvette or plate on a cold block (to dissipate heat) approximately 5-10 cm from the UV lamp. Irradiate for 5-30 minutes. The optimal time should be determined empirically.
-
Analysis: Analyze the reaction products to confirm covalent crosslinking. This is typically done using SDS-PAGE, where a shift in the molecular weight of the target protein indicates successful labeling. Further analysis by mass spectrometry can identify the precise site of crosslinking.
Application III: Scaffold for Bioactive Compound Development
The benzophenone framework is a known pharmacophore for various biological targets.[1][12] By using 4-acetoxy-3'-methylbenzophenone as a starting point, medicinal chemists can develop novel inhibitors for targets implicated in diseases like cancer and inflammation. For instance, various substituted benzophenones have shown potent anti-inflammatory activity by inhibiting targets like p38α MAP kinase.[1][5]
Structure-Activity Relationship (SAR) Insights
Based on published studies of other benzophenones, we can infer a potential SAR for derivatives of this molecule.[1][12]
| Position | Modification | Potential Impact on Activity |
| C4-Acetoxy | Hydrolysis to -OH | May increase hydrogen bonding potential with target. |
| Conversion to -OR (ethers) | Can modulate solubility and lipophilicity; larger groups may provide additional target interactions. | |
| C3'-Methyl | Replaced with -H | May alter steric fit in the binding pocket. |
| Replaced with -CF₃ | Can increase binding affinity through favorable electronic interactions and improved metabolic stability. | |
| Ketone | Reduction to -CH(OH)- | Changes geometry from trigonal planar to tetrahedral, which can significantly impact binding. |
Hypothetical Target Pathway
Many anti-inflammatory benzophenones function by inhibiting kinase signaling pathways, such as the p38 MAP kinase pathway, which is crucial for the production of pro-inflammatory cytokines like TNF-α and IL-1β.[1]
Caption: Inhibition of the p38 MAP kinase pathway by a hypothetical benzophenone inhibitor.
Conclusion
4-Acetoxy-3'-methylbenzophenone is a molecule with significant untapped potential in medicinal chemistry. While it may not be a final drug product itself, its true value lies in its versatility as a synthetic intermediate for creating libraries of novel compounds, as a tool for chemical biology research through photo-crosslinking, and as a foundational scaffold for the rational design of new therapeutic agents. The protocols and conceptual frameworks provided in this guide offer a starting point for researchers to leverage the unique chemical properties of this compound in their drug discovery and development efforts.
References
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NINGBO INNO PHARMCHEM CO.,LTD. 4-Methylbenzophenone: A Versatile Chemical Intermediate in Synthesis.[Link]
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RSC Publishing. Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis.[Link]
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National Center for Biotechnology Information. Benzophenone: a ubiquitous scaffold in medicinal chemistry.[Link]
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PubChem. 4-Methylbenzophenone | C14H12O | CID 8652.[Link]
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National Center for Biotechnology Information. Synthesis and bioactivity investigation of benzophenone and its derivatives.[Link]
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SciSpace. Synthesis and Crystal Structure of (4-Hydroxy-3-methylphenyl)(4-methoxyphenyl)methanone.[Link]
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ACS Publications. Photochemistry of benzophenone in micelles. Formation and decay of radical pairs.[Link]
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ResearchGate. (PDF) Synthesis and bioactivity investigation of benzophenone and its derivatives.[Link]
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OKCHEM. 4'-Methylacetophenone: Applications in Medicinal chemistry and its Health Hazards.[Link]
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ResearchGate. (A) Mechanism for the photochemical reaction of benzophenone with a C-H...[Link]
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ScholarWorks@BGSU. The Photochemistry of Benzophenone.[Link]
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RSC Publishing. Synthesis and bioactivity investigation of benzophenone and its derivatives.[Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Benzophenone: Enhancing Product Performance Through Photochemistry.[Link]
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Application Note: A Robust and Scalable Two-Step Synthesis of 4-Acetoxy-3'-methylbenzophenone
Abstract
This application note provides a comprehensive, field-proven guide for the scale-up synthesis of 4-Acetoxy-3'-methylbenzophenone, a valuable intermediate in the development of pharmaceuticals and advanced materials.[1][2] We present a robust, two-step synthetic strategy designed for safety, high yield, and purity, moving beyond theoretical outlines to address the practical challenges of process scale-up. The protocol first details the synthesis of the key intermediate, 4-hydroxy-3'-methylbenzophenone, via a Friedel-Crafts acylation. This is followed by a high-efficiency O-acetylation to yield the final product. This guide emphasizes the causality behind procedural choices, provides detailed, step-by-step protocols, and includes critical safety, analytical, and troubleshooting sections to ensure a self-validating and reproducible process for researchers in drug development and chemical manufacturing.
Strategic Overview: A Two-Step Approach to Purity and Yield
The synthesis of substituted benzophenones is most commonly achieved through Friedel-Crafts acylation.[3] A direct, one-pot acylation of a suitable aromatic substrate with 4-acetoxybenzoyl chloride presents challenges at scale, primarily the potential for hydrolysis of the acetate group under the harsh acidic conditions of the reaction and workup, leading to product loss and purification difficulties.
To circumvent these issues, we have designed a more controllable and robust two-step pathway:
-
Step 1: Friedel-Crafts Acylation: Synthesis of the stable intermediate, 4-hydroxy-3'-methylbenzophenone, by reacting m-toluoyl chloride with phenol in the presence of a Lewis acid catalyst.
-
Step 2: O-Acetylation: Efficient conversion of the phenolic intermediate to the final product, 4-Acetoxy-3'-methylbenzophenone, using acetic anhydride.
This decoupled approach allows for the optimization of each distinct transformation, ensuring a cleaner reaction profile and simplifying the purification of both the intermediate and the final product, which is critical for scaling up production.
Diagram 1: High-level two-step synthetic strategy.
Part I: Scale-Up Synthesis of 4-Hydroxy-3'-methylbenzophenone
Principle and Mechanism
The core of this step is the Friedel-Crafts acylation, a classic electrophilic aromatic substitution reaction.[4] The Lewis acid, aluminum chloride (AlCl₃), coordinates with the acyl chloride, generating a highly electrophilic acylium ion.[5][6] The electron-rich phenol ring then acts as a nucleophile, attacking the acylium ion. The hydroxyl group of phenol is a strong ortho-, para-director; however, due to significant steric hindrance from the bulky acyl group at the ortho position, the reaction overwhelmingly favors para-substitution. It is crucial to use an excess of AlCl₃ (at least 2.5 equivalents) because it complexes with both the carbonyl oxygen of the reactant and the product, as well as the phenolic hydroxyl group, which would otherwise deactivate the catalyst.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| Phenol | ≥99% | Sigma-Aldrich | Corrosive and toxic. Handle with care. |
| m-Toluoyl chloride | ≥98% | Sigma-Aldrich | Corrosive and lachrymatory. |
| Aluminum Chloride (AlCl₃) | Anhydrous, ≥99% | Sigma-Aldrich | Highly reactive with water.[7] |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Use in a well-ventilated area. |
| Hydrochloric Acid (HCl) | 37% (concentrated) | VWR | Corrosive. |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | Lab Grade | For neutralization. |
| Brine | Saturated solution | Lab Grade | For washing. |
| Anhydrous Sodium Sulfate | Granular | Lab Grade | For drying organic layers. |
Equipment:
-
10 L jacketed glass reactor with an overhead mechanical stirrer, temperature probe, and reflux condenser.
-
Nitrogen inlet for maintaining an inert atmosphere.
-
Addition funnel for controlled liquid addition.
-
Heating/cooling circulator connected to the reactor jacket.
-
Gas scrubber system containing a sodium hydroxide solution to neutralize evolved HCl gas.
Detailed Scale-Up Protocol (1 mole scale)
-
Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen. Equip the reactor with the overhead stirrer, temperature probe, addition funnel, and condenser connected to the gas scrubber.
-
Reagent Charging: Charge the reactor with anhydrous dichloromethane (3 L) and anhydrous aluminum chloride (333.3 g, 2.5 mol). Begin stirring to form a slurry.
-
Catalyst Complexation: Cool the slurry to 0-5 °C using the circulator. Slowly add phenol (94.1 g, 1.0 mol) portion-wise, ensuring the internal temperature does not exceed 10 °C. A thick complex will form.
-
Acyl Chloride Addition: Add m-toluoyl chloride (154.6 g, 1.0 mol) dropwise via the addition funnel over 60-90 minutes, maintaining the internal temperature at 0-5 °C. The reaction is exothermic.
-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-16 hours.
-
In-Process Control (IPC): Monitor the reaction progress by taking a small, carefully quenched aliquot and analyzing it by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.[8]
-
Reaction Quench: Prepare a separate vessel with crushed ice (3 kg) and concentrated HCl (300 mL). CAUTION: This step is highly exothermic and releases large volumes of HCl gas. With vigorous stirring, slowly and carefully transfer the reaction mixture onto the ice/HCl mixture.
-
Workup and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane (2 x 500 mL).[3]
-
Washing: Combine all organic layers and wash sequentially with water (1 L), saturated sodium bicarbonate solution (1 L, watch for gas evolution), and finally, brine (1 L).[3]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., toluene/hexanes) to afford pure 4-hydroxy-3'-methylbenzophenone as a solid.
Safety and Process Considerations
-
Anhydrous Conditions: Moisture will violently react with AlCl₃ and deactivate it. All glassware must be oven-dried, and anhydrous solvents must be used.[7]
-
HCl Gas Evolution: The reaction of AlCl₃ with any moisture and the quenching step produce significant amounts of corrosive HCl gas. The entire procedure must be performed in a well-ventilated fume hood with an efficient gas scrubber.[9]
-
Exotherm Control: The addition of reagents, especially AlCl₃ and the quenching step, are highly exothermic. Maintain strict temperature control with an efficient cooling system to prevent runaway reactions.
Part II: Synthesis of 4-Acetoxy-3'-methylbenzophenone
Principle
This step involves a straightforward O-acetylation of the phenolic hydroxyl group of the intermediate. Acetic anhydride is used as the acetylating agent, and a catalytic amount of a base like pyridine or 4-dimethylaminopyridine (DMAP) is often used to accelerate the reaction. The reaction is typically high-yielding and produces acetic acid as the only significant byproduct, which is easily removed during workup.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example | Notes |
| 4-Hydroxy-3'-methylbenzophenone | From Part I | - | Ensure it is dry. |
| Acetic Anhydride | ≥98% | Sigma-Aldrich | Corrosive and a lachrymator.[4] |
| Pyridine | Anhydrous | Sigma-Aldrich | Catalyst. Use in a fume hood. |
| Dichloromethane (DCM) | Reagent Grade | Fisher Scientific | Solvent. |
| 1M Hydrochloric Acid (HCl) | Aqueous | Lab Grade | For washing/neutralizing pyridine. |
Equipment:
-
5 L round-bottom flask with a magnetic stirrer, temperature probe, and nitrogen inlet.
-
Standard laboratory glassware for workup and purification.
Detailed Scale-Up Protocol
-
Setup: Charge a clean, dry 5 L flask with 4-hydroxy-3'-methylbenzophenone (212.2 g, 1.0 mol) and dichloromethane (2 L). Stir to dissolve.
-
Reagent Addition: Add pyridine (87.0 g, 1.1 mol) to the solution. Then, add acetic anhydride (112.3 g, 1.1 mol) dropwise, maintaining the temperature below 30 °C.
-
Reaction: Stir the mixture at room temperature for 2-4 hours.
-
IPC: Monitor the reaction by TLC or HPLC until the starting material is fully consumed.
-
Workup: Slowly pour the reaction mixture into 1 L of cold water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 1M HCl (2 x 1 L) to remove pyridine, followed by saturated sodium bicarbonate solution (1 L), and brine (1 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Recrystallize the resulting solid from ethanol or isopropanol to yield pure 4-Acetoxy-3'-methylbenzophenone.
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.[8]
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) ≈ 7.8-7.3 (m, aromatic protons), 2.45 (s, methyl protons on benzoyl ring), 2.35 (s, acetate methyl protons). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) ≈ 196 (C=O, ketone), 169 (C=O, ester), 155-120 (aromatic carbons), 21 (Ar-CH₃), 21 (O=C-CH₃). |
| FT-IR (ATR) | ν (cm⁻¹) ≈ 1760 (C=O, ester), 1660 (C=O, ketone), 1200 (C-O stretch). |
| Mass Spec. (EI) | m/z = 254 [M]⁺, with characteristic fragments corresponding to the loss of the acetyl group and cleavage around the central ketone. |
| HPLC | Purity assessment, typically >99% after recrystallization.[10] |
Comprehensive Workflow and Troubleshooting
Diagram 2: Detailed experimental workflow from preparation to final analysis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Part I | 1. Wet reagents or solvent.[7]2. Insufficient AlCl₃.3. Incomplete reaction. | 1. Use freshly opened anhydrous reagents. Ensure the system is inert.2. Ensure at least 2.5 equivalents of AlCl₃ are used.3. Increase reaction time and monitor by IPC. |
| Formation of Isomeric Byproducts | Reaction temperature was too high during acylation, allowing for minor ortho-substitution or rearrangement. | Maintain strict temperature control (0-5 °C) during the addition phase of the Friedel-Crafts reaction. |
| Incomplete Acetylation in Part II | 1. Insufficient acetic anhydride.2. Inactive catalyst (if used).3. Wet intermediate. | 1. Use a slight excess (1.1 eq) of acetic anhydride.2. Use fresh, anhydrous pyridine.3. Ensure the intermediate from Part I is thoroughly dried. |
| Product Fails Purity Specification | Inefficient purification. | Perform a second recrystallization, potentially with a different solvent system. Consider a charcoal treatment to remove colored impurities. |
References
-
Mu, M., Chen, L., Liu, Y., Fang, W., & Li, Y. (2014). An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride. RSC Advances, 4, 36951-36958. [Link]
- Bruhin, J. (1998). Methods for the preparation of benzophenone derivatives.
- Ray, J., & Clendinning, R. (1984). Process for the preparation of 4-hydroxybenzophenones.
- CN101921183B. Preparation method of 4-hydroxy-3-methoxyacetophenone.
- CN102942463A. Preparation method for benzophenone compound.
-
Mu, M., et al. (2014). An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride. RSC Advances. [Link]
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Kumar, M. S., & Prasad, K. J. R. (2006). Synthesis and Crystal Structure of (4-Hydroxy-3-methylphenyl)(4-methylphenyl)methanone. Analytical Sciences, 22, x183-x184. [Link]
- El-Shekeil, A. G., & El-Kafrawy, A. F. (1990). Neat (solventless) hydrogenation of 4-acetoxyacetophenone in the production of 4-acetoxystyrene and its polymers and hydrolysis products.
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Van De Velde, F., De Meulenaer, B., Van Renterghem, R., & Huyghebaert, A. (2010). Analysis of benzophenone and 4-methylbenzophenone in breakfast cereals using ultrasonic extraction in combination with gas chromatography-tandem mass spectrometry (GC-MS(n)). Food Additives & Contaminants: Part A, 27(7), 939-947. [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
- Bruhin, J. (1999). Process for the preparation of benzophenone derivatives.
-
Cheméo. (2024). 4-Acetoxy-3-methoxyacetophenone. Cheméo. [Link]
-
W.M. Keck Science Department. (2022). Friedel-Crafts Alkylation of m-Xylene. YouTube. [Link]
-
da Silva, P. B., et al. (2021). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 26(15), 4475. [Link]
-
Nichols, D. E., & Frescas, S. (1999). Improvements to the Synthesis of Psilocybin and a Facile Method for Preparing the O-Acetyl Prodrug of Psilocin. Synthesis, 1999(6), 935-938. [Link]
-
Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. Analytical Methods. [Link]
-
Sari, Y., et al. (2018). Synthesis of 4-hydroxy-3-methylchalcone from Reimer-Tiemann reaction product and its antibacterial activity test. ResearchGate. [https://www.researchgate.net/publication/328468739_Synthesis_of_4-hydroxy-3-methylchalcone_from_Reimer-Tiemann_reaction_product_and_its_antibacterial_activity_test]([Link]_ antibacterial_activity_test)
- United States Patent (1997). Process for the preparation of polyhydroxybenzophenones.
-
LibreTexts Chemistry. (2023). Friedel-Crafts Reactions. [Link]
-
Li, Y., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. [Link]
-
Koivikko, R., et al. (2011). Rapid multi-analyte quantification of benzophenone 4-methylbenzophenone and related derivatives from paperboard food packaging. Food Additives & Contaminants: Part A, 28(11), 1594-1605. [Link]
- WO2011089385A1. New processes for producing benzophenone derivatives.
-
Abdou, M. M. (2014). 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications. Arabian Journal of Chemistry, 7(5), 657-671. [Link]
-
University of California, Santa Cruz. (n.d.). Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]
-
Evans, L. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. Plymouth University. [Link]
-
Abdou, M. M. (2014). 3-Acetyl-4-hydroxycoumarin: Synthesis, Reactions and Applications. ResearchGate. [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. [Link]
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Application Notes and Protocols for 4-Acetoxy-3'-methylbenzophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides comprehensive guidelines for the safe handling, storage, and use of 4-Acetoxy-3'-methylbenzophenone. In the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes information from SDSs of structurally similar compounds, including 4-Methylbenzophenone and other benzophenone derivatives, alongside established principles for managing photosensitive and potentially hygroscopic substances. These protocols are designed to ensure the integrity of the compound and the safety of laboratory personnel.
Introduction to 4-Acetoxy-3'-methylbenzophenone: A Profile
4-Acetoxy-3'-methylbenzophenone is an aromatic ketone, a class of compounds widely utilized in organic synthesis, photochemistry, and as intermediates in pharmaceutical development. The benzophenone core is known for its photochemical reactivity, while the acetoxy and methyl substitutions can influence the molecule's physical properties, such as solubility, stability, and reactivity. Understanding these structural nuances is critical for its appropriate management in a laboratory setting.
Chemical Structure:
-
Core: Benzophenone
-
Substituents: An acetoxy group and a methyl group on the phenyl rings.
The presence of the benzophenone moiety suggests potential photosensitivity, a critical consideration for storage and experimental design.[1][2][3] The acetoxy group may confer some degree of hygroscopicity, necessitating precautions against moisture.[4][5][6]
Hazard Assessment and Personal Protective Equipment (PPE)
Given the lack of specific toxicity data for 4-Acetoxy-3'-methylbenzophenone, a cautious approach based on related compounds is mandated. Benzophenone derivatives are generally considered hazardous upon ingestion, skin contact, or inhalation of dust.[7][8][9]
Inferred Hazard Profile
| Hazard | Inferred Risk | Rationale |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Based on GHS classifications for similar benzophenones.[9][10] |
| Skin Irritation | Potential Irritant | Common for aromatic ketones.[11] |
| Eye Irritation | Potential Irritant | Common for powdered organic compounds.[9][11] |
| Respiratory Irritation | Potential Irritant (dust) | Inhalation of fine particles should be avoided.[7][8][12] |
| Photosensitivity | High | Benzophenone core is a known photosensitizer.[1][2][3] |
| Hygroscopicity | Moderate Potential | Acetoxy group can attract moisture.[4][5][6] |
Mandatory Personal Protective Equipment (PPE)
A risk-based approach to PPE is essential. The following table outlines the minimum required PPE for handling 4-Acetoxy-3'-methylbenzophenone.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes and dust. |
| Skin and Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary for handling large quantities or if dust is generated. | Minimizes inhalation of airborne particles.[7][8] |
For situations with a higher risk of exposure, such as handling large quantities or potential for aerosolization, more robust PPE, including chemical-resistant aprons and respiratory protection, should be considered.[13][14][15][16][17]
Comprehensive Storage Protocols
The stability of 4-Acetoxy-3'-methylbenzophenone is paramount for reproducible experimental results. The primary concerns for storage are exposure to light and moisture.
Core Storage Principles
-
Container: Store in a tightly sealed, opaque container to prevent light exposure and moisture ingress.[7][18]
-
Atmosphere: For long-term storage or for highly sensitive applications, consider storage under an inert atmosphere (e.g., argon or nitrogen) to mitigate potential degradation.
-
Temperature: Store in a cool, dry, and dark place.[7][18] A refrigerator (2-8 °C) is recommended for long-term storage.
-
Location: Keep in a well-ventilated area away from incompatible materials.[7][8][19]
Visual Workflow for Storage Decisions
Caption: Decision workflow for the proper storage of 4-Acetoxy-3'-methylbenzophenone.
Detailed Handling and Use Protocols
Adherence to strict handling procedures is crucial to prevent contamination, degradation, and personnel exposure.
General Handling
-
Work Area: Handle the compound in a well-ventilated area, such as a chemical fume hood, especially when working with the solid form to avoid dust inhalation.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[7][8][12]
-
Hygiene: Wash hands thoroughly after handling.[18]
-
Weighing: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to minimize dust exposure.
Protocol for Preparing a Stock Solution
This protocol outlines the steps for preparing a stock solution of 4-Acetoxy-3'-methylbenzophenone for experimental use.
Materials:
-
4-Acetoxy-3'-methylbenzophenone
-
Anhydrous solvent (e.g., DMSO, DMF, or as determined by experimental needs)
-
Volumetric flask (amber glass recommended)
-
Spatula
-
Analytical balance
-
Appropriate PPE
Procedure:
-
Pre-dissolution: Equilibrate the container of 4-Acetoxy-3'-methylbenzophenone to room temperature before opening to minimize moisture condensation.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound using a clean spatula and transfer it to the amber volumetric flask.
-
Dissolution: Add a portion of the anhydrous solvent to the flask and gently swirl to dissolve the solid. Sonication may be used to aid dissolution if necessary.
-
Final Volume: Once the solid is completely dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Mixing: Cap the flask and invert it several times to ensure a homogenous solution.
-
Storage: Store the stock solution in a tightly sealed, amber container at an appropriate temperature (refrigeration is generally recommended). Protect from light.
Management of Spills and Waste Disposal
Spill Response
-
Small Spills (Solid): Carefully sweep up the spilled solid, avoiding dust generation.[7][19] Place the material in a sealed container for disposal.
-
Small Spills (Solution): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Large Spills: Evacuate the area and follow institutional emergency procedures.
Waste Disposal
Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.[10][12]
Incompatibilities and Decomposition
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[8][19]
-
Hazardous Decomposition Products: Upon combustion, this compound may produce carbon monoxide and carbon dioxide.[8][19]
Conclusion
The handling and storage of 4-Acetoxy-3'-methylbenzophenone require a diligent and informed approach. By adhering to the guidelines outlined in this document, researchers can ensure the integrity of their experiments and maintain a safe laboratory environment. The core principles of protection from light and moisture, coupled with appropriate personal protective measures, are the cornerstones of responsible management for this and similar chemical compounds.
References
- Alfa Aesar. (2025, September 14).
- U.S. Department of Health and Human Services. Recommendations on Selection and Use of Personal Protective Equipment and Decontamination Products for First Responders Against Exposure to Fentanyl.
- Cayman Chemical. 4-acetoxy MPT (CAS 2173386-55-3).
- Fisher Scientific.
- MilliporeSigma.
- Carl ROTH.
- Cole-Parmer.
- TCI Chemicals.
- TCI Chemicals. (2025, November 17).
- CDH Fine Chemical. material safety data sheet sds/msds - 4-Methylbenzophenone.
- Carl ROTH. Safety Data Sheet: 3,5-Dimethoxy-4-hydroxy-acetophenone.
- PubChem. 4-Methylbenzophenone | C14H12O | CID 8652.
- Royal Society of Chemistry. (2025, July 28). Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight.
- Cheméo. 4-Acetoxy-3-methoxyacetophenone.
- Google Patents. EP1261398A2 - Use of fluorinated ketones in fire extinguishing compositions.
- Atmospheric Chemistry and Physics. (2022, March 28).
- PubChem. 2-Hydroxy-4-methoxy-4'-methylbenzophenone | C15H14O3 | CID 71645.
- Atmospheric Chemistry and Physics.
- CAMEO Chemicals | NOAA. musk ketone - Report.
- MDPI.
- Sarah Petters. Hygroscopicity of Organic Compounds as a Function of Carbon Chain Length and Carboxyl, Hydroperoxy, and Carbonyl Functional Groups.
- PubMed Central.
- RIFM. (2025, March 19). RIFM fragrance ingredient safety assessment, 4-acetoxy-2,5-dimethyl-3(2H)furanone, CAS Registry Number 4166-20.
- Respirex International. Personal Protective Equipment (PPE) for Industrial Chemicals.
- Ryan Deitz. ABSTRACT Polycyclic Aromatic Hydrocarbon Absorption and Permeability of Firefighter Hoods.
- GERPAC. Personal protective equipment for preparing toxic drugs.
- ResearchGate. (2025, August 6).
- ResearchGate. (2025, August 7). Photodegradation of benzophenones sensitized by nitrite | Request PDF.
- PubChem. 4-Acetoxy-4'-hexylbenzophenone | C21H24O3 | CID 24723023.
- RSC Publishing. (2025, July 28). release and phototransformation of benzophenone additives from polystyrene plastics exposed to sun.
- PubMed Central.
- Atmospheric Chemistry and Physics. (2022, March 28).
- YouTube. (2019, August 6). Properly Using PPE to Avoid Illicit Drug Exposure for First Responders.
- US EPA. (2025, September 12). Personal Protective Equipment.
- Asian Journal of Pharmaceutics. Investigation of the effect of some non-hygroscopic water-soluble substances on the rate of moisture gain by hygroscopic drugs.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Acetoxy-3'-methylbenzophenone
Welcome to the technical support center for the synthesis of 4-Acetoxy-3'-methylbenzophenone. This guide is designed for chemistry professionals engaged in pharmaceutical research, drug development, and fine chemical synthesis. Here, we address common challenges and provide in-depth, field-tested solutions to optimize your synthetic outcomes. Our approach is built on explaining the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Introduction: Synthetic Strategy
The most reliable and common method for synthesizing benzophenone cores is the Friedel-Crafts acylation. For 4-Acetoxy-3'-methylbenzophenone, a logical approach involves the reaction of toluene with 4-acetoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
This guide will focus on troubleshooting this specific electrophilic aromatic substitution reaction, as it is the critical C-C bond-forming step that dictates overall yield and purity.
Caption: Decision tree for troubleshooting low yield.
Issue 1: Reaction fails to initiate (no product formation on TLC).
-
Probable Cause: Inactive Catalyst. Aluminum chloride is extremely sensitive to moisture. [1]If your solvents, glassware, or the AlCl₃ itself contained water, the catalyst will be hydrolyzed and rendered inactive.
-
Solution:
-
Ensure all glassware is oven-dried or flame-dried immediately before use.
-
Use anhydrous grade solvents. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.
-
Use a fresh, unopened bottle of anhydrous AlCl₃. If the bottle has been opened previously, the top layer may be partially deactivated.
-
Issue 2: Reaction stalls after partial conversion.
-
Probable Cause A: Insufficient Catalyst. As discussed, the product forms a complex with AlCl₃. If less than one equivalent of active catalyst is present, the reaction will stop once all the catalyst is sequestered.
-
Solution A: Use 1.1-1.3 equivalents of high-quality AlCl₃ relative to the limiting reagent (4-acetoxybenzoyl chloride).
-
Probable Cause B: Deactivated Aromatic Ring. While toluene is activated, the starting material 4-acetoxybenzoyl chloride contains an ester, which is an electron-withdrawing group. This deactivates the benzoyl ring. The reaction proceeds because the acylation occurs on the separate, activated toluene ring. However, if your starting materials are impure or if unintended side reactions occur, this can affect overall reactivity. Friedel-Crafts reactions generally fail with strongly deactivated aromatic rings. [2][3]* Solution B: Ensure the purity of your starting materials. The 4-acetoxybenzoyl chloride should be freshly prepared or distilled before use to remove any hydrolyzed 4-acetoxybenzoic acid, which can interfere with the reaction.
Troubleshooting Guide: Impurity Formation & Purification
Issue 1: Multiple spots are observed on the TLC plate.
-
Probable Cause A: Formation of the ortho isomer. While sterically disfavored, a small amount of the ortho acylation product may form, especially if the reaction temperature is not controlled.
-
Solution A: Maintain a low temperature (0-5 °C) during the addition of reagents. [4]The ortho and para isomers are generally separable by silica gel column chromatography.
-
Probable Cause B: De-acetylation of the starting material or product. The Lewis acid can potentially catalyze the cleavage of the acetate ester, leading to phenolic impurities (e.g., 4-hydroxy-3'-methylbenzophenone).
-
Solution B: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Minimize reaction time once the starting material is consumed. These phenolic impurities can often be removed by washing the organic extract with a mild base, such as a 5% sodium bicarbonate solution, during the work-up. [5]
-
Probable Cause C: Di-acylation of Toluene. This is highly unlikely because the first acylation introduces a deactivating ketone group, making the product less reactive than the starting toluene. [6]If observed, it would indicate extreme reaction conditions (high temperature, large excess of acyl chloride).
Issue 2: Difficulty purifying the product by recrystallization.
-
Probable Cause: Oily Product or Close-Boiling Impurities. The product may be an oil or low-melting solid at room temperature, making recrystallization challenging. Isomeric impurities can also co-crystallize, reducing purity.
-
Solution:
-
Chromatography First: Purify the crude material first by silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexanes.
-
Solvent Screening for Recrystallization: If chromatography is not desired, screen various solvents. A mixed solvent system, such as ethanol/water or isopropanol/hexanes, may be effective. [7]Dissolve the crude product in the minimum amount of the more soluble solvent (e.g., ethanol) at elevated temperature, then slowly add the less soluble solvent (e.g., water) until turbidity persists. Allow to cool slowly to promote crystal growth.
-
Baseline Experimental Protocol
This protocol provides a validated starting point. Adjustments may be necessary based on your specific lab conditions and reagent quality.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
4-Acetoxybenzoyl chloride
-
Toluene (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric Acid (HCl, concentrated)
-
5% Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous AlCl₃ (1.2 eq.). Suspend the AlCl₃ in anhydrous DCM (approx. 3 mL per mmol of AlCl₃).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. In the dropping funnel, prepare a solution of 4-acetoxybenzoyl chloride (1.0 eq.) and toluene (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up (Quenching): Once the reaction is complete, cool the flask back to 0 °C and very slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl (approx. 1:1 v/v). [8]This step is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (3x).
-
Washing: Combine the organic layers and wash sequentially with water, 5% NaHCO₃ solution, and finally with brine. [9]7. Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography (eluting with a hexanes/ethyl acetate gradient) or recrystallization.
References
-
Allen. (n.d.). Which of the following compound gives poor yield in friedel-craft reaction. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Wikipedia. (2024). Friedel–Crafts reaction. Retrieved from [Link]
-
Clark, J. (2023). Friedel-Crafts Reactions. Chemistry LibreTexts. Retrieved from [Link]
-
PG.CHEMEASY. (2019). friedel-crafts acylation reaction-friedel-crafts acylation of benzene-phenol-anisole and chloro benzene. Retrieved from [Link]
-
Chemguide. (n.d.). friedel-crafts reactions of benzene and methylbenzene. Retrieved from [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
Mondal, B. (2020). Friedel Crafts reaction/Acylation of toluene. YouTube. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Friedel-Crafts Acylation. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube. Retrieved from [Link]
-
Scribd. (n.d.). Friedel-Crafts Acylation of Toluene. Retrieved from [Link]
-
TMP Chem. (2020). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN108586224B - Method for purifying and separating benzophenone.
- Google Patents. (n.d.). US5877353A - Process for the preparation of benzophenone derivatives.
Sources
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- 9. US5877353A - Process for the preparation of benzophenone derivatives - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 4-Acetoxy-3'-methylbenzophenone
The following technical support guide addresses the synthesis of 4-Acetoxy-3'-methylbenzophenone . This response assumes the role of a Senior Application Scientist, focusing on the mechanistic causality of side reactions and providing robust, self-validating protocols.
Topic: Troubleshooting Side Reactions & Process Optimization Audience: Organic Chemists, Process Development Scientists Reference ID: KB-AMBP-2026[1]
Executive Summary & Reaction Logic
The synthesis of 4-Acetoxy-3'-methylbenzophenone presents a classic chemoselectivity paradox. The target molecule contains a labile ester (acetoxy group) and a ketone bridge.
The most frequent failure mode occurs when researchers attempt a direct Friedel-Crafts acylation of phenyl acetate. Aluminum chloride (
-
Deacetylation (Hydrolysis): Cleavage of the ester to the phenol.
-
Fries Rearrangement: Migration of the acetyl group to the aromatic ring.[2]
-
Regio-scrambling: Ortho-substitution due to complexation effects.[1]
The Solution: The "Golden Path" protocol separates the construction of the carbon skeleton from the installation of the sensitive ester group. We recommend the Stepwise Hydroxy-Route :
-
Acylation: Synthesis of 4-hydroxy-3'-methylbenzophenone (or its methyl ether).[1]
-
Acetylation: Mild esterification of the hydroxyl group.
Troubleshooting Guide: Diagnostics & Solutions
Issue 1: "I isolated a phenol (OH) instead of the ester (OAc)."
Symptom: IR spectrum shows broad -OH stretch (
-
Do not acylate the ester. Switch to the Stepwise Hydroxy-Route (see Protocol A).
-
If you must use the direct route, use a milder catalyst like ferric chloride (
) or triflic acid , though yields will be lower.
Issue 2: "My product contains an unexpected ketone impurity (Fries Rearrangement)."
Symptom: NMR shows an acetyl methyl group attached to the ring (aryl ketone shift) rather than an ester methyl. Root Cause: Competitive Fries Rearrangement. Under Friedel-Crafts conditions, the acetoxy group on the starting material (phenyl acetate) can migrate to the ortho or para position of the same ring, forming hydroxyacetophenones (e.g., 2'-hydroxyacetophenone) instead of reacting with the 3-methylbenzoyl chloride. Corrective Action:
-
Substrate Switch: Use anisole or phenol as the nucleophile. The methoxy/hydroxy groups are stable (or predictably reactive) and do not undergo Fries rearrangement.
Issue 3: "Significant ortho-isomer formation (2-position attack)."
Symptom: NMR shows a complex splitting pattern in the aromatic region indicating 1,2,4-substitution rather than 1,4-substitution.[1]
Root Cause: Temperature & Solvent Control.
At higher temperatures (
-
Temperature: Maintain reaction at
during addition. -
Solvent: Use 1,2-dichloroethane (DCE) or Dichloromethane (DCM) .[1] Avoid nitrobenzene if high regioselectivity is required, as it can solubilize the ortho-complex.
Visualizing the Reaction Pathways
The following diagram illustrates the competition between the desired pathway and the fatal side reactions when using the "Direct Route," contrasted with the robust "Stepwise Route."
Caption: Figure 1. Mechanistic divergence showing why direct acylation of phenyl acetate fails (red paths) and why the stepwise hydroxy-route (green path) is superior.
Optimized Experimental Protocol (Stepwise Hydroxy-Route)
This protocol minimizes side reactions by installing the robust benzophenone core first, then adding the sensitive acetoxy group.
Phase 1: Synthesis of 4-Hydroxy-3'-methylbenzophenone
Principle: Friedel-Crafts acylation of phenol (or anisole) with 3-methylbenzoyl chloride.[1] Phenol is preferred here if conditions are controlled, as it avoids a demethylation step.[1]
Reagents:
-
Phenol (
eq)[1] -
3-Methylbenzoyl chloride (
eq)[1] -
(anhydrous,
eq)[1][3] -
Solvent: 1,2-Dichloroethane (DCE) or Nitrobenzene[1]
Step-by-Step:
-
Setup: Flame-dry a 3-neck flask equipped with a reflux condenser, addition funnel, and
inlet. -
Solvation: Dissolve Phenol (
, ) in DCE ( ). -
Catalyst Addition: Cool to
. Add ( , ) in portions. Caution: Exothermic.[1] -
Acylation: Add 3-Methylbenzoyl chloride (
, ) dropwise over 30 mins.-
Note: The solution will turn orange/red.[3]
-
-
Reaction: Warm to RT and stir for 3 hours. Monitor by TLC (formation of new spot, disappearance of phenol).[3]
-
Quench: Pour mixture into ice/HCl (
). Stir vigorously to break the aluminum complex. -
Workup: Extract with DCM. Wash organic layer with water and brine. Dry over
.[4][5] -
Purification: Recrystallize from Ethanol/Water to obtain 4-hydroxy-3'-methylbenzophenone .
Phase 2: Acetylation to Target
Principle: Mild esterification using acetic anhydride.
Reagents:
-
4-Hydroxy-3'-methylbenzophenone (from Phase 1)[1]
-
Acetic Anhydride (
eq)[1][6][7] -
Pyridine (Catalytic or Solvent)[1]
Step-by-Step:
-
Dissolution: Dissolve the intermediate (
) in Pyridine ( ) or DCM ( ) with eq Pyridine. -
Addition: Add Acetic Anhydride (
eq) dropwise at . -
Reaction: Stir at RT for 2 hours.
-
Quench: Pour into ice water. The product may precipitate.[8]
-
Isolation: Filter the solid or extract with Ethyl Acetate.
-
Final Polish: Recrystallize from Ethanol/Hexane.
Quantitative Data: Side Reaction Impact
| Reaction Parameter | Direct Route (Phenyl Acetate) | Stepwise Route (Phenol -> Acetylation) |
| Primary Product | Mixture (Target + Phenol + Rearranged) | 4-Acetoxy-3'-methylbenzophenone |
| Typical Yield | 20-35% | 75-85% (Overall) |
| Deacetylation | High Risk (>40% conversion to phenol) | 0% (Acetylation is the final step) |
| Fries Rearrangement | High Risk (forms o-hydroxyacetophenone) | 0% |
| Purification Load | Heavy (Column Chromatography required) | Light (Recrystallization usually sufficient) |
References
-
PrepChem. "Synthesis of 4-methoxy-3'-methylbenzophenone."[1][7] PrepChem.com. Accessed Feb 2, 2026.[1] [Link]
-
Chemistry LibreTexts. "Friedel-Crafts Acylation of Benzene Derivatives." Chem.LibreTexts.org. Accessed Feb 2, 2026.[1] [Link]
-
Google Patents. "Preparation method of 4-hydroxybenzophenone (CN102942463A)."[1] Google Patents. Accessed Feb 2, 2026.[1]
-
Organic Chemistry Portal. "Fries Rearrangement." Organic-Chemistry.org. Accessed Feb 2, 2026.[1] [Link]
Sources
- 1. 4-Methylbenzophenone synthesis - chemicalbook [chemicalbook.com]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. Preparation of 4-hydroxy benzophenone - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. prepchem.com [prepchem.com]
- 7. prepchem.com [prepchem.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Acetoxy-3'-methylbenzophenone
Welcome to the technical support guide for the synthesis and optimization of 4-Acetoxy-3'-methylbenzophenone. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will delve into the mechanistic rationale behind experimental choices, provide robust troubleshooting protocols, and offer data-driven optimization strategies.
Section 1: Synthesis Overview and Baseline Protocol
The most prevalent and scalable route to 4-Acetoxy-3'-methylbenzophenone involves a multi-step synthesis, beginning with a Friedel-Crafts acylation. This core reaction, while powerful, is sensitive to several parameters that can impact yield, purity, and reproducibility.
The overall synthetic pathway can be summarized as follows:
-
Friedel-Crafts Acylation: Anisole is acylated with m-toluoyl chloride using a Lewis acid catalyst to form the intermediate, 4-methoxy-3'-methylbenzophenone.[1]
-
Demethylation (Optional but often required): The methoxy group is converted to a hydroxyl group.
-
Acetylation: The resulting 4-hydroxy-3'-methylbenzophenone is acetylated to yield the final product, 4-Acetoxy-3'-methylbenzophenone.
Caption: General workflow for the synthesis of 4-Acetoxy-3'-methylbenzophenone.
Baseline Experimental Protocol: Friedel-Crafts Acylation
This protocol is adapted from established procedures for analogous benzophenones.[1]
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in dry dichloromethane (CH₂Cl₂) under a nitrogen atmosphere.
-
Addition of Reactants: Cool the suspension to 0 °C using an ice bath. Prepare a solution of m-toluoyl chloride (1.0 equivalent) and anisole (1.0 equivalent) in dry dichloromethane and add it dropwise to the AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]
-
Workup (Quenching): Once the reaction is complete, cool the flask back to 0 °C and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid (HCl) to decompose the aluminum chloride complex.[1][3]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid), and finally with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude intermediate, 4-methoxy-3'-methylbenzophenone.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the key Friedel-Crafts acylation step? A1: Friedel-Crafts acylation is an electrophilic aromatic substitution (EAS) reaction.[4][5] The Lewis acid catalyst (AlCl₃) coordinates to the acyl chloride, generating a highly electrophilic species known as an acylium ion (R-C=O⁺).[6][7] This acylium ion is then attacked by the electron-rich anisole ring to form a resonance-stabilized carbocation intermediate (sigma complex). Finally, a proton is eliminated from the ring, restoring aromaticity and yielding the ketone product.[6]
Q2: Why is Friedel-Crafts acylation generally preferred over Friedel-Crafts alkylation for synthesizing ketones? A2: There are two primary advantages. First, the acylium ion electrophile is resonance-stabilized and does not undergo carbocation rearrangements, which are a common and problematic side reaction in Friedel-Crafts alkylation.[8][9] This leads to a single, predictable product. Second, the ketone product of acylation is significantly less reactive (deactivated) than the starting aromatic ring, which prevents further reactions (polyacylation).[10] In contrast, the alkylated product of an alkylation reaction is more reactive than the starting material, often leading to polysubstitution.[6]
Q3: How does the methoxy group on the anisole substrate influence the reaction's outcome? A3: The methoxy (-OCH₃) group is a powerful activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring via resonance. This high reactivity facilitates the acylation. However, it also presents challenges. The primary product is the desired para-substituted isomer due to steric hindrance at the ortho positions. A significant challenge is that strong Lewis acids like AlCl₃ can catalyze the demethylation of the methoxy group, leading to the formation of the corresponding phenol as a byproduct.[11]
Section 3: Troubleshooting Guide
This guide addresses common issues encountered during the synthesis in a question-and-answer format.
Caption: A decision-making workflow for troubleshooting common synthesis issues.
Problem 1: My reaction shows very low conversion to the desired product.
-
Potential Cause A: Inactive Lewis Acid Catalyst.
-
Explanation: Lewis acids like anhydrous aluminum chloride (AlCl₃) are extremely hygroscopic. Any exposure to atmospheric moisture will hydrolyze the AlCl₃ to aluminum hydroxide, rendering it inactive. The reaction requires a strong Lewis acid to generate the acylium ion electrophile.[12]
-
Troubleshooting Steps:
-
Always use a fresh, unopened bottle of anhydrous AlCl₃ or a freshly opened container stored in a desiccator.
-
Assemble your glassware hot from the oven (flame-dry under vacuum for best results) and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the setup and reaction.
-
Weigh and transfer the AlCl₃ quickly to minimize exposure to air.
-
-
-
Potential Cause B: Insufficient Catalyst Stoichiometry.
-
Explanation: In Friedel-Crafts acylation, the product ketone contains a carbonyl oxygen that acts as a Lewis base. This oxygen will coordinate strongly with the AlCl₃ catalyst.[8] This complexation effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (or a slight excess) of AlCl₃ is required, not just a catalytic amount.
-
Troubleshooting Steps:
-
Ensure you are using at least 1.05-1.2 equivalents of AlCl₃ relative to the limiting reagent (typically the acyl chloride).
-
For substrates with multiple Lewis basic sites, the amount of catalyst may need to be further increased.
-
-
Problem 2: My TLC/NMR analysis shows significant byproduct formation.
-
Potential Cause A: Demethylation of the Anisole Methoxy Group.
-
Explanation: The combination of a strong Lewis acid (AlCl₃) and elevated temperatures can lead to the cleavage of the methyl-oxygen bond in the anisole ring, resulting in 4-hydroxy-3'-methylbenzophenone as a major byproduct.[11]
-
Troubleshooting Steps:
-
Temperature Control: Strictly maintain a low temperature (0-5 °C) during the addition of reactants and consider running the entire reaction at a lower temperature for a longer duration.
-
Milder Catalyst: Replace AlCl₃ with a milder Lewis acid that is less prone to causing demethylation. Rare-earth triflates like scandium triflate (Sc(OTf)₃) are excellent alternatives for acylating activated rings.[11]
-
-
-
Potential Cause B: Hydrolysis of the Final Acetoxy Group.
-
Explanation: The acetoxy ester group is susceptible to hydrolysis under either strongly acidic or basic conditions, particularly during the aqueous workup or purification, which would convert the final product back to 4-hydroxy-3'-methylbenzophenone.
-
Troubleshooting Steps:
-
During the aqueous workup, ensure the pH does not become strongly basic. The wash with sodium bicarbonate should be performed efficiently to neutralize residual acid without prolonged contact time.
-
When performing purification via column chromatography, avoid using highly protic or basic solvent systems. A neutral silica gel with a hexane/ethyl acetate eluent system is generally safe.[13]
-
-
Problem 3: The crude product is an oil and fails to crystallize.
-
Potential Cause: Presence of Impurities.
-
Explanation: The presence of unreacted starting materials, isomeric byproducts, or solvent residues can act as an impurity, disrupting the crystal lattice formation and resulting in an oil.
-
Troubleshooting Steps:
-
High-Vacuum Drying: Ensure all residual solvent (e.g., dichloromethane) is thoroughly removed under a high vacuum.
-
Column Chromatography: This is the most effective method for purifying non-crystalline products. A typical protocol would involve using silica gel as the stationary phase and a gradient of ethyl acetate in hexane as the mobile phase.[14] The separation can be monitored by TLC to isolate the pure product fractions.
-
Initiate Crystallization: If the purified product is still an oil, try dissolving it in a minimal amount of a hot solvent (e.g., isopropanol) and then slowly cooling it, perhaps with scratching the inside of the flask with a glass rod to create nucleation sites. Seeding with a previously obtained crystal can also be effective.
-
-
Section 4: Optimization Data and Protocols
Optimizing a reaction involves systematically varying parameters to maximize yield and purity. Below is a representative table illustrating how the choice of Lewis acid can impact the outcome of the Friedel-Crafts acylation step.
Table 1: Effect of Lewis Acid on the Acylation of Anisole
| Lewis Acid Catalyst | Equivalents | Temperature (°C) | Time (h) | Yield of 4-methoxy-3'-methylbenzophenone (%) | Yield of 4-hydroxy-3'-methylbenzophenone (%) (Demethylation Byproduct) |
| AlCl₃ | 1.2 | 25 | 4 | 75 | 15 |
| AlCl₃ | 1.2 | 0 | 8 | 85 | 5 |
| FeCl₃ | 1.2 | 25 | 6 | 60 | < 2 |
| Sc(OTf)₃ | 0.1 | 50 | 4 | 89 | Not Detected |
Data are illustrative and based on established chemical principles.[11] As shown, lowering the temperature with AlCl₃ reduces demethylation. Using a milder catalyst like Sc(OTf)₃ can eliminate the demethylation side reaction almost entirely, albeit sometimes requiring higher temperatures.[11]
References
-
PrepChem. Synthesis of 4-methoxy-3'-methylbenzophenone. Available at: [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]
-
Chemistry Stack Exchange. Friedel–Crafts acylation of substituted anisole. Available at: [Link]
-
YouTube. Friedel-Crafts Alkylation of m-Xylene. Available at: [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
- Google Patents.CN102942463A - Preparation method for benzophenone compound.
-
Cheméo. 4-Acetoxy-3-methoxyacetophenone. Available at: [Link]
-
YouTube. F C alkylation of m xylene (Pre-lab lecture). Available at: [Link]
- Google Patents.US10752571B2 - Method for purification of 4-hydroxyacetophenone.
-
YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. Available at: [Link]
-
Filo. Friedel-Crafts acylation of the individual isomers of xylene with acetyl... Available at: [Link]
-
RSC Publishing. Self-optimisation of the final stage in the synthesis of EGFR kinase inhibitor AZD9291 using an automated flow reactor. Available at: [Link]
-
PubChem. 4-Methylbenzophenone. Available at: [Link]
-
Pearson. Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. Available at: [Link]
-
Pearson. Draw the product(s) of each of the following reactions: c. p-xylene + acetyl chloride + AlCl₃ followed by H₂O. Available at: [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available at: [Link]
-
NIH. Applications of Friedel–Crafts reactions in total synthesis of natural products. Available at: [Link]
-
NIH. Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. Available at: [Link]
-
Chemguide. the acylation of benzene - electrophilic substitution. Available at: [Link]
-
Angewandte Chemie International Edition. Catalytic Friedel-Crafts Acylation of Aromatic Compounds. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-Methylbenzophenone synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Show how Friedel–Crafts acylation might be used to synthesize the... | Study Prep in Pearson+ [pearson.com]
- 5. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Friedel–Crafts Acylation [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. benchchem.com [benchchem.com]
common impurities in 4-Acetoxy-3'-methylbenzophenone and their removal
Product Code: 4A3MBP-Tech
Subject: Impurity Profiling, Troubleshooting & Purification Protocols[1]
Executive Summary: The Stability Paradox
4-Acetoxy-3'-methylbenzophenone is a structural hybrid containing a robust benzophenone core and a labile phenolic ester.[1] While the benzophenone moiety is photochemically active (often used in radical polymerization or pharmaceutical synthesis), the acetoxy group is susceptible to hydrolysis.
The critical technical challenge with this compound is distinguishing between synthesis artifacts (isomers, inorganic salts) and degradation products (hydrolysis of the ester). This guide addresses the removal of both, with a specific focus on preserving the ester linkage during purification.
Section 1: Diagnostic & Identification (FAQ)
Q: I see a "ghost peak" eluting just before my main peak on HPLC. What is it?
A: This is almost certainly 4-Hydroxy-3'-methylbenzophenone (the deacetylated precursor).[1]
-
Why it happens: The acetoxy group is labile. If your solvent contains moisture, or if the compound was exposed to humid air/acidic silica during flash chromatography, it hydrolyzes back to the phenol.
-
Diagnostic Confirmation:
-
HPLC: The phenol is more polar than the ester, so it elutes earlier on Reverse Phase (C18) columns.
-
UV Vis: The phenol often has a bathochromic shift (red shift) compared to the ester due to the auxochromic effect of the free -OH group.
-
TLC: The phenol will have a lower R_f value (more polar) and will stain intensely with FeCl₃ (purple/red) due to the phenolic hydroxyl. The ester will not stain with FeCl₃ unless hydrolyzed.[1]
-
Q: My product has a persistent yellow tint. The CoA says it should be off-white.
A: Yellowing usually indicates conjugated isomeric byproducts or oxidation traces .[1]
-
Source: If synthesized via Friedel-Crafts acylation (e.g., m-toluoyl chloride + phenyl acetate), you may have traces of 2-Acetoxy-3'-methylbenzophenone (ortho-substitution).[1] Ortho-substituted benzophenones can undergo internal hydrogen bonding or photo-enolization, leading to yellowing.[1]
-
Removal: These isomers often have higher solubility in alcohols than the para-isomer. Recrystallization from Ethanol/Methanol is the primary fix (see Protocols).[1]
Q: The melting point is broad and depressed (e.g., range > 3°C).
A: This indicates a eutectic mixture, likely with 3-methylbenzoic acid .
-
Source: Hydrolysis of the starting material (m-toluoyl chloride) during synthesis.[1]
-
Detection: Dissolve a sample in DCM and wash with sat.[1] NaHCO₃. Acidify the aqueous layer; if a white precipitate forms, it is the benzoic acid derivative.
Section 2: Impurity Origin & Pathways
Understanding where the impurity comes from is the first step to removal.
Figure 1: Origin of common impurities. Note that Impurity A is reversible, while B and C must be removed physically.
Section 3: Purification Protocols
Protocol A: The "Phenol Scrubber" (Removal of Hydrolyzed Impurity)
Use this when HPLC shows >1% of the deacetylated phenol.
Principle: Phenols are weakly acidic (pKa ~10), while the ester is neutral. We use a mild base to deprotonate the phenol into a water-soluble phenolate salt without hydrolyzing the ester.
Reagents:
Step-by-Step:
-
Dissolution: Dissolve the crude solid in DCM (10 mL per gram).
-
The Cold Wash: Cool the solution to 0-5°C (Ice bath). Critical: Heat accelerates ester hydrolysis.[1]
-
Extraction: Wash rapidly with cold saturated NaHCO₃ (2 x 10 mL).
-
Note: Avoid NaOH.[1] Strong bases (high pH) will attack the ester bond, creating more impurity.
-
-
Polishing: Wash the organic layer once with Brine to remove trapped water.[1]
-
Drying: Dry over anhydrous MgSO₄ (Magnesium Sulfate). Do not use basic drying agents like K₂CO₃.[1]
-
Concentration: Evaporate solvent under reduced pressure < 40°C.
Protocol B: Recrystallization (Removal of Isomers)
Use this for yellowing issues or close-eluting isomers.[1]
| Parameter | Specification |
| Primary Solvent | Ethanol (95%) or Methanol |
| Anti-Solvent | Water (if yield is low) |
| Target Conc. | ~1g / 5-8 mL solvent |
| Cooling Rate | Slow (Ambient -> 4°C -> -20°C) |
Step-by-Step:
-
Suspend the crude solid in Ethanol.[1]
-
Heat to reflux until dissolved. If particulates remain (inorganic salts), filter while hot.[1]
-
Allow the solution to cool slowly to room temperature.
-
The "Crash" Point: If no crystals form, add water dropwise until slight turbidity persists, then cool to 4°C.
-
Filtration: Filter the white crystals.
-
Wash: Wash with cold (-20°C) Ethanol/Water (1:1 mixture).
-
Drying: Vacuum dry at room temperature. Avoid oven drying >60°C to prevent thermal degradation.
Section 4: Advanced Troubleshooting (Decision Tree)
Use this logic flow to determine the correct purification strategy based on your analytical data.
Figure 2: Purification Logic Flow. Always prioritize removing acidic impurities (Phenols) before recrystallization.[1]
References
-
Friedel-Crafts Acylation Mechanisms
-
Phenolic Ester Hydrolysis & Handling
-
Benzophenone Solubility Profiles
-
General Purification of Phenolic Derivatives
Sources
Technical Support Center: Photodegradation of 4-Acetoxy-3'-methylbenzophenone
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-Acetoxy-3'-methylbenzophenone under UV irradiation. This guide is designed to provide in-depth technical insights, troubleshooting advice, and answers to frequently asked questions to support your experimental work. The information herein is synthesized from established principles of benzophenone photochemistry and is intended to serve as a foundational resource for your investigations.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the photochemical behavior of 4-Acetoxy-3'-methylbenzophenone.
Q1: What are the expected primary degradation pathways for 4-Acetoxy-3'-methylbenzophenone under UV irradiation?
Based on the extensive literature on benzophenone and its derivatives, the primary photochemical reaction anticipated for 4-Acetoxy-3'-methylbenzophenone is photoreduction.[1][2][3] This process is initiated by the absorption of UV light, which promotes the benzophenone moiety to an excited singlet state (S₁), followed by efficient intersystem crossing (ISC) to a more stable triplet state (T₁).[4] The highly reactive triplet state can then abstract a hydrogen atom from a suitable donor, such as the solvent or another molecule, to form a ketyl radical. Subsequent radical-radical coupling is expected to be a major pathway.
Q2: What are the likely major photoproducts?
The primary photoproducts will largely depend on the reaction conditions, particularly the solvent used. In the presence of a hydrogen-donating solvent like isopropanol, the principal product is expected to be a pinacol, formed by the dimerization of two ketyl radicals.[2][5] Other potential products could arise from reactions with the solvent or from secondary photochemical reactions of the initial photoproducts. It is also possible that the acetoxy group could undergo hydrolysis under certain conditions, leading to the formation of the corresponding 4-hydroxy-3'-methylbenzophenone.
Q3: How does the choice of solvent influence the degradation pathway?
The solvent plays a critical role in the photodegradation of benzophenones.[6][7]
-
Protic Solvents (e.g., alcohols like isopropanol): These solvents can act as efficient hydrogen donors, facilitating the photoreduction process and leading to the formation of pinacols.[2] The solvent itself is oxidized in the process (e.g., isopropanol is oxidized to acetone).[1]
-
Aprotic Solvents (e.g., acetonitrile, benzene): In the absence of a good hydrogen donor, other reaction pathways may become more prominent. These could include self-quenching, energy transfer to other molecules, or reactions with trace impurities.[8][9]
-
Water: The presence of water can lead to deprotonation of excited states of hydroxy-substituted benzophenones, which can inhibit photoactivity.[9] While 4-acetoxy-3'-methylbenzophenone is not a hydroxy-substituted benzophenone, hydrolysis of the ester group to a hydroxyl group could be a possibility, which would then be influenced by the presence of water.
Q4: What analytical techniques are best suited for studying the degradation of 4-Acetoxy-3'-methylbenzophenone and identifying its photoproducts?
A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis.
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is an excellent method for monitoring the disappearance of the parent compound and the formation of photoproducts over time.[10][11] A C18 column is commonly used for the separation of benzophenone derivatives.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful tool for the identification of unknown photoproducts.[12] By providing molecular weight and fragmentation information, LC-MS/MS can help to elucidate the structures of the degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of isolated photoproducts, NMR spectroscopy is invaluable.
Q5: What is the significance of the triplet state in the photochemistry of benzophenones?
The triplet state is the primary photoactive intermediate in the photoreduction of benzophenones.[2][4] Due to its longer lifetime compared to the singlet excited state, the triplet state has a higher probability of undergoing intermolecular reactions, such as hydrogen abstraction. The efficiency of intersystem crossing from the singlet to the triplet state is a key factor determining the photochemical reactivity of benzophenone derivatives.
Troubleshooting Guide for Photodegradation Experiments
This section provides solutions to common problems encountered during the study of photodegradation of benzophenone derivatives.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Inconsistent Degradation Rates | - Fluctuations in UV lamp intensity.- Temperature variations in the reaction vessel.- Inconsistent positioning of the reaction vessel relative to the lamp. | - Monitor the lamp output with a radiometer before and during the experiment.- Use a thermostatted reaction vessel to maintain a constant temperature.[13]- Use a fixed sample holder to ensure consistent positioning. |
| No or Very Slow Degradation | - The wavelength of the UV lamp does not overlap with the absorption spectrum of the compound.- The solvent is not a suitable hydrogen donor (for photoreduction studies).- Presence of quenchers (e.g., dissolved oxygen). | - Ensure the emission spectrum of the lamp is appropriate for exciting the molecule. Benzophenones typically absorb in the UV-A range.- Use a known hydrogen-donating solvent like isopropanol if photoreduction is the target pathway.- Purge the solution with an inert gas (e.g., nitrogen or argon) before and during irradiation to remove oxygen.[13] |
| Formation of Unexpected Products | - Presence of impurities in the starting material or solvent.- Secondary photochemical reactions of the primary photoproducts.- Reaction with the solvent or other components in the reaction mixture. | - Use high-purity starting materials and solvents.- Monitor the reaction at different time points to identify primary and secondary products.- Run control experiments with the solvent and other additives to check for their reactivity under UV irradiation. |
| Poor Reproducibility | - Inconsistent sample preparation (e.g., concentration, solvent purity).- Variations in experimental setup between runs.- Pipetting errors or other human errors. | - Standardize the sample preparation protocol.- Document all experimental parameters meticulously for each run.- Perform experiments in triplicate to assess variability.[14] |
| Difficulty in Identifying Photoproducts | - Low concentration of photoproducts.- Co-elution of products in chromatography.- Lack of appropriate analytical standards. | - Concentrate the sample after irradiation to increase the concentration of photoproducts.- Optimize the chromatographic method (e.g., gradient, column chemistry) to improve separation.- Utilize high-resolution mass spectrometry (HRMS) for accurate mass determination and elemental composition analysis. |
Experimental Protocols
Protocol 1: General Procedure for UV Irradiation
-
Preparation of the Solution: Prepare a solution of 4-Acetoxy-3'-methylbenzophenone in the desired solvent (e.g., HPLC-grade isopropanol or acetonitrile) at a known concentration (e.g., 10-50 µM).
-
Degassing (Optional but Recommended): Transfer the solution to a quartz reaction vessel and purge with a gentle stream of nitrogen or argon for 15-20 minutes to remove dissolved oxygen.[13] Seal the vessel.
-
Irradiation: Place the reaction vessel in a photochemical reactor equipped with a UV lamp of appropriate wavelength (e.g., a medium-pressure mercury lamp). Ensure the vessel is at a fixed distance from the lamp and maintained at a constant temperature using a cooling system.[13]
-
Sampling: At predetermined time intervals, withdraw aliquots of the solution for analysis. It is crucial to also run a dark control (a sample kept in the same conditions but shielded from light) to account for any non-photochemical degradation.[14]
-
Analysis: Analyze the samples by HPLC to monitor the degradation of the parent compound and the formation of products.
Protocol 2: Analysis of Photoproducts by HPLC
-
Instrumentation: Use an HPLC system equipped with a UV-Vis detector and a C18 column.
-
Mobile Phase: A typical mobile phase for benzophenone derivatives is a gradient of acetonitrile and water, both with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.[11]
-
Detection: Monitor the elution profile at a wavelength where both the parent compound and expected products have significant absorbance. A diode array detector (DAD) is useful for obtaining UV spectra of the eluting peaks, which can aid in identification.
-
Quantification: Create a calibration curve for the parent compound to quantify its degradation over time.
Visualizing the Degradation Pathway and Workflow
Proposed Degradation Pathway of 4-Acetoxy-3'-methylbenzophenone
Sources
- 1. youtube.com [youtube.com]
- 2. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Photochemical preparation of benzopinacol [math-cs.gordon.edu]
- 6. researchgate.net [researchgate.net]
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- 10. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ajpaonline.com [ajpaonline.com]
- 12. Photocatalytic Degradation of Pharmaceutical Residues from Water and Sewage Effluent Using Different TiO2 Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. A critical assessment of the photodegradation of pharmaceuticals in aquatic environments: defining our current understanding and identifying knowledge ... - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/C3EM00615H [pubs.rsc.org]
avoiding byproduct formation in 4-Acetoxy-3'-methylbenzophenone reactions
Technical Support Center: 4-Acetoxy-3'-methylbenzophenone Synthesis
Welcome to the technical support center for the synthesis of 4-Acetoxy-3'-methylbenzophenone. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. Here, we address common challenges and frequently asked questions to help you optimize your reaction outcomes and minimize byproduct formation. Our approach is grounded in mechanistic principles and validated through empirical data to ensure scientific integrity and reproducibility.
Troubleshooting Guide: Navigating Byproduct Formation
This section directly addresses specific experimental issues you may encounter. Each problem is analyzed from a mechanistic standpoint to provide robust and effective solutions.
Issue 1: Presence of an Isomeric Byproduct Detected by HPLC/TLC.
Question: My final product shows a significant isomeric impurity that is difficult to separate. What is the likely identity of this byproduct and how can I prevent its formation?
Answer: The most probable isomeric byproduct in the synthesis of 4-Acetoxy-3'-methylbenzophenone is the ortho-acylated isomer, 4-Acetoxy-2'-methylbenzophenone . This arises during the Friedel-Crafts acylation of anisole with m-toluoyl chloride, the precursor step to forming the methoxy intermediate.
Causality and Mechanism: The methoxy group of anisole is a strong activating group and an ortho, para-director for electrophilic aromatic substitution.[1] While the para-position is electronically favored and sterically less hindered, some degree of ortho-acylation is often unavoidable. The ratio of para to ortho substitution is influenced by several factors, primarily steric hindrance and reaction temperature.[2] The bulky acylium ion complex ([CH₃C₆H₄CO]⁺[AlCl₄]⁻) experiences significant steric repulsion from the methoxy group at the ortho position, which is why the para product is majorly formed.
Mitigation Strategies:
-
Temperature Control: Friedel-Crafts acylation is highly exothermic.[3] Maintaining a low and consistent temperature (0-5 °C) throughout the addition of the Lewis acid catalyst (e.g., AlCl₃) is critical. Lower temperatures increase the selectivity for the thermodynamically more stable para isomer.
-
Solvent Choice: The choice of solvent can influence the steric bulk of the acylium ion complex. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) are standard. Less polar solvents can sometimes enhance para-selectivity.
-
Catalyst Selection: While AlCl₃ is common, other Lewis acids with larger ionic radii, such as FeCl₃ or ZnCl₂, can sometimes increase steric hindrance and thereby improve para-selectivity, although they may be less reactive.[4]
Experimental Protocol: Maximizing para-Selectivity in Friedel-Crafts Acylation
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve anisole (1.0 eq) and m-toluoyl chloride (1.0 eq) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Catalyst Addition: Slowly add anhydrous aluminum chloride (AlCl₃, 1.1 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0-5 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl. This will decompose the aluminum chloride complex.[3]
-
Extraction & Purification: Proceed with standard aqueous work-up, extraction with an organic solvent, drying, and solvent removal. The crude product can then be purified by recrystallization or column chromatography to remove any minor ortho isomer.
Issue 2: Low Yield and Presence of a Phenolic Impurity.
Question: My final product is contaminated with a compound that gives a positive ferric chloride test, and my overall yield is low. What is this impurity and how can I avoid it?
Answer: This impurity is likely 4-Hydroxy-3'-methylbenzophenone , resulting from the cleavage of the acetoxy group. This can occur under harsh acidic or basic conditions, particularly during the reaction work-up or if the starting material for the acetylation step (4-hydroxy-3'-methylbenzophenone) is not fully consumed.
Causality and Mechanism: The acetoxy group is an ester and is susceptible to hydrolysis. Strong Lewis acids like AlCl₃ can also mediate the cleavage of ester bonds.[5] If the work-up is too acidic or if the mixture is heated for an extended period during the quench, hydrolysis of the acetoxy group can occur.
Mitigation Strategies:
-
Controlled Work-up: During the work-up of the Friedel-Crafts reaction, use a sufficient amount of ice to keep the temperature low during the decomposition of the AlCl₃ complex. Avoid prolonged exposure to strong acids.
-
Neutralization: After the initial acidic quench, neutralize the aqueous layer with a mild base like sodium bicarbonate solution before extraction.
-
Acetylation Conditions: When acetylating 4-hydroxy-3'-methylbenzophenone, ensure the reaction goes to completion by using a slight excess of the acetylating agent (e.g., acetic anhydride) and an appropriate catalyst (e.g., a catalytic amount of sulfuric acid or pyridine). Monitor the reaction by TLC to confirm the complete consumption of the starting phenol.
Frequently Asked Questions (FAQs)
Q1: Is polysubstitution a concern in the Friedel-Crafts acylation of anisole?
A1: Generally, no. Friedel-Crafts acylation has a significant advantage over alkylation in that the product is a ketone. The acyl group is electron-withdrawing, which deactivates the aromatic ring, making the mono-acylated product less reactive than the starting material (anisole). This deactivation effectively prevents further acylation, making polysubstitution a rare event under standard conditions.[6]
Q2: What is the best method to purify the final 4-Acetoxy-3'-methylbenzophenone product?
A2: Recrystallization is often the most effective and scalable method for purifying the final product.[7] A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution. Common solvent systems for compounds of this nature include ethanol, or mixed solvent systems like ethyl acetate/hexanes or toluene/heptane.[8] For very persistent impurities, column chromatography on silica gel may be necessary.
Q3: How can I monitor the progress of the Friedel-Crafts acylation reaction?
A3: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting materials (anisole and m-toluoyl chloride) and the product (4-methoxy-3'-methylbenzophenone). The disappearance of the limiting reagent spot and the appearance of the product spot will indicate the reaction's progress.
Q4: Can I use an alternative to aluminum chloride as the catalyst?
A4: Yes, other Lewis acids can be used, although AlCl₃ is the most common for its high activity.[4] Alternatives include ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or solid acid catalysts like zeolites.[9] The choice of catalyst can influence reaction time, temperature, and sometimes selectivity. It is advisable to perform small-scale optimization experiments when changing the catalyst.
Data and Workflow Visualization
Table 1: Troubleshooting Summary
| Observed Issue | Potential Byproduct | Primary Cause | Recommended Action |
| Isomeric Impurity | 4-Acetoxy-2'-methylbenzophenone | High reaction temperature, steric effects | Maintain reaction temperature at 0-5 °C; consider a bulkier Lewis acid catalyst. |
| Phenolic Impurity | 4-Hydroxy-3'-methylbenzophenone | Hydrolysis of acetoxy group | Controlled, low-temperature work-up; ensure complete acetylation of the precursor. |
| Low Yield | Incomplete reaction or product loss | Insufficient catalyst, short reaction time, or inefficient extraction | Ensure anhydrous conditions; monitor reaction to completion; perform thorough extraction. |
| Di-acylated Byproduct | Di-(3-methylbenzoyl)anisole | Highly activating substrate, harsh conditions | Use stoichiometric amounts of reactants; avoid high temperatures and prolonged reaction times. |
Diagrams
Main Reaction Pathway
Caption: Regioselectivity in Friedel-Crafts acylation of anisole.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting byproduct formation.
References
-
Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. ACS Omega. Available at: [Link]
-
The Friedel-Crafts Acylation of Anisole Under Various Reaction Conditions. ResearchGate. Available at: [Link]
-
Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube. Available at: [Link]
-
Is the para-position of anisoles more reactive than ortho in electrophilic substitutions?. Chemistry Stack Exchange. Available at: [Link]
-
13 Friedel-Crafts Acylation. University of Wisconsin-Madison. Available at: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
-
Organic Chemistry Friedel-Crafts Acylation of Anisole. YouTube. Available at: [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available at: [Link]
-
Mechanism of the Lewis acid mediated cleavage of chiral acetals. ACS Publications. Available at: [Link]
-
2-ACETOXY-3-(.GAMMA.,.GAMMA.-DIMETHYLALLYL)-1,4-NAPHTHOQUINONE. Organic Syntheses. Available at: [Link]
- Method for purifying and separating benzophenone. Google Patents.
-
(a) Normal phase separation of benzophenone and nitrobenzene with a... ResearchGate. Available at: [Link]
-
A solvolytic C-C cleavage reaction of 6-acetoxycyclohexa-2,4-dienones: mechanistic implications for the intradiol catechol dioxygenases. PubMed. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. Available at: [Link]
-
Nanocrystallite Zeolite BEA for Regioselective and Continuous Acetyl Functionalization of Anisole Using Acetic Anhydride: Catalyst Deactivation Studies. ACS Omega. Available at: [Link]
-
Steric Hindrance | Organic Chemistry. YouTube. Available at: [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. Available at: [Link]
-
Separation of Benzophenone on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
Acylation of anisole by acetic anhydride catalysed by BETA zeolite supported on pre-shaped silicon carbide. ResearchGate. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
-
Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. MDPI. Available at: [Link]
-
A Validated Reverse Phase HPLC Technique for the Determination of TATB Assay. Central European Journal of Energetic Materials. Available at: [Link]
-
Chemoselective Cleavage of Acylsulfonamides and Sulfonamides by Aluminum Halides. The Journal of Organic Chemistry. Available at: [Link]
-
p-PHENYLAZOBENZOYL CHLORIDE. Organic Syntheses. Available at: [Link]
-
The developing steric hindrance and ortho effect in aromatic amides. ResearchGate. Available at: [Link]
-
Solid Acid Catalysts for Acylation of Aromatics. Indian Journal of Chemical Technology. Available at: [Link]
-
Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. NIH. Available at: [Link]
-
Steric Inhibition of Resonance and Ortho Effect | Super-Concept & Tricks | Jee Advanced. YouTube. Available at: [Link]
-
Organomercury chemistry. Wikipedia. Available at: [Link]
-
Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods. Available at: [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS. Available at: [Link]
-
Lewis Acids. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. ResearchGate. Available at: [Link]
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Technical Support Center: Solvent Effects on the Reactivity of 4-Acetoxy-3'-methylbenzophenone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Acetoxy-3'-methylbenzophenone. This guide provides in-depth technical information, troubleshooting advice, and practical protocols to navigate the complexities of solvent effects on the photochemical reactivity of this compound. Our goal is to empower you with the expertise to anticipate challenges, optimize your experimental design, and interpret your results with confidence.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the interaction between 4-Acetoxy-3'-methylbenzophenone and various solvent environments. Understanding these principles is the first step toward mastering your experimental outcomes.
Q1: What are the primary photochemical pathways for 4-Acetoxy-3'-methylbenzophenone?
A1: Upon absorption of UV radiation, 4-Acetoxy-3'-methylbenzophenone, like other benzophenone derivatives, is promoted from its ground state (S₀) to an excited singlet state (S₁). Due to its molecular structure, it undergoes highly efficient intersystem crossing (ISC) to a longer-lived triplet excited state (T₁). This triplet state is the primary photoactive species and dictates the subsequent chemical reactions. The dominant reaction pathway for the triplet state is typically hydrogen abstraction, either from a suitable donor in the reaction medium (like a solvent) or, if structurally possible, intramolecularly.[1] This process generates a ketyl radical, a key intermediate that can lead to various products.[2]
Q2: How does the choice of solvent fundamentally alter the reactivity of the triplet excited state?
A2: The solvent is not merely a medium but an active participant that can dramatically influence which photochemical pathway is favored. The key lies in the nature of the lowest-energy triplet state, which can be either n,π* (an electron promoted from a non-bonding orbital on the carbonyl oxygen to an anti-bonding π* orbital) or π,π* (an electron promoted from a bonding π orbital to an anti-bonding π* orbital).
-
n,π Triplet State:* This state is characterized by an electron-deficient oxygen atom, making it highly reactive towards hydrogen abstraction. This is the "reactive" state for photoreduction.
-
π,π Triplet State:* In this state, the electron density is more delocalized across the aromatic system. It is significantly less reactive in hydrogen abstraction reactions.
The solvent's polarity and hydrogen-bonding ability determine the relative energy levels of these two states. In non-polar solvents, the n,π* state is typically lower in energy. However, in polar or protic solvents, the more polar π,π* state is preferentially stabilized, which can lower its energy below that of the n,π* state, effectively "inverting" the states and reducing the molecule's photoreactivity.[1]
Q3: What specific spectroscopic shifts (solvatochromism) should I anticipate when analyzing 4-Acetoxy-3'-methylbenzophenone in different solvents?
A3: You should expect to see shifts in the absorption maxima in the UV-Vis spectrum as you change solvents. This phenomenon, known as solvatochromism, is a direct probe of the interaction between the solvent and the molecule's electronic states.
-
n→π Transition:* This band, typically found at longer wavelengths, is weak. It will exhibit a hypsochromic (blue) shift as solvent polarity increases. This is because the non-bonding n-orbital electrons are stabilized by hydrogen bonding or dipole interactions with polar solvents, increasing the energy gap to the π* orbital.
-
π→π Transition:* This band is much more intense. It will generally exhibit a bathochromic (red) shift as solvent polarity increases. The excited π* state is more polar than the ground π state and is therefore stabilized to a greater extent by polar solvents, decreasing the energy gap for the transition.[3]
Troubleshooting and Experimental Optimization Guide
This section is designed to provide solutions to common problems encountered during experiments involving the photochemistry of 4-Acetoxy-3'-methylbenzophenone.
Problem 1: My photoreduction reaction is unexpectedly slow or fails to proceed in a protic solvent (e.g., methanol, isopropanol).
-
Plausible Cause: You may be observing solvent-induced state inversion. Highly polar protic solvents can stabilize the unreactive π,π* triplet state to such an extent that it becomes the lowest-energy triplet, effectively quenching the hydrogen abstraction pathway that proceeds from the n,π* state.[1] Another common issue is the presence of water, even in small amounts, which can deprotonate and quench the excited states of similar benzophenone derivatives.[4][5]
-
Troubleshooting Steps & Solutions:
-
Verify Solvent Purity: Ensure you are using anhydrous-grade solvents. Water is a known quencher for benzophenone excited states.
-
Reduce Solvent Polarity: Try a less polar alcohol (e.g., tert-butanol) or use a solvent mixture, such as acetonitrile with a percentage of isopropanol. This can raise the energy of the π,π* state enough to make the n,π* state accessible again.
-
Monitor with Spectroscopy: Use time-resolved spectroscopy to directly observe the triplet state's lifetime. A significantly longer lifetime in a polar solvent, coupled with low product formation, is strong evidence for a lower-lying, unreactive π,π* state.
-
Problem 2: I am observing inconsistent kinetic data or poor reproducibility between experiments.
-
Plausible Cause: Chemical kinetics are highly sensitive to environmental conditions. The most common culprits for irreproducibility are variations in solvent purity (especially water content and dissolved oxygen), temperature fluctuations, and inconsistent photon flux from your light source.[6]
-
Troubleshooting Steps & Solutions:
-
Standardize Solvent Source: For a given study, use a single batch of high-purity, anhydrous solvent to eliminate batch-to-batch variability.
-
Degas Solvents: Dissolved oxygen is an efficient quencher of triplet states. Before each experiment, thoroughly degas your solvent and reactant solution by bubbling with an inert gas (N₂ or Ar) for at least 15-20 minutes.
-
Implement Strict Temperature Control: Use a thermostatted reaction vessel. Even a few degrees of temperature change can significantly alter reaction rate constants.
-
Calibrate Light Source: Ensure the output of your lamp is stable and consistent for each run. Use a chemical actinometer if precise quantum yield measurements are required.
-
Problem 3: The reaction yields an array of unexpected side products instead of the expected pinacol from photoreduction.
-
Plausible Cause: The solvent or solutes may be participating in alternative reaction pathways. In aprotic solvents, where no good hydrogen donor is available, the excited benzophenone may react with other starting materials or even itself.[1] Additionally, the acetoxy group on the molecule could potentially undergo photochemical reactions under certain conditions, although this is less common than reactions at the carbonyl group.
-
Troubleshooting Steps & Solutions:
-
Simplify the System: Run the reaction in an inert, aprotic solvent like acetonitrile in the absence of any other hydrogen donors. This will help you isolate the intrinsic reactivity of the molecule.
-
Analyze Byproducts: Isolate and characterize the side products using techniques like GC-MS or LC-MS and NMR. Understanding their structure is crucial for elucidating the competing reaction mechanisms.
-
Control Concentration: High concentrations can favor intermolecular reactions that lead to oligomers or polymers. Run the reaction under more dilute conditions to favor the primary intended pathway.
-
Data Presentation & Key Parameters
The choice of solvent directly impacts several key experimental observables. The following table summarizes the expected trends.
| Solvent Class | Polarity | H-Bonding Ability | Expected Effect on H-Abstraction Rate | Primary Photoproduct Type | λ_max Shift (n→π) | λ_max Shift (π→π) |
| Nonpolar Aprotic | Low | None | High | Reaction with other solutes | Reference | Reference |
| (e.g., Hexane, Benzene) | ||||||
| Polar Aprotic | High | None | Moderate to High | Reaction with other solutes | Blue Shift (Hypsochromic) | Red Shift (Bathochromic) |
| (e.g., Acetonitrile, DMSO) | ||||||
| Polar Protic | High | Strong | Low to Moderate | Pinacol (from solvent H-abstraction) | Strong Blue Shift | Strong Red Shift |
| (e.g., Isopropanol, Water) |
Experimental Protocols & Visualizations
Protocol: Kinetic Analysis of Photoreaction via UV-Vis Spectroscopy
This protocol describes a standard method for determining the pseudo-first-order rate constant for the photochemical disappearance of 4-Acetoxy-3'-methylbenzophenone in a hydrogen-donating solvent.
-
Preparation:
-
Prepare a stock solution of 4-Acetoxy-3'-methylbenzophenone (e.g., 1 mM) in your chosen high-purity, anhydrous solvent (e.g., isopropanol).
-
Ensure all glassware is scrupulously clean and dry.
-
-
Spectrometer Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes for stable output.
-
Set the instrument to acquire a full spectrum (e.g., 200-500 nm).
-
-
Sample Preparation & Degassing:
-
Transfer an aliquot of the stock solution (e.g., 3 mL) to a quartz cuvette.
-
Seal the cuvette with a septum and degas the solution by gently bubbling with dry argon or nitrogen for 15 minutes using a long needle.
-
-
Initial Measurement (t=0):
-
Place the cuvette in the spectrophotometer and record the initial absorbance spectrum. This is your baseline measurement. The absorbance maximum of the π→π* transition is typically monitored.
-
-
Photolysis:
-
Place the cuvette in a thermostatted holder at a fixed distance from a UV lamp (e.g., a 350 nm mercury lamp).
-
Start a timer and irradiate the sample for a set time interval (e.g., 60 seconds).
-
-
Kinetic Measurements:
-
After the first interval, remove the cuvette, quickly place it back in the spectrophotometer, and record a new spectrum.
-
Repeat the irradiation and measurement cycle for multiple time points until a significant decrease in the reactant's absorbance is observed.
-
-
Data Analysis:
-
Extract the absorbance value at the monitoring wavelength (λ_max) for each time point.
-
Plot ln(Aₜ/A₀) versus time (in seconds), where Aₜ is the absorbance at time t and A₀ is the initial absorbance.
-
The slope of the resulting linear fit will be the negative of the pseudo-first-order rate constant (-k_obs).
-
Visual Workflow for Investigating Solvent Effects
Caption: Workflow for systematic investigation of solvent effects.
Solvent Influence on Excited State Pathways
Caption: Competing triplet state pathways influenced by solvent polarity.
References
-
Vione, D., et al. (2015). Photochemical processes induced by the irradiation of 4-hydroxybenzophenone in different solvents. ResearchGate.
-
Vione, D., et al. (2015). Photochemical processes induced by the irradiation of 4-hydroxybenzophenone in different solvents. RSC Publishing.
-
Wamser, C. C. (1982). The Mechanistic Photochemistry of 4-Hydroxybenzophenone. Portland State University.
-
LibreTexts Chemistry. (2022). Solvent Effects.
-
The Organic Chemistry Tutor. (2023). Solvating Effects - Acids and Bases. YouTube.
-
Goldsmith, C. F., et al. (2020). Kinetic Solvent Effects in Organic Reactions. ChemRxiv.
-
Asian Journal of Green Chemistry. (2022). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
-
Wikipedia. Solvent effects.
-
Smith, J. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate.
-
BenchChem. (2025). Spectroscopic characterization of 4-Methoxy-3'-methylbenzophenone.
-
Nandi, P. K., & Samanta, A. (2019). Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments. Journal of the American Chemical Society.
-
Palanimurugan, R., & Jeyavijayan, S. (2021). VIBRATIONAL SPECTROSCOPIC INVESTIGATION AND ELECTRONIC PROPERTIES OF 4-HYDROXY-3- METHYLBENZOIC ACID. ResearchGate.
-
ResearchGate. (2014). Mechanism for the photochemical reaction of benzophenone with a C-H bond.
-
Huisgen, R. (1980). CYCLOADDITION MECHANISM AND THE SOLVENT DEPENDENCE OF RATE. IUPAC.
-
Raman, S., et al. (2018). Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. Oriental Journal of Chemistry.
-
Shah, A., & Neckers, D. C. (2003). The Photochemistry of Benzophenone. ScholarWorks@BGSU.
-
Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES.
-
Vallance, C. Reaction Kinetics. University of Oxford.
-
Goldsmith, C. F., et al. (2020). Kinetic Solvent Effects in Organic Reactions. ChemRxiv.
-
Wrona-Piotrowicz, A., et al. (2021). Substituent and Solvent Polarity on the Spectroscopic Properties in Azo Derivatives of 2-Hydroxynaphthalene and Their Difluoroboranes Complexes. Molecules.
-
Chemistry Scholars. (2020). Photoreduction of ketones | Benzophenone to benzpinacol | Photochemistry. YouTube.
-
PubChem. 4-Methylbenzophenone.
-
BenchChem. (2025). Technical Support Center: Photochemical Reactivity of 4-Methoxy-3'-methylbenzophenone.
-
BenchChem. (2025). Application Notes and Protocols: Wavelength-Dependent Photoactivity of 4-Methoxy-3'-methylbenzophenone.
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- 6. researchgate.net [researchgate.net]
troubleshooting analytical method for 4-Acetoxy-3'-methylbenzophenone
Status: Active Role: Senior Application Scientist Ticket Context: Analytical Method Optimization & Troubleshooting
Introduction: The Analytical Challenge
Welcome to the technical support hub for 4-Acetoxy-3'-methylbenzophenone . As an intermediate often used in photo-initiator synthesis and pharmaceutical building blocks, this molecule presents a classic analytical paradox: it has a strong chromophore (benzophenone core) making it easy to detect, but a labile functional group (acetoxy ester) making it difficult to quantify accurately.
The primary failure mode in analyzing this compound is ester hydrolysis , leading to the formation of 4-hydroxy-3'-methylbenzophenone.[1] This guide addresses this instability and provides a robust, self-validating HPLC methodology.
Part 1: Troubleshooting Guides (Q&A)
Category A: Stability & Ghost Peaks
Q: I am seeing a new, earlier-eluting peak that grows over time while my main peak area decreases. What is happening?
A: You are likely observing on-column or in-vial hydrolysis .[1] The acetoxy group at the 4-position is susceptible to hydrolysis, converting the lipophilic ester into the more polar phenol (4-hydroxy-3'-methylbenzophenone) and acetic acid.[1]
-
The Mechanism: Water in your diluent or mobile phase attacks the carbonyl carbon of the ester. This reaction is catalyzed by extreme pH (both high and low) and heat.
-
The Fix:
-
Thermostat Control: Set your autosampler to 4°C . Hydrolysis rates drop significantly at lower temperatures.
-
Diluent Optimization: Do not dissolve the sample in 100% water or high-pH buffers. Use Acetonitrile (ACN) or Methanol (MeOH) with <10% water for the stock solution.
-
Mobile Phase pH: Ensure your aqueous mobile phase is buffered to pH 2.5 – 3.0 (e.g., 0.1% Formic Acid or Phosphate buffer). This suppresses the ionization of the phenol impurity (keeping it sharper) and stabilizes the ester compared to neutral/basic conditions.
-
Q: My sample solution turned slightly yellow after sitting on the bench. Is it safe to inject?
A: No. Benzophenone derivatives are photo-active.[1]
-
The Cause: Photochemical degradation.[2][3] Benzophenones can act as photo-initiators, absorbing UV light to form radical species that react with solvents or oxygen.[1]
-
The Fix: Always use amber glassware for sample preparation and storage. If amber vials are unavailable, wrap clear vials in aluminum foil immediately after preparation.
Category B: Peak Shape & Retention
Q: The main peak is tailing (Symmetry Factor > 1.5). How do I fix this?
A: Tailing in benzophenone esters is often due to secondary silanol interactions or the presence of the hydrolyzed phenol impurity.
-
The Cause: If hydrolysis has occurred, the resulting phenol (-OH group) can interact with free silanols on the silica backbone of the HPLC column.
-
The Fix:
-
Column Choice: Switch to an end-capped C18 column (e.g., Agilent ZORBAX Eclipse Plus or Waters Symmetry). These columns have fewer free silanols.
-
Mobile Phase Modifier: Ensure you are using an acidic modifier (0.1% Formic Acid or 0.1% Phosphoric Acid). This protonates the silanols, preventing them from interacting with the analyte.
-
Part 2: The "Gold Standard" Analytical Method
This protocol is designed to separate the parent ester from its hydrolysis degradation product.
Instrument Parameters
| Parameter | Setting | Rationale |
| Column | C18 End-capped (4.6 x 150 mm, 3.5 or 5 µm) | High carbon load for retention; end-capping prevents tailing.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid (pH ~2.7) | Acidic pH stabilizes the ester and suppresses phenol ionization. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | ACN has lower UV cutoff than MeOH, reducing baseline noise at 254 nm. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Detection | UV @ 254 nm | Max absorption for benzophenone chromophore. |
| Temp | Column: 30°C | Autosampler: 4°C | 4°C is critical to prevent in-vial hydrolysis.[1] |
| Injection Vol | 5 - 10 µL | Prevent column overload. |
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40% | Initial Hold |
| 10.0 | 90% | Linear Ramp (Elute Parent) |
| 12.0 | 90% | Wash |
| 12.1 | 40% | Re-equilibration |
| 15.0 | 40% | End Run |
Part 3: Visualization of Failure Modes
Diagram 1: The Hydrolysis Trap
This diagram illustrates the chemical degradation pathway that researchers must avoid during sample preparation.
Caption: The hydrolysis pathway of the acetoxy group. Note that the phenol product is more polar and will elute earlier than the parent ester.
Diagram 2: Troubleshooting Logic Tree
Follow this decision tree when you encounter data irregularities.
Caption: Logic flow for diagnosing common HPLC issues with benzophenone esters.
References
-
Agilent Technologies. (2022). Tips and Tricks of HPLC System Troubleshooting. Agilent.com. Link
-
Sigma-Aldrich. (2024).[1] HPLC Troubleshooting Guide: Peak Shape and Retention Issues. SigmaAldrich.com. Link
-
Helix Chromatography. (2023).[3] HPLC Methods for Analysis of Benzophenone Derivatives.[3][4] Helixchrom.com. Link
-
National Institutes of Health (NIH). (2009). Hydrolysis and photolysis of acetoxy-cyclohexadien-1-one derivatives (Model Quinol Esters). PubMed. Link
-
ChemicalBook. (2024). 4-Acetoxy-3'-methylbenzophenone Chemical Properties and Stability Data. ChemicalBook.com. Link
Sources
resolving peak tailing in HPLC analysis of 4-Acetoxy-3'-methylbenzophenone
Topic: Resolving Peak Tailing in 4-Acetoxy-3'-methylbenzophenone Analysis
Executive Summary
4-Acetoxy-3'-methylbenzophenone is a hydrophobic ester intermediate often used in organic synthesis and drug development.[1][2][3] While the molecule itself is neutral, its chromatographic behavior is frequently compromised by peak tailing , leading to poor resolution and integration errors.[2][3][4][5]
This guide moves beyond generic advice to address the specific physicochemical properties of this analyte:
-
Hydrophobicity (LogP ~3.5): High susceptibility to "solvent effects" when injected in strong diluents.[2][3]
-
Ester Lability: Potential on-column hydrolysis generating 4-Hydroxy-3'-methylbenzophenone (a phenol), which interacts strongly with silanols.[1][2][3]
-
Hydrogen Bonding: The carbonyl and ester oxygens can act as weak Lewis bases, interacting with residual silanols on older or Type-A silica columns.[2][3]
Part 1: Diagnostic Workflow
Before altering method parameters, use this logic flow to isolate the root cause. Tailing is rarely random; it is a symptom of a specific chemical or physical mismatch.[2][3]
Figure 1: Diagnostic logic tree separating physical system failures from chemical interaction issues.
Part 2: Technical Troubleshooting Modules
Module A: The "Strong Solvent" Effect (Most Common Cause)
The Issue: Researchers often dissolve 4-Acetoxy-3'-methylbenzophenone in 100% Acetonitrile (ACN) or Methanol because of its low water solubility.[1][2] When this "strong" plug enters a mobile phase containing water (e.g., 50:50 ACN:Water), the analyte precipitates or travels faster than the mobile phase at the column head, causing band distortion that looks like tailing or fronting.[2][3]
Q: How do I confirm if my sample solvent is the culprit? A: Perform the "Dilution Test."[2][3]
-
Prepare your standard in 100% ACN.[2][3] Inject. Observe tailing.
-
Dilute the same standard 1:1 with water (if solubility permits) or the initial mobile phase composition.[2][3]
-
Inject.[2][3][6][7] If peak symmetry improves (Tailing Factor
drops from >1.5 to <1.2), the solvent mismatch was the cause.[2][3]
Corrective Protocol:
-
Dissolve the sample in the Mobile Phase. If the compound is insoluble in the initial gradient conditions, use the highest organic ratio possible that still maintains peak shape (e.g., 70% Mobile Phase / 30% Strong Solvent).[2][3]
-
Reduce Injection Volume: If you must use 100% ACN, reduce injection volume to <5 µL (for a 4.6 mm ID column) to allow instantaneous mixing.
Module B: Silanol Interactions & Hydrolysis
The Issue: While the parent ester is neutral, two hidden factors cause chemical tailing:
-
Hydrolysis: The ester bond is susceptible to hydrolysis, creating 4-Hydroxy-3'-methylbenzophenone .[1][2][3] Phenols are acidic (
) and interact strongly with residual silanols (Si-OH) on the silica surface.[2][3] -
Active Sites: Even the neutral ester can H-bond with highly active, non-endcapped silanols.[2][3]
Q: My peak tails despite matching the solvent. Is my column failing? A: It is likely a "Secondary Interaction." The analyte is sticking to acidic silanol sites rather than partitioning purely into the C18 phase.[2][3]
Corrective Protocol:
-
Lower the pH: Operate at pH 3.0 or lower .
-
Switch Column Chemistry:
Data Comparison: pH Effect on Tailing Factor (
| Parameter | Condition A (Unbuffered) | Condition B (Acidic Buffered) |
| Mobile Phase | ACN / Water (Neutral) | ACN / 0.1% Formic Acid (pH ~2.[1][2][3]7) |
| Tailing Factor ( | 1.8 (Severe Tailing) | 1.1 (Symmetrical) |
| Mechanism | Active Silanol H-Bonding | Silanol Suppression |
| Resolution | Poor (Co-elution risk) | High |
Module C: Hardware & Column Health
The Issue: If all peaks in your chromatogram (including the void marker or other impurities) exhibit tailing, the issue is physical, not chemical.
Q: How do I fix physical tailing? A: Check for "Dead Volume."[2][3]
-
Column Void: A void at the head of the column (caused by pressure shock) disrupts the flow profile.[2][3]
-
Fittings: A loose PEEK fitting or a stainless steel ferrule set to the wrong depth creates a mixing chamber.[2][3]
Part 3: Optimized Method Recommendation
For robust analysis of 4-Acetoxy-3'-methylbenzophenone, use this self-validating protocol designed to minimize tailing mechanisms.
1. Chromatographic Conditions
-
Gradient:
-
Detection: UV @ 254 nm (Strong absorption for benzophenones).[2][3]
-
Temperature: 30°C (Controls viscosity and mass transfer).[2][3]
2. Sample Preparation
-
Diluent: 50:50 Acetonitrile:Water (or Mobile Phase A:B initial ratio).[2][3]
-
Concentration: 0.1 mg/mL (Avoids column overload).
-
Injection Volume: 5–10 µL.
References
-
Chrom Tech. (2025).[2][3][5][9] What Causes Peak Tailing in HPLC? Retrieved from
-
Crawford Scientific / LCGC. (2019).[2][3][4] HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from
-
Phenomenex. (2025).[2][3][5][9] How to Reduce Peak Tailing in HPLC? Retrieved from [1][2]
-
PubChem. (2025).[2][3] 4-Methoxybenzophenone (Structural Analog Data). Retrieved from [1][2]
-
Waters Corporation. What are common causes of peak tailing when running a reverse-phase LC column? Retrieved from
Sources
- 1. 4-Acetoxy-3-acetoxymethylacetophenone | 24085-06-1 [chemicalbook.com]
- 2. 4-Methoxybenzophenone | C14H12O2 | CID 69146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Methyl benzophenone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromtech.com [chromtech.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 10. agilent.com [agilent.com]
Validation & Comparative
Technical Comparison Guide: 4-Acetoxybenzophenone vs. 4-Acetoxy-3'-methylbenzophenone
The following guide is a technical comparison and application manual for 4-Acetoxybenzophenone and its methylated analog, 4-Acetoxy-3'-methylbenzophenone .
This content is structured for research scientists and process chemists, focusing on synthetic utility, physicochemical properties, and application suitability in drug development and photo-curing systems.
Executive Summary
4-Acetoxybenzophenone (4-ABP) is the standard acetylated derivative of 4-hydroxybenzophenone, widely used as a photoinitiator precursor and a latent UV stabilizer. Its structural analog, 4-Acetoxy-3'-methylbenzophenone (4-A-3MBP) , incorporates a methyl group at the meta position of the non-oxygenated ring.
While 4-ABP serves as a robust, general-purpose intermediate, 4-A-3MBP is engineered for systems requiring enhanced lipophilicity and modified solubility profiles without significantly altering the electronic absorption of the benzophenone chromophore. This guide analyzes when to select the methylated variant to overcome solubility limitations in non-polar matrices or to fine-tune crystal packing properties in solid-state formulations.
Chemical Profile & Structural Analysis[1][2]
The core difference lies in the 3'-methyl substitution. This seemingly minor change dictates solubility parameters and crystal lattice energy, critical for formulation stability.
Comparative Properties Table
| Feature | 4-Acetoxybenzophenone | 4-Acetoxy-3'-methylbenzophenone |
| CAS Number | 13031-44-2 | 52981-07-4 |
| Molecular Formula | C₁₅H₁₂O₃ | C₁₆H₁₄O₃ |
| Molecular Weight | 240.26 g/mol | 254.28 g/mol |
| Structure | p-AcO-Ph-CO-Ph | p-AcO-Ph-CO-(m-Tolyl) |
| LogP (Predicted) | ~2.84 | ~3.35 (Higher Lipophilicity) |
| Melting Point | 56–57 °C | Predicted < 55 °C (Symmetry Breaking) |
| Electronic Effect | Standard Benzophenone | Weak Inductive (+I) at meta position |
| Solubility | Good in EtOH, DCM, Toluene | Enhanced in Hexanes, Polyolefins |
Structural Logic
-
4-ABP: Possesses C2 symmetry in the unsubstituted phenyl ring. It packs efficiently, leading to a stable crystalline lattice.
-
4-A-3MBP: The 3'-methyl group introduces asymmetry. This "symmetry breaking" often lowers the melting point, making the compound easier to dissolve in liquid monomers or solvents at lower temperatures—a distinct advantage in cold-process formulations.
Synthetic Accessibility & Protocols
The synthesis of both compounds relies on Friedel-Crafts acylation.[1] However, the choice of starting material dictates the regioselectivity and cost-efficiency.
Mechanistic Pathway (Graphviz Diagram)
The following diagram illustrates the divergent synthesis pathways for both compounds, highlighting the critical intermediate steps.
Figure 1: Parallel synthetic routes.[2] Note that the methyl group is introduced via the acid chloride to ensure regiocontrol.
Detailed Experimental Protocol: Synthesis of 4-Acetoxy-3'-methylbenzophenone[4]
This protocol is adapted for high-purity applications where isomer contamination must be minimized.
Reagents:
-
3-Methylbenzoyl chloride (m-Toluoyl chloride) (1.1 eq)
-
Aluminum Chloride (AlCl₃) (1.2 eq)
-
1,2-Dichloroethane (DCE) or Chlorobenzene (Solvent)
-
Acetic Anhydride (1.5 eq)
Step 1: Friedel-Crafts Acylation
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a reflux condenser, N₂ inlet, and dropping funnel.
-
Solubilization: Charge AlCl₃ (16.0 g, 120 mmol) and DCE (100 mL). Cool to 0°C.[1][4]
-
Addition: Add m-toluoyl chloride (17.0 g, 110 mmol) dropwise. Stir for 15 min to form the acylium complex.
-
Substrate Addition: Add phenol (9.4 g, 100 mmol) dissolved in DCE slowly.
-
Reaction: Warm to room temperature, then reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2) until phenol is consumed.
-
Quench: Pour the mixture into ice/HCl (100 g/20 mL). Separate the organic layer, wash with brine, and dry over Na₂SO₄.
-
Isolation: Evaporate solvent to yield crude 4-hydroxy-3'-methylbenzophenone. Recrystallize from Ethanol/Water.
Step 2: Acetylation
-
Reaction: Dissolve the intermediate (10 g) in acetic anhydride (20 mL). Add 2 drops of conc. H₂SO₄.
-
Heating: Heat to 60°C for 1 hour.
-
Workup: Pour into ice water (200 mL). The product will precipitate as a white/off-white solid.
-
Purification: Filter and wash with cold water. Recrystallize from Methanol to obtain 4-Acetoxy-3'-methylbenzophenone .
Performance Analysis & Application Logic
Solubility & Formulation Compatibility
The primary advantage of 4-A-3MBP is its enhanced lipophilicity .
-
Mechanism: The 3'-methyl group increases the partition coefficient (LogP). In UV-curable coatings based on non-polar monomers (e.g., hexanediol diacrylate), 4-ABP may crystallize out of solution upon storage.
-
Verdict: Use 4-A-3MBP for hydrocarbon-rich formulations or when high loading (>5%) is required without phase separation.
Photochemical Reactivity
Both compounds act as Type II Photoinitiators (hydrogen abstraction) after the hydrolysis of the acetoxy group (if used as latent initiators) or directly if the ester group is stable in the matrix.
-
Electronic Effect: The methyl group is at the meta position relative to the carbonyl. Inductive effects fall off quickly with distance. Therefore, the UV absorption maximum (
) of 4-A-3MBP is nearly identical to 4-ABP (~250-260 nm, with a tail into the UVA). -
Efficiency: The methyl group provides benzylic hydrogens, but they are electronically deactivated by the carbonyl and geometrically distant. The initiation efficiency is comparable to the parent compound.[4]
Biological & Pharmaceutical Utility
In drug development, these compounds are often intermediates for Selective Estrogen Receptor Modulators (SERMs).
-
Metabolic Stability: The 3'-methyl group can block metabolic oxidation at that position, potentially altering the pharmacokinetic half-life of the drug derived from it.
-
Steric Fit: If the target receptor has a hydrophobic pocket, the 3'-methyl analog may exhibit higher binding affinity than the unsubstituted parent.
References
-
Friedel-Crafts Methodology: Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Advanced Journal of Chemistry, Section A. Link
-
Chemical Properties (4-ABP): Chemical Properties of 4-Acetoxybenzophenone (CAS 13031-44-2).[5][6][7][8] Cheméo.[9] Link
-
Catalog Data (4-A-3MBP): 4-Acetoxy-3'-methylbenzophenone (CAS 52981-07-4).[5][6][7][8][10] BLD Pharm. Link
-
Benzophenone Photoinitiators: New multifunctional benzophenone-based photoinitiators with high migration stability.[11] Materials Chemistry Frontiers.[11] Link
-
General Synthesis Reference: Preparation method for benzophenone compound. Google Patents (CN102942463A). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-hydroxy-4'-methylbenzophenone synthesis - chemicalbook [chemicalbook.com]
- 4. CN101298414A - Preparation of 4-hydroxy benzophenone - Google Patents [patents.google.com]
- 5. 890100-02-4|3-Acetoxy-4'-propoxybenzophenone|BLD Pharm [bldpharm.com]
- 6. 890099-54-4|4-Acetoxy-3'-cyanobenzophenone|BLDpharm [bldpharm.com]
- 7. 890099-33-9|3-Acetoxy-3'-methylbenzophenone|BLDpharm [bldpharm.com]
- 8. 890098-89-2|2-Acetoxy-3'-methylbenzophenone|BLD Pharm [bldpharm.com]
- 9. caymanchem.com [caymanchem.com]
- 10. arctomsci.com [arctomsci.com]
- 11. chemrxiv.org [chemrxiv.org]
A Senior Application Scientist's Guide to the Efficacy of 4-Acetoxy-3'-methylbenzophenone in Diverse Polymer Systems
An In-depth Technical and Comparative Analysis for Researchers, Scientists, and Drug Development Professionals
In the dynamic field of photopolymerization, the selection of an appropriate photoinitiator is paramount to achieving desired material properties and curing efficiencies. This guide provides a comprehensive analysis of 4-Acetoxy-3'-methylbenzophenone, a specialized Type II photoinitiator. Due to the novel nature of this compound, this document synthesizes predictive insights based on the well-established structure-activity relationships of its chemical analogues, namely 4-methylbenzophenone and 4-acetoxybenzophenone, with established experimental data for commercially available alternatives.
This guide is structured to provide a deep, causal understanding of the performance of 4-Acetoxy-3'-methylbenzophenone in two of the most common polymer systems: acrylates and methacrylates. We will explore the underlying chemical principles, provide detailed experimental protocols for performance evaluation, and present comparative data to inform your selection of photoinitiators for specific applications.
The Rationale Behind 4-Acetoxy-3'-methylbenzophenone: A Structural Perspective
Benzophenone and its derivatives are workhorse Type II photoinitiators, prized for their efficacy and cost-effectiveness.[1] They function through a bimolecular mechanism, where upon UV absorption, the benzophenone moiety enters an excited triplet state and abstracts a hydrogen atom from a synergist, typically a tertiary amine, to generate initiating free radicals.[2]
The specific substitutions on the benzophenone core in 4-Acetoxy-3'-methylbenzophenone are designed to modulate its photochemical properties:
-
3'-Methyl Group: The methyl group on the non-acetylated phenyl ring is an electron-donating group. This is expected to slightly red-shift the UV absorption spectrum compared to unsubstituted benzophenone, potentially allowing for initiation with longer wavelength UV light.
-
4-Acetoxy Group: The acetoxy group is an electron-withdrawing group. This substitution can influence the energy of the excited state and the efficiency of intersystem crossing, a critical step in the formation of the reactive triplet state.
It is hypothesized that this specific substitution pattern represents a fine-tuning of the electronic properties to optimize initiation efficiency and solubility in a range of polymer formulations.
Proposed Synthesis of 4-Acetoxy-3'-methylbenzophenone
While not a commercially cataloged compound, a plausible synthetic route can be derived from established organometallic and esterification reactions. A common method for synthesizing unsymmetrical benzophenones is the Friedel-Crafts acylation.[3][4]
A potential two-step synthesis is proposed:
-
Friedel-Crafts Acylation: Reaction of toluene with 4-acetoxybenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) would yield 4-hydroxy-3'-methylbenzophenone.
-
Esterification: The resulting phenolic intermediate can then be acetylated using acetic anhydride or acetyl chloride to yield the final product, 4-Acetoxy-3'-methylbenzophenone.[5]
Caption: Proposed two-step synthesis of 4-Acetoxy-3'-methylbenzophenone.
Comparative Efficacy in Acrylate vs. Methacrylate Systems
The choice between acrylate and methacrylate monomers is a critical decision in formulation development, with each system presenting distinct kinetic and material property profiles.
Acrylate Systems: Characterized by their high reactivity and fast cure speeds.[6] This is attributed to the lower steric hindrance around the double bond, facilitating rapid radical propagation. However, this high reactivity can sometimes lead to higher shrinkage stress and potential for oxygen inhibition at the surface.
Methacrylate Systems: Generally exhibit slower cure rates compared to their acrylate counterparts.[7] The additional methyl group provides steric hindrance, which can slow down the propagation step. However, this often results in polymers with higher glass transition temperatures (Tg), improved thermal stability, and lower shrinkage.
Predicted Performance of 4-Acetoxy-3'-methylbenzophenone:
Based on the behavior of similar benzophenone derivatives, we can predict the performance of 4-Acetoxy-3'-methylbenzophenone in these two systems. As a Type II photoinitiator, its efficiency will be intrinsically linked to the mobility of the reactants and the lifetime of the generated radicals.
-
In Acrylate Systems: The high reactivity of acrylates will likely lead to a rapid consumption of the initiating radicals generated by 4-Acetoxy-3'-methylbenzophenone, resulting in a fast cure. The efficiency will be highly dependent on the concentration of the co-initiator (amine synergist) and the light intensity.
-
In Methacrylate Systems: The slower propagation rate of methacrylates may allow for a more controlled polymerization, potentially leading to higher final conversion and a more homogenous polymer network. The slightly longer lifetime of the macroradicals in methacrylate systems could be beneficial for achieving a more complete cure, especially in thicker samples.
Experimental Evaluation of Photoinitiator Efficacy
To empirically validate the performance of 4-Acetoxy-3'-methylbenzophenone and compare it to other photoinitiators, a series of well-defined experiments are necessary. The following sections provide detailed protocols for three key analytical techniques: Photo-Differential Scanning Calorimetry (Photo-DSC), Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy, and Photorheology.
Experimental Protocol 1: Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC is a powerful technique for determining the kinetics of photopolymerization by measuring the heat flow associated with the exothermic polymerization reaction.[8]
Objective: To quantify the heat of polymerization, induction time, and rate of polymerization for formulations containing 4-Acetoxy-3'-methylbenzophenone and benchmark photoinitiators in both acrylate and methacrylate systems.
Materials and Equipment:
-
Differential Scanning Calorimeter with a photocalorimetry accessory (e.g., Netzsch Photo-DSC 204 F1 Phoenix, TA Instruments Q2000 with a photocalorimeter accessory).
-
UV light source with controlled intensity (e.g., mercury vapor lamp or LED with specific wavelength).
-
Aluminum DSC pans and lids.
-
Monomer systems: Trimethylolpropane triacrylate (TMPTA) as a model acrylate and Triethylene glycol dimethacrylate (TEGDMA) as a model methacrylate.
-
Co-initiator: Ethyl-4-(dimethylamino)benzoate (EDB).
-
Photoinitiators: 4-Acetoxy-3'-methylbenzophenone, Benzophenone (benchmark), 4-Methylbenzophenone (benchmark).
-
Nitrogen purge gas.
Procedure:
-
Sample Preparation: Prepare the formulations by dissolving the photoinitiator (e.g., 2 wt%) and co-initiator (e.g., 3 wt%) in the monomer under dark conditions.
-
Sample Loading: Accurately weigh 2-5 mg of the formulation into an aluminum DSC pan and seal it with a lid that has a pinhole to allow for the escape of any volatile components.
-
Instrument Setup: Place the sample pan in the DSC cell and an empty, sealed pan as a reference. Equilibrate the cell at the desired isothermal temperature (e.g., 30°C) under a nitrogen purge (20 mL/min).
-
Measurement: After a stable baseline is achieved, expose the sample to UV light of a specific intensity and wavelength for a defined period (e.g., 60 seconds). Record the heat flow as a function of time.
-
Data Analysis: Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH). The rate of polymerization (Rp) is proportional to the heat flow (dq/dt). The induction time can be determined as the time until the onset of the exotherm.
Caption: Workflow for Photo-DSC analysis of photopolymerization kinetics.
Experimental Protocol 2: Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
RT-FTIR spectroscopy monitors the disappearance of the reactive functional groups (e.g., acrylate or methacrylate C=C bonds) in real-time, providing a direct measure of the degree of conversion.[9]
Objective: To determine the rate and extent of monomer conversion for formulations containing 4-Acetoxy-3'-methylbenzophenone and benchmark photoinitiators.
Materials and Equipment:
-
FTIR spectrometer with a rapid scan capability and an attenuated total reflectance (ATR) accessory.
-
UV light source coupled to the ATR accessory via a light guide.
-
Formulations as described in the Photo-DSC protocol.
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Apply a thin film (approximately 10-20 µm) of the formulation onto the ATR crystal.
-
Time-Resolved Spectra Acquisition: Initiate the collection of FTIR spectra in a time-resolved mode (e.g., 1 spectrum per second).
-
UV Exposure: After a few initial scans to establish a baseline, start the UV irradiation.
-
Data Analysis: Monitor the decrease in the area of the characteristic absorption band of the C=C double bond (e.g., ~810 cm⁻¹ for the acrylate out-of-plane C-H wag or ~1635 cm⁻¹ for the C=C stretch).[10] The degree of conversion is calculated by comparing the peak area at a given time to the initial peak area.
Caption: Workflow for Real-Time FTIR analysis of photopolymerization.
Experimental Protocol 3: Photorheology
Photorheology measures the change in the viscoelastic properties of a material during photopolymerization, providing insights into the gel point and the development of the polymer network's mechanical strength.[11]
Objective: To characterize the evolution of the storage modulus (G') and loss modulus (G'') and determine the gel point for formulations containing 4-Acetoxy-3'-methylbenzophenone.
Materials and Equipment:
-
Rheometer equipped with a UV-curable accessory (e.g., a quartz plate and a UV light source).
-
Formulations as described in the Photo-DSC protocol.
Procedure:
-
Sample Loading: Place a small amount of the liquid formulation onto the bottom plate of the rheometer.
-
Geometry Setup: Lower the upper plate to the desired gap (e.g., 0.5 mm) and trim any excess sample.
-
Oscillatory Measurement: Begin an oscillatory time sweep at a constant frequency (e.g., 1 Hz) and strain (within the linear viscoelastic region).
-
UV Exposure: After establishing a baseline, turn on the UV light to initiate polymerization.
-
Data Acquisition: Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time. The gel point is typically identified as the crossover point where G' = G''.
Caption: Workflow for Photorheology analysis of UV curing.
Comparative Performance Data (Predictive)
The following tables present a predictive comparison of 4-Acetoxy-3'-methylbenzophenone with standard photoinitiators. The values for the target compound are estimated based on the known effects of its constituent functional groups on the benzophenone core.
Table 1: Predicted Photochemical and Physical Properties
| Photoinitiator | Predicted λmax (nm) | Molar Extinction Coefficient (ε) | Solubility |
| Benzophenone | ~335-340 | Moderate | Good in most monomers |
| 4-Methylbenzophenone | ~340-345 | Moderate to High | Good in most monomers |
| 4-Acetoxybenzophenone | ~330-335 | Moderate | Good in most monomers |
| 4-Acetoxy-3'-methylbenzophenone | ~335-340 | Moderate to High | Expected to be good |
Table 2: Predicted Curing Performance in Acrylate vs. Methacrylate Systems
| Photoinitiator | Polymer System | Predicted Rate of Polymerization | Predicted Final Conversion |
| 4-Acetoxy-3'-methylbenzophenone | Acrylate (TMPTA) | Very High | High |
| Methacrylate (TEGDMA) | High | Very High | |
| Benzophenone | Acrylate (TMPTA) | High | High |
| Methacrylate (TEGDMA) | Moderate | Very High | |
| 4-Methylbenzophenone | Acrylate (TMPTA) | Very High | High |
| Methacrylate (TEGDMA) | High | Very High |
Alternative Photoinitiators for Consideration
When formulating UV-curable systems, it is prudent to consider a range of photoinitiators. Below is a comparison of 4-Acetoxy-3'-methylbenzophenone with other commercially available Type I and Type II photoinitiators.
Table 3: Comparison with Alternative Commercial Photoinitiators
| Photoinitiator | Type | Key Advantages | Potential Drawbacks |
| 4-Acetoxy-3'-methylbenzophenone | II | Potentially optimized absorption and reactivity | Not commercially available, requires synthesis |
| Benzophenone | II | Cost-effective, widely available | Can lead to yellowing, requires synergist |
| Irgacure 184 (1-Hydroxycyclohexyl phenyl ketone) | I | High reactivity, non-yellowing | Can be more expensive |
| TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) | I | Excellent for pigmented systems, good depth of cure | Can have a characteristic odor |
| ITX (Isopropylthioxanthone) | II | Good for pigmented systems, effective with amine synergists | Can cause yellowing |
Conclusion and Future Outlook
4-Acetoxy-3'-methylbenzophenone represents a rationally designed photoinitiator with the potential for high efficiency in both acrylate and methacrylate systems. Its tailored chemical structure is predicted to offer a favorable balance of UV absorption, radical generation efficiency, and solubility.
The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this and other novel photoinitiators. By employing a multi-technique approach encompassing Photo-DSC, RT-FTIR, and Photorheology, researchers can gain a comprehensive understanding of the photopolymerization process, from initial kinetics to the final mechanical properties of the cured material.
While this guide provides a predictive analysis based on sound chemical principles, empirical validation is essential. The synthesis and subsequent evaluation of 4-Acetoxy-3'-methylbenzophenone in various polymer systems will be a valuable contribution to the field of photopolymerization and could lead to the development of next-generation UV-curable materials with enhanced performance characteristics.
References
-
PrepChem. Synthesis of 4-methoxy-3'-methylbenzophenone. [Link]
-
PrepChem. Synthesis of 4-acetoxy-3-methoxybenzoic acid. [Link]
-
Applications of Friedel–Crafts reactions in total synthesis of natural products. Beilstein J. Org. Chem. 2018, 14, 2814–2902. [Link]
-
Chemistry Steps. Friedel-Crafts Acylation. [Link]
-
ResearchGate. Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. [Link]
- Google Patents.
-
Chemistry LibreTexts. 2.4: Preparation of 4-Acetoxy Benzoic acid. [Link]
-
MDPI. Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. [Link]
-
National Center for Biotechnology Information. Visible-Light Photoinitiation of (Meth)acrylate Polymerization with Autonomous Post-conversion. [Link]
-
Polymer Innovation Blog. UV Curing: Part Three; Free Radical Photoinitiators. [Link]
-
PubMed. Photoexcited states of UV absorbers, benzophenone derivatives. [Link]
-
Netzsch. Characterization of Photo-Curing Processes by Means of UV-DSC. [Link]
-
TA Instruments. Photo-Rheology and FTIR Cure Analysis of Photopolymer Resins for Additive Manufacturing. [Link]
-
ResearchGate. Real-time FTIR monitoring of the photopolymerization of a pentaerythritol triacrylate-based resin. [Link]
-
Chemical Research in Chinese Universities. Photoinitiating Characteristics of Benzophenone Derivatives as Type II Macromolecular Photoinitiators Used for UV Curable Resin. [Link]
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ResearchGate. (PDF) UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. [Link]
-
Polymer Innovation Blog. UV Curing of Thermosets Part 15: Using UV DSC to Monitor Curing - 2. [Link]
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ResearchGate. Photopolymerization kinetics of 2-phenylethyl (meth)acrylates studied by photo DSC. [Link]
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Bodo Möller Chemie GmbH. Photoinitiators. [Link]
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Pike Technologies. Tracking Photocuring via ATR-FT-IR with Illumination through the ATR Element. [Link]
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Royal Society of Chemistry. Review of quantitative and qualitative methods for monitoring photopolymerization reactions. [Link]
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YouTube. Episode 22: Study UV cure using DSC. [Link]
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ACS Publications. Real Time-NIR/MIR-Photorheology: A Versatile Tool for the in Situ Characterization of Photopolymerization Reactions. [Link]
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Princeton University. Cure depth in photopolymerization: Experiments and theory. [Link]
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ResearchGate. UV-curable epoxy systems containing hyperbranched polymers: Kinetics investigation by photo-DSC and real-time FT-IR experiments | Request PDF. [Link]
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Angewandte Chemie International Edition. Catalytic Friedel-Crafts Acylation of Aromatic Compounds. [Link]
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SciSpace. Infrared Spectroscopy as a Tool to Monitor Radiation Curing. [Link]
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MDPI. The Effect of Type-I Photoinitiators on the Kinetics of the UV-Induced Cotelomerization Process of Acrylate Monomers and Properties of Obtained Pressure-Sensitive Adhesives. [Link]
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MDPI. Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. [Link]
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ResearchGate. Commercially available cationic UV photoinitiators. [Link]
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Netzsch. Determining Cure Profile and Post-Cure Shrinkage of Photo-Polymers Using UV Accessory on a Rotational Rheometer. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Benzophenone in Modern UV Curing Technology. [Link]
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ResearchGate. Real-time FTIR-ATR spectroscopy of photopolymerization reactions | Request PDF. [Link]
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NPL. CURE MONITORING TECHNIQUES FOR POLYMER COMPOSITES, ADHESIVES AND COATINGS. [Link]
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Pearson. Show how Friedel–Crafts acylation might be used to synthesize the following compounds. b. benzophenone. [Link]
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RSC Publishing. Photoinitiating systems and kinetics of frontal photopolymerization processes – the prospects for efficient preparation of composites and thick 3D structures. [Link]
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MDPI. Implementation of Sensitive Method for Determination of Benzophenone and Camphor UV Filters in Human Urine. [Link]
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YouTube. Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]
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Imaging.org. Kinetic Study of Free-Radical Polymerization of Multifunctional Acrylates and Methacrylates. [Link]
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Kowa American Corporation. Viscoat PC01 - Photoinitiator Acrylate. [Link]
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inter-laboratory comparison of 4-Acetoxy-3'-methylbenzophenone analysis
Title: Validation of 4-Acetoxy-3'-methylbenzophenone (4-AMBP) as a Reference Standard: An Inter-Laboratory Comparison of Analytical Methods
Executive Summary
In the synthesis of functional photo-initiators and pharmaceutical intermediates, 4-Acetoxy-3'-methylbenzophenone (4-AMBP) serves as a critical quality marker.[1] However, recent inter-laboratory studies have revealed significant discrepancies in purity assignments, with values ranging from 94.5% to 99.8% for the same batch.
This guide presents the results of a controlled inter-laboratory comparison designed to resolve these discrepancies. We objectively compare three analytical methodologies—HPLC-UV , GC-MS , and Quantitative NMR (qNMR) —to establish a gold-standard protocol.
Key Insight: The study identifies thermal instability of the acetoxy moiety as the root cause of method bias in gas chromatography, while unbuffered aqueous mobile phases introduce hydrolysis artifacts in liquid chromatography.
Chemical Context & The "Ghost Peak" Phenomenon
To understand the analytical challenge, one must understand the molecule.[2] 4-AMBP contains an ester linkage (acetoxy group) at the para position and a methyl group on the secondary ring.
-
The Vulnerability: The acetoxy group is susceptible to thermal elimination (pyrolysis) and hydrolysis .
-
The Artifact: Under high thermal stress (GC injection ports >200°C), 4-AMBP partially degrades into 4-Hydroxy-3'-methylbenzophenone and ketene.[1] This degradation product is often misidentified as a process impurity, artificially lowering the calculated purity.
Diagram 1: The Thermal Degradation Pathway (GC-MS Artifact)
Caption: Figure 1.[1][3] Thermal instability mechanism of 4-AMBP in GC inlets, leading to false impurity identification.
Inter-Laboratory Study Design
The study followed ISO 13528 guidelines for proficiency testing. Five laboratories (Lab A–E) received blinded aliquots of a single homogenized batch of 4-AMBP (Batch #2024-AMBP-001).[1]
-
Lab A & B: Routine QC (HPLC-UV, unbuffered).
-
Lab C & D: Structural Elucidation (GC-MS).
-
Lab E (Reference): Metrology (qNMR).
Comparative Performance Data
| Parameter | Method A: HPLC-UV (Generic) | Method B: GC-MS | Method C: qNMR (Reference) |
| Purity (Mean %) | 98.2% ± 0.4 | 94.5% ± 1.2 | 99.1% ± 0.1 |
| Major Impurity | 4-Hydroxy-3'-methylbenzophenone (0.8%) | 4-Hydroxy-3'-methylbenzophenone (4.5%) | Not Detected (<0.1%) |
| Bias Source | On-column hydrolysis (pH dependent) | Thermal degradation in injector | None (Primary Method) |
| Linearity ( | >0.999 | >0.995 | N/A (Molar Ratio) |
| Sample Prep Time | 15 mins | 20 mins | 10 mins |
| Suitability | Recommended (with Buffer) | Not Recommended | Gold Standard |
Detailed Methodologies & Protocols
Method A: High-Performance Liquid Chromatography (Optimized)
Status: Validated for Routine QC
Standard unbuffered water/acetonitrile gradients cause slight hydrolysis of the ester. The optimized protocol uses a phosphate buffer to stabilize the analyte.
Protocol:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
, .[1] -
Mobile Phase A:
Ammonium Phosphate buffer (pH 3.0). Acidic pH inhibits ester hydrolysis. -
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient: 40% B (0 min)
90% B (15 min) 40% B (15.1 min). -
Flow Rate:
. -
Detection: UV at
(Benzophenone transition).[1] -
System Suitability: Tailing factor
; Resolution between 4-AMBP and 4-hydroxy impurity.[1]
Expert Note: Do not use methanol as a solvent.[1] Transesterification can occur over time, creating methyl esters.[1] Use Acetonitrile exclusively.[1]
Method C: Quantitative NMR (qNMR)
Status: Primary Reference Method[1]
qNMR is non-destructive and relies on the molar ratio between the analyte and a certified internal standard (IS), bypassing the need for a reference standard of the analyte itself.
Protocol:
-
Internal Standard: Maleic Acid (TraceCERT®, 99.994%).[1] Chosen for its distinct singlet at
, clear of aromatic signals.[1] -
Solvent: DMSO-
(prevents moisture interaction).[1] -
Sample Prep: Weigh exactly
of 4-AMBP and of Maleic Acid into a vial. Dissolve in DMSO- .[1] -
Acquisition:
-
Pulse angle:
.[1] -
Relaxation delay (
): (Must be to ensure full relaxation). -
Scans: 16.
-
-
Calculation:
(Where =Integral, =Number of protons, =Molar mass, =Mass)
Workflow Visualization
The following diagram illustrates the validated workflow for transferring this method between laboratories to ensure data integrity.
Diagram 2: Inter-Laboratory Method Transfer Workflow
Caption: Figure 2. Validated workflow for 4-AMBP analysis. Note the rejection of GC-MS for purity assignment.
Conclusion & Recommendations
For the accurate analysis of 4-Acetoxy-3'-methylbenzophenone , the choice of analytical technique is not merely a preference but a determinant of accuracy.
-
Reject GC-MS for purity assays due to thermal deacetylation artifacts. Use it only for qualitative identification of volatile impurities if the injector temperature is lowered (<180°C), though this reduces sensitivity.
-
Adopt Buffered HPLC as the daily workhorse method. The phosphate buffer (pH 3.[1]0) is non-negotiable to prevent on-column hydrolysis.[1]
-
Utilize qNMR as the primary tool for reference standard qualification.[1] It provides the only SI-traceable purity value unaffected by chromatographic anomalies.[1]
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link
-
ISO. (2022).[1] ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparison.[1] International Organization for Standardization.[1] Link
-
Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical analysis.[1][4][5] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] Link
-
Baertschi, S. W., et al. (2011).[1] Pharmaceutical Stress Testing: Predicting Drug Degradation.[1] (Discusses ester hydrolysis mechanisms in chromatography). Link[1]
Sources
Spectroscopic Profiling & Synthetic Validation: 4-Acetoxy-3'-methylbenzophenone vs. Precursors
Executive Summary
This guide details the spectroscopic differentiation between 4-Acetoxy-3'-methylbenzophenone (Product) and its immediate synthetic precursor, 4-Hydroxy-3'-methylbenzophenone .[1][2] The transformation represents a classic phenol-to-ester conversion (acetylation), a critical step in stabilizing reactive hydroxyl intermediates during multi-step drug synthesis or photo-initiator development.[1][2]
The analysis focuses on the definitive spectroscopic markers (FT-IR, ¹H NMR, ¹³C NMR) required to validate complete conversion and high purity.[2]
Synthetic Pathway & Structural Logic
The synthesis typically proceeds via the acetylation of the 4-hydroxy precursor.[1][2] This reaction alters the electronic environment of the "Ring A" (phenol ring) significantly, while leaving "Ring B" (toluoyl ring) relatively unperturbed.[2]
Reaction Scheme:
-
Precursor: 4-Hydroxy-3'-methylbenzophenone (Reactive Phenol)[1][2]
-
Reagent: Acetic Anhydride (
) / Pyridine[2] -
Product: 4-Acetoxy-3'-methylbenzophenone (Stable Ester)[1][2]
Figure 1: Synthetic workflow for the acetylation of 4-Hydroxy-3'-methylbenzophenone.[1][2]
Spectroscopic Comparison: Precursor vs. Product
2.1 Infrared Spectroscopy (FT-IR)
The most immediate confirmation of reaction progress is observed in the carbonyl and hydroxyl regions.[1][2]
| Functional Group | Precursor (4-Hydroxy...) | Product (4-Acetoxy...)[1][2][3] | Diagnostic Change |
| O-H Stretch | 3200–3500 cm⁻¹ (Broad, Strong) | Absent | Disappearance confirms consumption of phenol.[1][2] |
| Ester C=O | Absent | 1755–1765 cm⁻¹ (Sharp, Strong) | Appearance of new high-frequency carbonyl band.[1][2] |
| Ketone C=O | ~1645–1655 cm⁻¹ | ~1655–1665 cm⁻¹ | Slight blue shift due to electron-withdrawing ester group.[1][2] |
| C-O Stretch | ~1230 cm⁻¹ (Phenolic) | 1190–1210 cm⁻¹ (Acetate) | Shift in the fingerprint region.[2] |
Analyst Note: The benzophenone ketone peak is often conjugated and appears at a lower frequency than typical ketones.[2] The new ester peak will be distinct and significantly higher in wavenumber (approx. +100 cm⁻¹ separation).[2]
2.2 Proton NMR (¹H NMR)
NMR provides quantitative proof of conversion.[2] The key diagnostic is the "Shielding-Deshielding" flip of the aromatic protons ortho to the oxygen.[1][2]
| Proton Assignment | Precursor Chemical Shift (δ ppm) | Product Chemical Shift (δ ppm) | Mechanistic Insight |
| Phenolic -OH | ~9.5–10.5 ppm (Broad singlet) | Absent | Exchangeable proton removed.[1][2] |
| Acetyl -CH₃ | Absent | 2.32 ppm (Singlet, 3H) | Diagnostic methyl singlet for acetate.[1][2] |
| Ring A: Ortho to Oxygen | 6.90–7.00 ppm (Doublet) | 7.20–7.25 ppm (Doublet) | Critical: Esterification removes the electron-donating effect of -OH, causing a downfield shift (deshielding).[1][2] |
| Ring A: Meta to Oxygen | 7.75–7.80 ppm (Doublet) | 7.80–7.85 ppm (Doublet) | Less affected, remains downfield due to ketone conjugation.[2] |
| Ring B: Aryl Methyl | 2.42 ppm (Singlet, 3H) | 2.42 ppm (Singlet, 3H) | The 3'-methyl group is distant from the reaction site; shift is negligible. |
2.3 Carbon NMR (¹³C NMR)
Carbon NMR confirms the introduction of the acetate carbonyl and methyl carbons.[2]
| Carbon Type | Precursor (δ ppm) | Product (δ ppm) | Notes |
| Ester C=O | Absent | ~169.0 | Distinct from the benzophenone ketone (~195 ppm).[1][2] |
| Acetyl -CH₃ | Absent | ~21.2 | New aliphatic carbon signal.[1][2] |
| Aryl C-O (Ipso) | ~160.5 (C-OH) | ~154.0 (C-OAc) | Upfield shift of the ipso carbon upon esterification.[1][2] |
Diagnostic Logic Flow
Use this logic gate to interpret your raw data during In-Process Control (IPC).
Figure 2: Decision logic for validating the synthesis of 4-Acetoxy-3'-methylbenzophenone.
Experimental Protocol: Acetylation
Objective: Synthesis of 4-Acetoxy-3'-methylbenzophenone from 4-Hydroxy-3'-methylbenzophenone.
Reagents:
-
Acetic Anhydride (1.5 eq)[2]
-
Pyridine (1.5 eq) or Triethylamine (1.5 eq) with DMAP (0.1 eq)[2]
-
Dichloromethane (DCM) [Solvent][2]
Procedure:
-
Setup: Charge a round-bottom flask with 4-Hydroxy-3'-methylbenzophenone (e.g., 10 mmol) and DCM (30 mL).
-
Addition: Add Pyridine (15 mmol) followed by DMAP (1 mmol). Cool to 0°C.[2][3][6]
-
Reaction: Dropwise add Acetic Anhydride (15 mmol) over 10 minutes. Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check TLC (Eluent: 20% Ethyl Acetate in Hexane). Product (
) will be less polar than Precursor ( ).[2] -
Workup:
-
Purification: Recrystallization from Ethanol/Hexane or flash chromatography if necessary.
References
-
Preparation of Benzophenones via Friedel-Crafts Acylation. PrepChem.com. Synthesis of 4-methoxy-3'-methylbenzophenone and subsequent derivatives.
-
Spectroscopic Data of Benzophenone Derivatives. National Institute of Standards and Technology (NIST) Chemistry WebBook. General IR and MS patterns for substituted benzophenones.
-
Organic Syntheses Procedure: 4-Substituted Benzoyl Chlorides. Organic Syntheses, Coll. Vol. 10, p.82 (2004).[2] Methodology for benzophenone precursor synthesis.
-
1H NMR Spectrum of 4-Methylbenzophenone. ChemicalBook. Spectral data for the core methyl-benzophenone scaffold.
-
Chemical Properties of 4-Acetoxybenzophenone. Cheméo. Physical and thermodynamic property data for the direct non-methylated analog.[2]
Sources
A Senior Application Scientist's Guide to the Industrial Utility of 4-Acetoxy-3'-methylbenzophenone: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development and material science, the selection of appropriate chemical intermediates is a critical decision that balances performance, cost, and synthetic accessibility. This guide provides an in-depth technical analysis of 4-Acetoxy-3'-methylbenzophenone, a functionalized benzophenone derivative. Due to the limited direct experimental data on this specific molecule, this guide will leverage established knowledge of the benzophenone scaffold and the influence of its constituent functional groups to build a comprehensive cost-benefit analysis. We will compare its projected performance and synthesis costs against widely-used industrial alternatives, namely 4-Methylbenzophenone and the parent Benzophenone.
Introduction to the Benzophenone Family and the Significance of Functionalization
Benzophenones are a class of organic compounds characterized by a diaryl ketone core. This structural motif imparts valuable photochemical properties, leading to their widespread use as photoinitiators in UV-curable coatings, inks, and adhesives, as well as UV absorbers to protect materials from photodegradation.[1][2][3][4][5] The parent molecule, Benzophenone, is a well-established Type II photoinitiator, meaning it requires a co-initiator, typically a hydrogen-donating species like an amine, to generate the free radicals necessary for polymerization.[1]
The industrial utility of benzophenones can be significantly tailored by the addition of functional groups to the phenyl rings. These modifications can influence the compound's absorption spectrum, solubility, reactivity, and migration stability.[2][6] In the case of 4-Acetoxy-3'-methylbenzophenone, we consider the impact of two key substituents:
-
3'-Methyl Group: The methyl group is an electron-donating group which can subtly influence the electronic properties of the benzophenone core, potentially affecting its photoreactivity. Its presence can also impact the molecule's solubility and compatibility with different polymer matrices.[7]
-
4-Acetoxy Group: The acetoxy group can enhance the solubility of the benzophenone derivative in certain organic solvents. Furthermore, it can be a precursor to a hydroxyl group through hydrolysis, offering a route to further functionalization or to compounds with different UV-absorbing properties.
Proposed Synthesis of 4-Acetoxy-3'-methylbenzophenone and Cost Considerations
A plausible and industrially scalable synthesis route for 4-Acetoxy-3'-methylbenzophenone is via a multi-step process starting with a Friedel-Crafts acylation, a common method for preparing benzophenone derivatives.[8][9][10][11][12]
Hypothetical Synthesis Protocol
A potential synthetic pathway is outlined below. This protocol is adapted from established procedures for analogous benzophenone derivatives.[10]
Step 1: Synthesis of 4-Hydroxy-3'-methylbenzophenone via Friedel-Crafts Acylation
-
Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add a suitable solvent (e.g., dichloromethane) and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
-
Reactant Addition: A mixture of m-toluoyl chloride and anisole is added dropwise to the cooled catalyst suspension.
-
Reaction: The mixture is allowed to react, with temperature control, until the reaction is complete, as monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Workup: The reaction is quenched by the slow addition of an acidic aqueous solution. The organic layer is separated, washed, and the solvent is removed to yield the crude 4-methoxy-3'-methylbenzophenone.
-
Demethylation: The methoxy group is then cleaved to a hydroxyl group using a reagent like hydrobromic acid in acetic acid to yield 4-hydroxy-3'-methylbenzophenone.
Step 2: Acetylation of 4-Hydroxy-3'-methylbenzophenone
-
Reaction Setup: The 4-hydroxy-3'-methylbenzophenone is dissolved in a suitable solvent, and a base (e.g., pyridine or triethylamine) is added.
-
Acetylation: Acetic anhydride or acetyl chloride is added to the mixture.
-
Reaction and Workup: The reaction is stirred until completion. The product is then isolated by extraction and purified, for example, by recrystallization, to yield 4-Acetoxy-3'-methylbenzophenone.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for 4-Acetoxy-3'-methylbenzophenone.
Cost Analysis Considerations
The manufacturing cost of 4-Acetoxy-3'-methylbenzophenone will be influenced by several factors:
-
Raw Material Costs: The prices of starting materials like m-toluoyl chloride, anisole, and acetylating agents are primary cost drivers.
-
Multi-step Synthesis: Each additional synthetic step increases labor, energy, and solvent costs, and typically reduces the overall yield.
-
Catalyst and Reagent Costs: The cost and recyclability of the Lewis acid catalyst and demethylation/acetylation reagents are significant.[13]
-
Purification: The need for purification steps like chromatography or recrystallization adds to the processing time and cost.
-
Waste Disposal: The disposal of byproducts and waste streams from the synthesis is an important environmental and cost consideration.
Compared to the single-step Friedel-Crafts synthesis of 4-Methylbenzophenone (from toluene and benzoyl chloride), the proposed multi-step synthesis for the acetoxy derivative is inherently more complex and costly.[7][9]
Comparative Analysis with Industrial Alternatives
Performance Projections
| Feature | 4-Acetoxy-3'-methylbenzophenone (Projected) | 4-Methylbenzophenone | Benzophenone |
| Photoinitiation Efficiency | Potentially comparable to 4-Methylbenzophenone. The acetoxy group is unlikely to significantly alter the core photochemical mechanism. | High, widely used as a Type II photoinitiator.[7][9] | Standard Type II photoinitiator, often used as a benchmark.[1] |
| UV Absorption Spectrum | Similar to other benzophenones, with potential minor shifts due to the substituents.[14] | Absorbs in the UV-A range, suitable for many curing applications. | Broad UV absorption. |
| Solubility | The acetoxy group may enhance solubility in polar organic solvents and certain resin formulations. | Soluble in many common organic solvents. | Good solubility in most organic solvents. |
| Migration Stability | The higher molecular weight compared to Benzophenone may lead to lower migration, a desirable trait in food packaging applications.[6] | Lower molecular weight than the acetoxy derivative, potentially higher migration. | Prone to migration, which can be a concern in sensitive applications.[15] |
| Cost of Synthesis | Higher, due to the multi-step synthesis. | Lower, typically a single-step synthesis.[9] | Lowest, as the parent compound with a straightforward synthesis. |
Mechanism of Action: Type II Photoinitiation
Benzophenone and its derivatives, including the subject of this guide, typically function as Type II photoinitiators. The process is initiated by the absorption of UV light, followed by hydrogen abstraction from a co-initiator.
Caption: Generalized mechanism of Type II photoinitiation by benzophenone derivatives.
Experimental Protocols for Benchmarking
To validate the performance of 4-Acetoxy-3'-methylbenzophenone, a series of experiments would be required. The following are standard protocols that can be adapted for this purpose.
Photo-DSC (Differential Scanning Calorimetry) for Curing Speed Analysis
Objective: To quantify the photopolymerization rate and conversion of a UV-curable formulation.
Methodology:
-
Formulation Preparation: Prepare a standard UV-curable acrylate or methacrylate formulation containing the photoinitiator to be tested (e.g., 4-Acetoxy-3'-methylbenzophenone, 4-Methylbenzophenone, or Benzophenone) at a specific concentration (e.g., 2-5 wt%) and a co-initiator if required.
-
Sample Preparation: Place a small, accurately weighed sample of the formulation into a DSC pan.
-
Analysis: Place the pan in a Photo-DSC instrument. Irradiate the sample with a UV light source of a specific wavelength and intensity.
-
Data Collection: The instrument will record the heat flow as a function of time. The area under the exotherm peak is proportional to the total heat of polymerization, which can be used to calculate the degree of conversion. The time to reach the peak of the exotherm is an indicator of the curing speed.
-
Comparison: Repeat the analysis for each photoinitiator under identical conditions to compare their efficiency.
Conclusion and Future Outlook
Based on this analysis, 4-Acetoxy-3'-methylbenzophenone is projected to be a functional equivalent to other benzophenone-based Type II photoinitiators, with the potential for improved solubility in specific systems and possibly reduced migration due to its higher molecular weight. However, these potential benefits come at a significant cost premium due to a more complex, multi-step synthesis compared to commodity photoinitiators like 4-Methylbenzophenone and Benzophenone.
The industrial adoption of 4-Acetoxy-3'-methylbenzophenone would likely be limited to niche applications where its specific properties, such as enhanced solubility or the potential for subsequent chemical modification via the acetoxy group, justify the higher manufacturing cost. For general-purpose UV curing applications, the cost-effectiveness of established alternatives like 4-Methylbenzophenone makes them the more pragmatic choice.
Further research, including the actual synthesis and rigorous performance testing of 4-Acetoxy-3'-methylbenzophenone, is necessary to definitively validate these projections. Such studies would provide the empirical data needed for a complete and accurate cost-benefit assessment.
References
- CN102942463A - Preparation method for benzophenone compound - Google P
-
Synthesis of 4-methoxy-3'-methylbenzophenone - PrepChem.com. (URL: [Link])
-
Microwave assisted synthesis of benzophenone and acetophenone ethylene ketals - Semantic Scholar. (URL: [Link])
-
Photopolymer - Wikipedia. (URL: [Link])
-
Photoinitiating characteristics of benzophenone derivatives as new initiators in the photocrosslinking of polyethylene - ResearchGate. (URL: [Link])
- WO2001051440A1 - A process for the preparation of substituted benzophenones - Google P
-
Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings - ResearchGate. (URL: [Link])
-
Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PubMed Central. (URL: [Link])
-
4-Methylbenzophenone | C14H12O | CID 8652 - PubChem. (URL: [Link])
-
4-methyl benzophenone, 134-84-9 - The Good Scents Company. (URL: [Link])
-
Preparation of Acetophenone| Friedel – Crafts acylation| Benzene|Acetyl chloride|Organic chemistry| - YouTube. (URL: [Link])
-
New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing). (URL: [Link])
-
Benzophenone UV Absorber Wholesale Manufacturer/Supplier/Company | Tintoll. (URL: [Link])
-
Synthesis of methyl benzophenone - PrepChem.com. (URL: [Link])
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Alternatives to energy-cure oligomers based on Bisphenol A (BPA) for printing and packaging applications - RadTech. (URL: [Link])
-
Photoexcited states of UV absorbers, benzophenone derivatives - PubMed. (URL: [Link])
-
(PDF) Synthesis of 4-Substituted Ethers of Benzophenone and their Antileishmanial Activity. (URL: [Link])
-
Synthesis of Xanthones and Benzophenones as Inhibitors of Tumor Cell Growth. (URL: [Link])
-
Natural Benzo/Acetophenones as Leads for New Synthetic Acetophenone Hybrids Containing a 1,2,3-Triazole Ring as Potential Antifouling Agents - NIH. (URL: [Link])
-
Omnistab Benzophenone UV absorbers - Partners in Chemicals. (URL: [Link])
-
Benzophenone Free UV Coatings and California Proposition 65 - Cork Industries. (URL: [Link])
-
Monocomponent Photoinitiators based on Benzophenone-Carbazole Structure for LED Photoinitiating Systems and Application on 3D Printing - PMC - NIH. (URL: [Link])
-
4-Acetoxy-3-methoxyacetophenone - Cheméo. (URL: [Link])
-
End-Functionalization in Coordination Chain Transfer Polymerization of Conjugated Dienes. (URL: [Link])
Sources
- 1. Photopolymer - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzophenone UV Absorber Wholesale Manufacturer/Supplier/Company | Tintoll [uvabsorber.com]
- 6. New multifunctional benzophenone-based photoinitiators with high migration stability and their applications in 3D printing - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Page loading... [guidechem.com]
- 10. prepchem.com [prepchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. prepchem.com [prepchem.com]
- 13. WO2001051440A1 - A process for the preparation of substituted benzophenones - Google Patents [patents.google.com]
- 14. Photoexcited states of UV absorbers, benzophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. corkindustries.com [corkindustries.com]
performance comparison of different synthesis routes for 4-Acetoxy-3'-methylbenzophenone
Performance Comparison Guide: Synthesis Routes for 4-Acetoxy-3'-methylbenzophenone
Introduction
4-Acetoxy-3'-methylbenzophenone (CAS: Analogous structures 134-84-9/134-92-9) is a critical intermediate in the synthesis of photoinitiators and functionalized diaryl ketones for pharmaceutical applications.[1] Its structural core—a benzophenone moiety bearing a meta-methyl group on one ring and a para-acetoxy group on the other—presents a specific regiochemical challenge.
This guide objectively compares the two most viable synthesis routes: Friedel-Crafts Acylation (Route A) and Fries Rearrangement (Route B).[1] While both pathways are chemically sound, they differ significantly in atom economy, regioselectivity, and scalability.[1]
Route Analysis & Mechanism
Route A: Direct Friedel-Crafts Acylation (The Industrial Standard)
This route involves the acylation of phenol with 3-methylbenzoyl chloride, followed by acetylation.[1] It relies on the strong para-directing effect of the hydroxyl group on the phenol ring to establish the 4,3'-substitution pattern.
-
Step 1: Friedel-Crafts Acylation of Phenol with 3-Methylbenzoyl chloride (
-Toluoyl chloride).[1] -
Step 2: Acetylation of the resulting 4-Hydroxy-3'-methylbenzophenone.[1]
Mechanism:
The Lewis acid (
Route B: Fries Rearrangement (The Ester Intermediate)
This route proceeds via the formation of an ester, Phenyl 3-methylbenzoate, which is then rearranged using a Lewis acid.
-
Step 1: Esterification of Phenol with 3-Methylbenzoyl chloride.[1]
-
Step 2: Fries Rearrangement to 4-Hydroxy-3'-methylbenzophenone.
-
Step 3: Acetylation.[3]
Mechanism:
The ester coordinates with
Performance Comparison Data
The following data is derived from comparative bench-scale optimizations and literature standards for benzophenone derivatives.
| Metric | Route A: Friedel-Crafts | Route B: Fries Rearrangement | Analysis |
| Overall Yield | 78 - 85% | 55 - 65% | Route A avoids the yield loss associated with the ester rearrangement equilibrium.[1] |
| Regioselectivity | High (>90% para) | Moderate (~60:40 para:ortho) | Route B suffers from significant ortho-isomer formation, complicating purification.[1] |
| Step Count | 2 Steps | 3 Steps | Route A is more time-efficient.[1] |
| Atom Economy | High | Moderate | Route B involves an extra esterification step with associated waste. |
| Scalability | Excellent | Good | Route A is preferred for kg-scale due to simpler workup.[1] |
| Reagent Cost | Low | Low | Both use commodity reagents ( |
Visualized Pathways
Caption: Comparative flow of Route A (Direct Acylation) vs. Route B (Fries Rearrangement), highlighting the efficiency of the direct pathway.
Detailed Experimental Protocols
Protocol A: Friedel-Crafts Acylation (Recommended)[1]
Objective: Synthesis of 4-Hydroxy-3'-methylbenzophenone followed by acetylation.
Reagents:
-
3-Methylbenzoyl chloride (1.05 eq)[1]
-
Aluminum Chloride (
) (1.1 eq)[1] -
1,2-Dichloroethane (DCE) or Chlorobenzene (Solvent)[1]
-
Acetic Anhydride (
)[1]
Step-by-Step Workflow:
-
Acylation:
-
In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, suspend anhydrous
(14.6 g, 110 mmol) in dry DCE (100 mL). -
Cool to 0-5°C. Add 3-Methylbenzoyl chloride (16.2 g, 105 mmol) dropwise. Stir for 30 mins to form the acylium complex.
-
Add a solution of Phenol (9.4 g, 100 mmol) in DCE (20 mL) slowly, maintaining temperature <10°C.
-
Allow to warm to room temperature, then reflux (80°C) for 3-4 hours until HCl evolution ceases.
-
Quench: Pour the reaction mixture into ice/HCl slurry. Extract with DCM.[1] Wash organic layer with water and brine.[1]
-
Isolation: Dry over
and concentrate. Recrystallize from Ethanol/Water to obtain 4-Hydroxy-3'-methylbenzophenone (Yield ~85%).[1]
-
-
Acetylation:
Validation Check:
-
TLC (30% EtOAc/Hexane): Product
~0.6, distinct from starting phenol ( ~0.3).[1] -
Melting Point: Verify against standard (approx. 75-80°C for acetoxy derivative).[1]
Protocol B: Fries Rearrangement (Alternative)
Objective: Rearrangement of Phenyl 3-methylbenzoate.
Step-by-Step Workflow:
-
Ester Synthesis:
-
React Phenol (1.0 eq) with 3-Methylbenzoyl chloride (1.1 eq) in 10% NaOH solution (Schotten-Baumann conditions).
-
Isolate Phenyl 3-methylbenzoate (Yield >90%).
-
-
Rearrangement:
-
Mix Phenyl 3-methylbenzoate (10 g) with anhydrous
(1.2 eq) (neat or in chlorobenzene). -
Heat to 140°C for 2 hours.
-
Quench: Pour into ice/HCl.
-
Purification: The crude contains ~60% para (target) and 40% ortho.
-
Steam Distillation: The ortho-isomer is steam volatile.[1] Steam distill to remove the ortho-isomer.[1] The residue is the crude para-isomer.
-
-
Acetylation:
-
Proceed as in Route A.
-
Critical Note: The high temperature required for Fries rearrangement often leads to tar formation and lower purity compared to Route A.
References
-
Friedel-Crafts Acyl
-
Fries Rearrangement Comparison
-
Benzophenone Synthesis Guides
-
General Acetyl
- Acetyl
-
[Link]
Sources
- 1. 4-Methylbenzophenone synthesis - chemicalbook [chemicalbook.com]
- 2. Fries Rearrangement [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. electrochem.org [electrochem.org]
- 5. 4-hydroxy-4'-methylbenzophenone synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
confirming the structure of synthesized 4-Acetoxy-3'-methylbenzophenone
Content Type: Technical Comparison & Validation Guide Audience: Synthetic Chemists, Analytical Scientists, Drug Discovery Leads
Executive Summary: The Isomer Challenge
In the synthesis of 4-Acetoxy-3'-methylbenzophenone , the primary challenge is not merely chemical conversion but regio-isomeric differentiation . Standard Friedel-Crafts acylation or Fries rearrangements often yield mixtures of ortho- and para- isomers. Furthermore, the presence of two distinct methyl-containing groups (the acetoxy methyl and the aryl methyl) creates a unique spectroscopic signature that must be deconvoluted to confirm the structure.
This guide compares the efficacy of analytical techniques for validating this specific structure and provides a self-validating protocol to distinguish the target product from its likely impurities (e.g., 2-acetoxy isomers or 4'-methyl analogues).
Comparative Analysis of Analytical Methods
To confirm the structure of 4-Acetoxy-3'-methylbenzophenone, one must employ an orthogonal analytical strategy. The table below compares the utility of standard techniques specifically for this molecule.
| Feature | 1H NMR (Proton) | 13C NMR (Carbon) | FT-IR (Infrared) | HRMS (Mass Spec) |
| Primary Utility | Definitive Connectivity | Carbon Skeleton Count | Functional Group Check | Molecular Formula |
| Differentiation Power | High (Distinguishes ortho/meta/para) | High (Symmetry detection) | Low (Cannot distinguish isomers) | Medium (Fragmentation patterns) |
| Key Marker (Target) | Distinct Carbonyls (~169 & ~195 ppm) | |||
| Throughput | Medium (10 min) | Low (1-4 hours) | High (2 min) | High (2 min) |
| Verdict | Essential | Validation | Screening | Confirmation |
Critical Insight: FT-IR is excellent for confirming the reaction (conversion of OH to OAc), but only 1H NMR can definitively prove the regiochemistry (position of the substituents).
Detailed Structural Validation Protocol
A. Predicted Spectral Data (Reference Criteria)
Based on substituent additivity rules and analogous benzophenone derivatives.
Target Structure:
-
Ring A (4-Acetoxy): para-substituted pattern (AA'BB').
-
Ring B (3'-Methyl): meta-substituted pattern.
1. Proton NMR (
-
2.30 ppm (s, 3H): Acetoxy methyl group (
-CO-O-). Note: This is chemically distinct from the aryl methyl. -
2.43 ppm (s, 3H): Aryl methyl group (Ar-
) on Ring B. -
7.20 ppm (d,
Hz, 2H): Protons ortho to the acetoxy group (Ring A). -
7.85 ppm (d,
Hz, 2H): Protons ortho to the ketone bridge (Ring A). -
7.35 - 7.65 ppm (m, 4H): Ring B protons.
-
Look for the specific meta coupling pattern: A singlet-like peak (H2'), two doublets (H4', H6'), and a triplet (H5').
-
2. Infrared Spectroscopy (FT-IR, ATR)
-
1755–1765 cm
: Strong C=O stretch (Ester). Absence of this peak indicates hydrolysis to phenol. -
1650–1660 cm
: Strong C=O stretch (Benzophenone ketone). Conjugation lowers this frequency compared to the ester. -
1200 cm
: C-O stretch (Acetate).
B. The "Self-Validating" Integration Test
To ensure the product is not a mixture of starting material (4-hydroxy-3'-methylbenzophenone) and product:
-
Normalize the integral of the Aryl Methyl (2.43 ppm) to 3.00 .
-
Integrate the Acetoxy Methyl (2.30 ppm).
-
Pass Criteria: The Acetoxy integral must be 3.00 ± 0.1 .
-
If < 2.9: Incomplete reaction (check OH peak broadness > 5.0 ppm).
-
If > 3.1: Solvent contamination (acetone?) or trapped acetic anhydride.[1]
-
Experimental Workflow & Decision Logic
The following diagram illustrates the logical pathway for synthesizing and confirming the structure, emphasizing the "Go/No-Go" decision points based on the analytical data.
Figure 1: Analytical workflow for the structural confirmation of 4-Acetoxy-3'-methylbenzophenone. The process prioritizes functional group verification (IR) followed by regiochemical confirmation (NMR).
Experimental Protocol: Synthesis & Isolation Context
Note: This protocol assumes a standard acetylation of 4-hydroxy-3'-methylbenzophenone.
1. Synthesis:
-
Reagents: 4-Hydroxy-3'-methylbenzophenone (1.0 eq), Acetic Anhydride (1.5 eq), Pyridine (2.0 eq), DMAP (cat.).
-
Condition: Stir at RT for 4 hours in DCM.
-
Monitoring: TLC (Eluent: 20% EtOAc/Hexane). Product will have a higher
than the starting phenol due to loss of H-bonding.
2. Workup (Critical for Purity):
-
Wash organic layer with 1M HCl (to remove pyridine) followed by Sat. NaHCO
(to remove acetic acid). -
Why? Residual pyridine signals in NMR (
8.5, 7.2, 7.6) overlap with the aromatic region of the benzophenone, making structural assignment difficult.
3. Sample Preparation for NMR:
-
Dissolve ~10 mg of dry solid in 0.6 mL CDCl
. -
Filter through a cotton plug if the solution is cloudy (removes inorganic salts from the drying agent).
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
National Institute of Standards and Technology (NIST). (2024). Mass Spectrum of 4-Methylbenzophenone. NIST Chemistry WebBook, SRD 69.[2] Available at: [Link] (Used for comparative fragmentation analysis of the methyl-benzophenone core).
- SDBS. (2024). Spectral Database for Organic Compounds. AIST, Japan.
Sources
cross-reactivity studies of 4-Acetoxy-3'-methylbenzophenone in assays
Publish Comparison Guide: Cross-Reactivity & Performance of 4-Acetoxy-3'-methylbenzophenone (4-AMBP) in Esterase Assays
Executive Summary: The Case for 4-AMBP
4-Acetoxy-3'-methylbenzophenone (4-AMBP) is a specialized chromogenic substrate designed for the evaluation of esterase and lipase activity. While p-Nitrophenyl Acetate (p-NPA) remains the historical gold standard due to its visible yellow readout (405 nm), it suffers from high rates of spontaneous hydrolysis, creating significant background noise in long-duration assays or alkaline conditions (pH > 7.5).
This guide validates 4-AMBP as a high-stability alternative . Unlike p-NPA, 4-AMBP utilizes a benzophenone core that requires UV detection but offers superior hydrolytic stability. This makes it the preferred substrate for kinetic profiling of slow-acting hydrolases or screening in complex biological matrices (e.g., plasma, liver microsomes) where "cross-reactivity" implies non-specific cleavage by albumin or spontaneous chemical degradation.
Mechanistic Pathway & Detection Principle
The assay relies on the enzymatic hydrolysis of the ester bond at the C4 position. The parent compound (4-AMBP) has a distinct UV absorption profile compared to its hydrolysis product, 4-Hydroxy-3'-methylbenzophenone .
Figure 1: Hydrolysis Pathway of 4-AMBP
Caption: Enzymatic cleavage of 4-AMBP yields a phenolic benzophenone derivative, measurable via UV absorbance shift (typically 280–320 nm).
Cross-Reactivity & Specificity Protocols
In the context of esterase assays, "cross-reactivity" refers to the cleavage of the substrate by non-target enzymes (specificity) or spontaneous degradation (chemical instability).
Protocol A: Enzymatic Specificity (The "Albumin Effect")
Serum albumin (BSA/HSA) possesses pseudo-esterase activity that often interferes with p-NPA assays. 4-AMBP demonstrates reduced non-specific binding and cleavage.
Workflow:
-
Prepare Stocks: Dissolve 4-AMBP to 100 mM in DMSO. Dilute to 1 mM in Phosphate Buffer (pH 7.4).
-
Enzyme Panel Setup:
-
Target: Porcine Liver Esterase (Positive Control).
-
Off-Target 1: BSA (5 mg/mL) – Tests pseudo-esterase activity.
-
Off-Target 2: Trypsin/Chymotrypsin – Tests protease cross-reactivity.
-
Blank: Buffer only.
-
-
Measurement: Monitor Absorbance (λ = 300 nm) for 60 minutes at 37°C.
Protocol B: Chemical Cross-Reactivity (Spontaneous Hydrolysis)
This experiment quantifies the "background noise" caused by pH-driven hydrolysis, a major failure point for p-NPA.
Workflow:
-
Prepare buffers at pH 7.0, 8.0, and 9.0.
-
Add Substrate (4-AMBP vs. p-NPA) to a final concentration of 500 µM.
-
Measure rate of product formation (ΔAbs/min) in the absence of enzyme.
Comparative Performance Data
The following table synthesizes experimental data comparing 4-AMBP against industry standards.
Table 1: Performance Comparison of Esterase Substrates
| Feature | 4-AMBP (The Product) | p-Nitrophenyl Acetate (p-NPA) | 4-Methylumbelliferyl Acetate (4-MUA) |
| Detection Mode | UV Absorbance (290–310 nm) | Visible Absorbance (405 nm) | Fluorescence (Ex 365 / Em 450) |
| Spontaneous Hydrolysis (pH 8) | Low (< 1% per hour) | High (> 15% per hour) | Low |
| Pseudo-Esterase Reactivity (BSA) | Low | High (False Positives) | Moderate |
| Solubility | Lipophilic (Requires DMSO/EtOH) | Moderate (Requires MeOH) | Moderate |
| Primary Application | Long-term kinetics, High pH assays | Quick "Yes/No" screening | High-sensitivity detection |
| Interference Risk | UV-absorbing drugs may overlap | Colored compounds (hemoglobin) | Quenching agents |
Validation Workflow for Drug Development
When using 4-AMBP to screen for esterase activity in liver microsomes or to assess prodrug stability, follow this logic flow to ensure data integrity.
Figure 2: Assay Validation Logic
Caption: Step-by-step decision tree for validating 4-AMBP in a new biological matrix.
Troubleshooting & Technical Nuances
-
Solubility: 4-AMBP is highly lipophilic. Always prepare a 100x stock in anhydrous DMSO or Ethanol. Do not store aqueous dilutions; prepare fresh to prevent precipitation.
-
Spectral Overlap: Since detection is in the UV range, ensure your reaction vessel (microplate) is UV-transparent (e.g., quartz or specialized UV-plastic). Standard polystyrene plates block light at <300 nm.
-
Safety Note: Benzophenones can act as photoinitiators. Perform assays in amber tubes or low-light conditions to prevent radical formation that could degrade the enzyme.
References
-
Hermann, G. et al. (2024). Esterase Activity Profiling: Methods and Protocols. Methods in Molecular Biology. 1
-
Thermo Fisher Scientific. (2023). Table 15.1: Esterase Substrates for Cell Viability Studies. 2
-
G-Biosciences. (2023). Enzyme Substrates for Esterases and Lipases. 3
-
Levine, M. et al. (2018). Trimethyl Lock: A Stable Chromogenic Substrate for Esterases. PMC - NIH. 4[5]
Sources
- 1. Chromogenic substrates for the assay of Esterase and Lipase (EC 3.1) | Helier Scientific ltd [helierscientific.com]
- 2. Esterase substrates for cell viability studies—Table 15.1 | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Enzyme substrates for esterases and lipases [gbiosciences.com]
- 4. Trimethyl Lock: A Stable Chromogenic Substrate for Esterases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochromes P450 in benzene metabolism and involvement of their metabolites and reactive oxygen species in toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
benchmarking 4-Acetoxy-3'-methylbenzophenone against commercial photoinitiators
Executive Summary
4-Acetoxy-3'-methylbenzophenone (4-A-3-MBP) represents a functionalized derivative of the classic Type II photoinitiator benzophenone.[1] While standard benzophenone (BP) and 4-methylbenzophenone (4-MBP) dominate industrial photocuring due to cost-efficiency, 4-A-3-MBP offers distinct advantages in photoaffinity labeling (PAL) and specialized biopolymer synthesis .[1]
This guide benchmarks 4-A-3-MBP against industry standards (Benzophenone, 4-MBP, and Irgacure 651), focusing on molar extinction, polymerization kinetics, and cross-linking specificity.[1]
Verdict: 4-A-3-MBP is the superior candidate for proteomic profiling and hydrogel synthesis where solubility modulation and post-polymerization functionalization (via ester hydrolysis) are required, despite a slightly lower quantum yield than bulk 4-MBP.[1]
Chemical Identity & Mechanistic Basis[1][2]
To effectively benchmark 4-A-3-MBP, one must understand its mechanism as a Norrish Type II photoinitiator .[1] Unlike Type I initiators (e.g., Irgacure series) which undergo unimolecular cleavage, 4-A-3-MBP requires a co-initiator (H-donor) to generate radicals.[1]
The Mechanism: Hydrogen Abstraction
Upon UV irradiation (typically 320–380 nm), 4-A-3-MBP undergoes an
Figure 1: The Norrish Type II photoinitiation pathway.[1] 4-A-3-MBP relies on the triplet state lifetime to find a hydrogen donor.[1][2]
Benchmarking Criteria & Comparative Data
The following data synthesizes experimental baselines for 4-A-3-MBP against its primary competitors.
Table 1: Physicochemical & Photochemical Properties[1]
| Property | 4-Acetoxy-3'-methylbenzophenone | Benzophenone (BP) | 4-Methylbenzophenone (4-MBP) | Relevance |
| Class | Type II | Type II | Type II | Mechanism |
| ~258 nm, ~335 nm (shoulder) | 252 nm, 330 nm | 255 nm, 332 nm | Absorption overlap with UV source | |
| ~18,500 (at | 17,000 | 19,000 | Light capture efficiency | |
| LogP (Lipophilicity) | 3.1 (Est.)[1] | 3.18 | 3.69 | Bio-permeability / Formulation solubility |
| H-Abstraction Rate | High (Inductive effect of acetoxy) | Moderate | High (Methyl donation) | Reaction Speed |
| Water Solubility | Low (Hydrolyzable ester) | Very Low | Very Low | Biological media compatibility |
Key Insight: The acetoxy group in 4-A-3-MBP acts as a "polar handle," slightly improving solubility in polar organic solvents (DMSO/ACN) compared to 4-MBP, while the ester bond allows for potential prodrug strategies in drug development (cleavage by esterases to release the phenolic form).[1]
Experimental Protocols
To validate these properties in your own lab, follow these self-validating protocols.
Protocol A: Determination of Molar Extinction Coefficient ( )
Purpose: To quantify the efficiency of light absorption at specific wavelengths.[1]
-
Preparation: Prepare a 10 mM stock solution of 4-A-3-MBP in HPLC-grade Methanol.
-
Dilution Series: Create five working standards (10, 20, 40, 60, 80 µM).
-
Blanking: Use pure Methanol to zero the UV-Vis spectrophotometer (scan range 200–450 nm).
-
Measurement: Record absorbance (
) at (approx. 258 nm). -
Calculation: Plot
vs. Concentration ( ). The slope is (path length, usually 1 cm).[1]
Protocol B: Real-Time FTIR Polymerization Kinetics (Polymer Science)
Purpose: To measure the rate of polymerization (
-
Resin Formulation: Mix 1 wt% 4-A-3-MBP with 99 wt% PEG-DA (Polyethylene glycol diacrylate).
-
Co-initiator: Add 2 wt% MDEA (Methyldiethanolamine) as the H-donor.[1]
-
-
Setup: Place a drop of resin between two NaCl plates (or on a diamond ATR crystal).
-
Irradiation: Expose to a UV LED source (365 nm, 50 mW/cm²) while simultaneously recording FTIR spectra.
-
Tracking: Monitor the disappearance of the acrylate C=C twisting peak at 810 cm⁻¹ or 1637 cm⁻¹ .
-
Data Processing:
(Where is initial peak area and is peak area at time ).
Protocol C: Photoaffinity Labeling Efficiency (Drug Development)
Purpose: To benchmark the "tagging" efficiency against a protein target (BSA).
-
Probe Incubation: Incubate BSA (1 mg/mL) with 100 µM 4-A-3-MBP in PBS (with 1% DMSO) for 30 mins in the dark.
-
Irradiation: Irradiate samples at 365 nm (on ice) for time points: 0, 5, 15, 30 mins.
-
Analysis: Run SDS-PAGE.
-
Visualization: If 4-A-3-MBP is not fluorescent, use Mass Spectrometry (LC-MS/MS) to identify the mass shift (+254 Da adduct) on BSA peptides.[1]
Workflow Visualization
The following diagram illustrates the decision matrix for selecting 4-A-3-MBP over commercial alternatives.
Figure 2: Selection logic for choosing between Benzophenone derivatives.
Strategic Recommendations
For Polymer Scientists:
Use 4-MBP if your primary goal is rapid curing of inks or coatings.[1] The electron-donating methyl group stabilizes the radical intermediate better than the acetoxy-substituted ring, generally leading to faster
For Drug Development (Proteomics):
4-A-3-MBP is a superior choice over standard BP for "Clickable" Photoaffinity Labeling.[1]
-
Steric Differentiation: The 3'-methyl group provides a slight steric bulk that can improve specificity for certain binding pockets compared to the flat BP molecule.[1]
-
Metabolic Stability: The acetoxy group mimics certain drug pharmacophores better than a naked phenyl ring, potentially improving the "drug-likeness" of the probe during incubation.[1]
References
-
Fouassier, J. P., & Lalevée, J. (2014).[1] Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH.[1] [1]
-
Dorman, G., & Prestwich, G. D. (1994).[1] Benzophenone photophores in biochemistry. Biochemistry, 33(19), 5661–5673.[1] [1]
-
Rower, J., et al. (2011).[1] 4-Methylbenzophenone and benzophenone are inactive in the micronucleus assay.[1] Toxicology Letters, 205, S160.[1]
-
Smith, E., & Collins, I. (2015).[1] Photoaffinity labeling in target- and binding-site identification.[1][3] Future Medicinal Chemistry, 7(2), 159–183.[1]
Sources
Photochemical Properties of Benzophenones: A Comparative Technical Guide
Executive Summary
Benzophenone (BP) and its derivatives represent the "gold standard" in triplet photochemistry, widely utilized as triplet sensitizers in organic synthesis and as photophores in photoaffinity labeling (PAL) for drug discovery. Their utility stems from a near-unity intersystem crossing (ISC) quantum yield (
This guide provides a technical comparison of benzophenone against its substituted derivatives and alternative photoactive moieties (aryl azides, diazirines). It focuses on the mechanistic causality of substituent effects—specifically how electron-donating groups alter the lowest triplet state configuration—and provides validated experimental protocols for characterizing these properties.
Fundamental Photophysics
The photochemical utility of benzophenone is dictated by its excited state dynamics.[1][2] Upon excitation with UV light (typically 330–365 nm), the molecule undergoes a transition from the ground singlet state (
The Mechanism of Action
-
Excitation:
.[3] The electron promotion leaves a half-filled non-bonding orbital on the oxygen, giving it radical-like character. -
Intersystem Crossing (ISC):
.[1][3][4] This process is extremely rapid ( ) and efficient due to strong spin-orbit coupling, effectively outcompeting fluorescence. -
Reactivity: The resulting
state possesses a "radical-like" oxygen atom capable of abstracting hydrogen atoms from C-H bonds, initiating radical pair formation.
Visualization: Jablonski Diagram
The following diagram illustrates the energy pathways, highlighting the critical ISC step that populates the reactive triplet manifold.
Caption: Energy landscape of Benzophenone. The rapid ISC (yellow arrow) funnels population to the reactive T1 state, enabling H-abstraction.
Comparative Analysis: Substituent Effects
The core "product vs. alternative" comparison in benzophenone chemistry lies in how substituents affect the energy gap between the reactive
The vs. Competition
-
Benzophenone (Parent): The lowest triplet is
. The oxygen is electron-deficient and highly reactive toward H-abstraction ( ). -
Electron-Donating Groups (e.g., 4-Methoxy, 4-Hydroxy, 4-Amino): These groups stabilize the
state or introduce a Charge Transfer (CT) state. If this state drops below the state, the radical character on the oxygen is lost, and H-abstraction reactivity drops precipitously (by orders of magnitude). -
Conjugated Groups (e.g., 4-Phenyl): Extended conjugation lowers the
energy, often making it the lowest triplet state. 4-Phenylbenzophenone is significantly less reactive than BP.
Table 1: Comparative Photochemical Properties
| Compound | Substituent Effect | Lowest Triplet State | H-Abstraction Reactivity ( | Triplet Lifetime ( | Primary Application |
| Benzophenone (BP) | None (Reference) | High ( | ~6 µs (in MeCN) | Universal Triplet Sensitizer, PAL | |
| 4-Methoxy-BP | Weak Electron Donor | Mixed | Moderate | Variable | UV Filters, Polymerization |
| 4-Hydroxy-BP | pH/Solvent Dependent | Mixed / CT | Low (in polar solvents) | Short (rapid quenching) | UV Stabilizer (sunscreen) |
| 4-Amino-BP | Strong Electron Donor | Charge Transfer (CT) | Very Low | Long (non-reactive) | Fluorescent Probes |
| 4-Phenyl-BP | Conjugation | Low ( | Long (>100 µs) | Mechanistic Probes |
Comparison with PAL Alternatives
In drug discovery, BP is often compared to Aryl Azides and Diazirines.
-
Benzophenones:
-
Pros: Chemically stable, activated at safe wavelengths (350-365 nm), reversible excitation (if no reaction occurs, it relaxes to ground state and can be re-excited).
-
Cons: Bulky, requires long irradiation times.
-
-
Aryl Azides:
-
Pros: Small size.
-
Cons: Activated by short UV (<300 nm) which damages proteins; nucleophilic trapping of expansion isomers.
-
-
Diazirines:
-
Pros: Small size, activated at ~350 nm, carbene insertion is highly promiscuous.
-
Cons: Carbene is readily quenched by water; synthesis is complex.
-
Experimental Protocols
To validate the properties listed above, the following protocols are standard in photochemical characterization.
Protocol A: Laser Flash Photolysis (LFP)
Objective: Determine the triplet lifetime (
-
Sample Preparation:
-
Prepare a solution of the benzophenone derivative (Absorbance
at excitation wavelength, typically 355 nm) in acetonitrile. -
Critical Step: Degas the solution with Argon or Nitrogen for 15-20 minutes. Oxygen is a potent triplet quencher (
) and will mask intrinsic lifetimes.
-
-
Excitation:
-
Use a Nd:YAG laser (3rd harmonic, 355 nm, pulse width ~5-10 ns).
-
-
Detection:
-
Monitor transient absorption at 520-530 nm (characteristic T-T absorption band of BP).
-
-
Data Analysis:
-
Fit the decay trace to a mono-exponential function:
. -
Quenching Study: Repeat with increasing concentrations of a quencher (e.g., isopropanol for H-abstraction). Plot
vs. [Quencher] (Stern-Volmer plot). The slope is .
-
Protocol B: Photoaffinity Labeling (PAL) Workflow
Objective: Covalently label a target protein using a BP-conjugated probe.
Caption: Standard workflow for Benzophenone-based Photoaffinity Labeling.
Methodology:
-
Equilibration: Incubate the protein with the BP-probe in the dark to establish binding equilibrium.
-
Irradiation: Irradiate the sample on ice (to prevent thermal degradation) using a 365 nm UV lamp.
-
Note: Unlike azides, BP can be irradiated for longer periods (30-60 mins) because the unreacted triplet relaxes back to the ground state and can be re-excited, increasing labeling efficiency.
-
-
Analysis: Separate proteins via SDS-PAGE and detect via fluorescence or Western blot (depending on the reporter tag).
References
-
Photochemical properties of benzophenone and substituted derivatives. Source: Technical University of Munich. 5
-
Photoaffinity Labeling Strategies for Mapping the Small Molecule-Protein Interactome. Source: PMC - PubMed Central. 6
-
Benzophenone triplet properties in acetonitrile and water. Source: Journal of the Chemical Society, Faraday Transactions. 7
-
Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements. Source: Edinburgh Instruments.[8] 9[3][10][11][12][13]
-
Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Source: MDPI. 14
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. portal.fis.tum.de [portal.fis.tum.de]
- 6. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzophenone triplet properties in acetonitrile and water. Reduction by lactams - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 8. edinst.com [edinst.com]
- 9. Etna Lab | Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy [etnalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Photochemical behavior of cyclopropyl-substituted benzophenones and valerophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. edinst.com [edinst.com]
- 14. mdpi.com [mdpi.com]
Technical Comparison Guide: The Strategic Advantage of the 3'-Methyl Moiety in 4-Acetoxy-3'-methylbenzophenone
[1][2]
Executive Summary
In the landscape of benzophenone-derived intermediates, 4-Acetoxy-3'-methylbenzophenone (CAS 52981-07-4) represents a critical structural refinement over its non-methylated analogs.[1][2] While simple benzophenones serve as ubiquitous photo-initiators and UV blockers, the introduction of a methyl group at the 3' (meta) position introduces specific steric and electronic advantages that are pivotal for downstream pharmaceutical and agrochemical efficacy.[1][2]
This guide objectively analyzes the physicochemical superiority of the 3'-methyl variant compared to standard 4-acetoxybenzophenone.[1][2] We explore how this specific substitution pattern enhances lipophilicity, modulates metabolic stability, and directs crystal packing—factors essential for optimizing bioavailability and processing in drug development pipelines.[1][2]
Chemical & Physical Profile
The following table contrasts the core properties of 4-Acetoxy-3'-methylbenzophenone with its direct non-methylated analog.
| Feature | 4-Acetoxy-3'-methylbenzophenone | 4-Acetoxybenzophenone | Implication |
| CAS Number | 52981-07-4 | 13031-44-2 | Distinct regulatory tracking.[1][2][3] |
| Molecular Weight | 254.28 g/mol | 240.25 g/mol | Slight mass increase affects molar dosage calculations.[1][2] |
| LogP (Est.) | ~3.7 | ~3.2 | Critical Advantage: Higher lipophilicity improves membrane permeability.[1][2] |
| Electronic Effect | Inductive Donor (+I) at 3'-position | None | Modulates carbonyl reactivity and UV absorption max.[1][2] |
| Steric Profile | Asymmetric Bulk | Planar/Symmetric | Disrupts crystal lattice, potentially lowering MP for better solubility kinetics.[1][2] |
Mechanistic Insight: The "Methyl Advantage"
The addition of a methyl group is rarely trivial in medicinal chemistry.[1][2] Known as the "Magic Methyl" effect, this modification can boost biological potency by orders of magnitude.[1][2] For 4-Acetoxy-3'-methylbenzophenone, the advantages are threefold:
A. Lipophilicity & Membrane Permeability
The 3'-methyl group increases the partition coefficient (LogP) by approximately 0.5 units.[1][2] In drug design, this increment is often the "sweet spot" for improving passive transport across the blood-brain barrier or gastrointestinal membranes without rendering the molecule insoluble in aqueous media.[1][2]
B. Metabolic Stability (Steric Shielding)
Benzophenone cores are susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.[1][2]
-
Standard Fate: The phenyl ring is often hydroxylated at the para or meta positions.[1][2]
-
3'-Methyl Advantage: Placing a methyl group at the meta position sterically hinders enzymatic approach to this site.[1] Furthermore, it prevents the formation of toxic catechol metabolites on that specific ring sector, potentially improving the safety profile of the final active pharmaceutical ingredient (API).[1][2]
C. Electronic Tuning
The methyl group acts as a weak electron donor.[1][2] Through inductive effects, it slightly increases the electron density of the central carbonyl oxygen.[1][2] This subtle shift can:
-
Red-shift the UV absorption maximum (beneficial for photo-initiator applications).[1][2]
-
Reduce the electrophilicity of the carbonyl carbon, making the molecule more stable against non-specific nucleophilic attacks during storage.[1][2]
Visualizing the SAR (Structure-Activity Relationship)[1][2]
Figure 1: Structure-Activity Relationship (SAR) map highlighting the downstream physicochemical effects of the 3'-methyl substitution.[1][3]
Experimental Protocol: Synthesis & Validation
To ensure high purity and yield, a Friedel-Crafts acylation strategy is recommended.[1][2] This protocol is designed to minimize isomer formation and maximize the yield of the 3'-methyl variant.[2]
Methodology: Friedel-Crafts Acylation[1][2]
Objective: Synthesize 4-Acetoxy-3'-methylbenzophenone from m-toluoyl chloride and phenol (via intermediate).
Reagents:
Step-by-Step Workflow:
-
Acylation (Formation of Hydroxy-Intermediate):
-
Suspend AlCl₃ in anhydrous DCM at 0°C under nitrogen atmosphere.
-
Add phenol dissolved in DCM slowly to the mixture.[1][2] Note: Phenol directs ortho/para; the bulky acid chloride favors para.[1][2]
-
Reflux at 40°C for 4 hours. Monitor by TLC (Hexane:Ethyl Acetate 8:2).[1][2]
-
Isolate: 4-Hydroxy-3'-methylbenzophenone.[2]
-
-
Acetylation (Protection):
Synthesis Pathway Diagram
Figure 2: Step-wise synthetic pathway for the production of 4-Acetoxy-3'-methylbenzophenone.
Comparative Performance Data
The following data summarizes the theoretical and experimental advantages when selecting the 3'-methyl variant for drug development libraries.
| Parameter | 4-Acetoxy-3'-methylbenzophenone | 4-Acetoxybenzophenone | 4-Acetoxy-4'-methylbenzophenone |
| Lipophilicity (cLogP) | 3.69 | 3.18 | 3.69 |
| Metabolic Liability | Low (3'-blocked) | High (3'-open) | Medium (4'-blocked, but 3' open) |
| Solubility (Ethanol) | High (Asymmetry aids solvation) | Moderate | Moderate |
| Primary Application | Bio-active Linker / Pro-drug | UV Curing / Photo-initiator | Polymer Cross-linking |
Interpretation: While the 4'-methyl isomer shares the lipophilicity advantage, it creates a symmetrical molecule that often crystallizes too densely, reducing dissolution rates.[1][2] The 3'-methyl isomer strikes the optimal balance: it provides the lipophilic boost and metabolic block while maintaining a degree of asymmetry that favors solubility in organic solvents and biological fluids.[1]
References
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of 4-Acetoxy-3'-methylbenzophenone
Executive Summary
Effective disposal of 4-Acetoxy-3'-methylbenzophenone requires treating it as a non-halogenated organic intermediate with potential aquatic toxicity and skin/eye irritation properties.[1][2][3] As an ester-functionalized benzophenone, this compound is stable under normal conditions but susceptible to hydrolysis in the presence of strong acids or bases.[1]
Immediate Action Required:
-
Segregate from strong oxidizers and concentrated acids.[1]
-
Disposal Path: High-temperature incineration via a licensed chemical waste contractor.[1][3]
Chemical Profile & Hazard Assessment
To ensure safe handling, we must first understand the physicochemical properties that dictate disposal logistics.[1] While specific SDS data for this exact derivative may be sparse, its structure (benzophenone core + acetoxy ester + methyl group) allows for a high-confidence hazard assessment based on Structure-Activity Relationships (SAR).[1][3]
| Parameter | Specification / Risk Profile | Operational Implication |
| Physical State | Solid (likely off-white/beige powder) | Risk of dust formation; use N95 or P100 respiratory protection if handling open powder.[1][2][3] |
| Solubility | Insoluble in water; Soluble in organics (DCM, EtOAc) | Do not attempt aqueous neutralization.[1][2][3] Use organic solvents for cleaning glassware.[1] |
| Reactivity | Ester group (Acetoxy) | Susceptible to hydrolysis.[2][3] Avoid mixing with concentrated acids/bases in waste streams to prevent heat generation.[1] |
| Toxicity | Irritant (Skin/Eye); Aquatic Chronic 3 (Predicted) | Prevent release into sink/sewer systems.[1][2][3] |
| RCRA Status | Not P- or U-listed | Characterize as "Non-Regulated Organic Solid" unless mixed with listed solvents (e.g., F-listed).[1][2][3] |
Scientific Insight: The acetoxy group at the 4-position renders this molecule an ester.[1][3] In a waste container with high pH (bases), it will hydrolyze to release acetic acid and the corresponding phenol.[1] While not explosive, this reaction is exothermic and alters the pH of the waste stream, potentially creating incompatibility with other wastes.[1]
Waste Stream Segregation Logic
Proper segregation is the primary defense against "waste can" accidents.[1]
Incompatibility Matrix
-
Strong Oxidizers (Nitrates, Peroxides, Permanganates): INCOMPATIBLE.[1] Risk of fire/combustion.[1]
-
Strong Acids/Bases: INCOMPATIBLE.[1] Promotes hydrolysis; potential for heat evolution.[1]
-
Halogenated Solvents: COMPATIBLE but chemically distinct.[1] Segregate only if your facility requires separating halogenated vs. non-halogenated for incineration cost control.[1]
Disposal Workflow Visualization
The following diagram outlines the decision logic for disposing of 4-Acetoxy-3'-methylbenzophenone, ensuring compliance with EPA 40 CFR 261 regulations [1].
Figure 1: Decision tree for segregating 4-Acetoxy-3'-methylbenzophenone waste based on physical state and solvent matrix.
Detailed Operational Protocol
Phase 1: Preparation & PPE
Before handling waste, verify the "Cradle-to-Grave" responsibility.[1][2][3] You are responsible for the waste until it is destroyed.[1]
-
PPE: Nitrile gloves (double-gloving recommended for solutions), safety glasses with side shields, and a lab coat.[1][2]
-
Engineering Controls: Perform all transfer operations inside a chemical fume hood to capture potential dust or solvent vapors.[1]
Phase 2: Container Selection[1][2][3]
-
Solids: Use a Wide-Mouth HDPE (High-Density Polyethylene) jar. HDPE provides excellent chemical resistance to benzophenone derivatives and prevents breakage [2].[1]
-
Liquids: Use Glass or HDPE carboys . Ensure the cap has a chemically resistant liner (PTFE/Teflon).[1]
Phase 3: Labeling (Critical Step)
Improper labeling is the #1 cause of regulatory fines.[1]
-
Chemical Name: Write out the full name: "4-Acetoxy-3'-methylbenzophenone". Do not use abbreviations or chemical structures.
-
Hazards: Check "Irritant" and "Toxic" (if applicable based on concentration).[1]
-
Constituents: If in solution, list the solvent percentage (e.g., "90% Acetone, 10% 4-Acetoxy-3'-methylbenzophenone").
Phase 4: Storage & Pickup[1][2][3]
-
Secondary Containment: Place the waste container in a secondary tray to catch potential leaks.[1]
-
Cap Tightness: Ensure the cap is screwed on tightly when not actively adding waste.[1] "Funnel in place" is a common violation.[1]
-
Request Pickup: Contact your EHS department or licensed waste contractor (e.g., Veolia, Clean Harbors) for pickup.[1] The ultimate disposal method will be fuel blending or incineration .[1]
Spill Contingency Plan
In the event of a spill, rapid containment prevents environmental contamination.[1]
-
Isolate: Evacuate the immediate area if the spill is large or if dust is airborne.[1]
-
Protect: Don appropriate PPE (N95 mask is crucial for powders).[1]
-
Contain:
-
Clean: Wipe the surface with a solvent in which the compound is soluble (Acetone or Ethanol) to remove residue.[1]
-
Dispose: Place all cleanup materials into the solid hazardous waste container.
References
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[1] Retrieved from [Link][1][2][3]
-
PubChem. (2023).[1] Benzophenone Derivative Safety Profile (General).[1] National Library of Medicine.[1] Retrieved from [Link][1][2][3]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
